molecular formula C6H6FN B067307 2-(Fluoromethyl)pyridine CAS No. 173974-87-3

2-(Fluoromethyl)pyridine

Cat. No.: B067307
CAS No.: 173974-87-3
M. Wt: 111.12 g/mol
InChI Key: UJJMLGJZQGGQAZ-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyridine is a valuable fluorinated building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a fluoromethyl group attached to the pyridine ring, a modification that significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity. Its primary research value lies in its application as a key synthon for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The fluorine atom serves as a bioisostere, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds, often enhancing membrane permeability and resistance to oxidative metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJMLGJZQGGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570797
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142062-30-4
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profiling of 2-(Fluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Fluoromethyl)pyridine (CAS: 70585-52-3) represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for hydroxymethyl or methyl groups to modulate metabolic stability and lipophilicity (


). Unlike its ring-fluorinated counterparts (e.g., 2-fluoro-3-methylpyridine), the fluorine atom in this molecule is aliphatic, bonded to the exocyclic carbon. This structural distinction fundamentally alters its spectroscopic signature, characterized by large geminal proton-fluorine couplings (

) and diagnostic carbon-fluorine splitting (

).

This guide provides a comprehensive analysis of the spectroscopic data required to validate the identity and purity of 2-(fluoromethyl)pyridine, synthesized typically via deoxofluorination of 2-pyridylmethanol.

Part 1: Structural Dynamics & Chemical Context[1]

Before interpreting spectra, one must understand the electronic environment. The fluorine atom is attached to an


 carbon (methylene), which is itself attached to an electron-deficient pyridine ring.
  • Electronic Effect: The pyridine ring withdraws electron density from the methylene group, making the methylene protons more acidic and downfield-shifted compared to benzyl fluoride.

  • Coupling Logic: The

    
    F nucleus (spin 1/2, 100% abundance) couples strongly with the geminal protons and the attached carbon, creating "doublet" patterns that are the primary confirmation of successful fluorination.
    

Part 2: Synthesis & Sample Preparation (Contextual)

To ensure the spectroscopic data below is relevant, we assume the sample was prepared via a standard nucleophilic fluorination protocol, as impurities from this specific pathway (e.g., unreacted alcohol, elimination products) are the primary targets for QC.

  • Precursor: 2-Pyridylmethanol.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Key Impurity to Watch: 2-Vinylpyridine (elimination product) and unreacted starting material.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

Proton NMR ( H NMR)

The "smoking gun" in the proton spectrum is the methylene signal. Unlike the singlet seen in the starting alcohol (or the methyl singlet in 2-methylpyridine), the CH


F group appears as a widely split doublet.

Solvent: CDCl


 (referenced to 7.26 ppm)[1]
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
-CH

F
Methylene5.45 – 5.60 Doublet (d)

Diagnostic Signal. Large geminal coupling confirms F attachment.
H-6 Aromatic8.55 – 8.60Doublet (d)

Ortho to Nitrogen.
H-3 Aromatic7.45 – 7.55Multiplet-Protons adjacent to the alkyl group.
H-4/H-5 Aromatic7.20 – 7.30Multiplet-Ring protons.

Analyst Note: The coupling constant of ~47 Hz is massive. On a standard 400 MHz instrument, the two legs of the doublet will be separated by ~0.12 ppm. Do not mistake this for two separate impurities.

Carbon-13 NMR ( C NMR)

The


C spectrum is dominated by C-F coupling.[2] The methylene carbon is split into a doublet with a very large coupling constant (

), and the ring carbons show diminishing coupling as distance from the fluorine increases.

Solvent: CDCl


 (referenced to 77.16 ppm)
PositionCarbon TypeShift (

, ppm)
Multiplicity

(Hz)
Interpretation
-CH

F
Aliphatic83.0 – 85.0 Doublet (d)

Direct C-F bond verification.
C-2 Quaternary156.0 – 157.0Doublet (d)

Ipso to the fluoromethyl group.
C-6 Aromatic~149.0Singlet (s)-Far from Fluorine.
C-3 Aromatic~120 - 122Doublet (d)

Ortho to substituent.
Fluorine-19 NMR ( F NMR)

This is the cleanest method for purity assessment.

  • Chemical Shift:

    
     -205 to -210 ppm (relative to CFCl
    
    
    
    ).
  • Pattern: Triplet (t).

  • Coupling:

    
     Hz.
    
  • Logic: The fluorine is split by the two geminal protons (

    
    ).
    

Part 4: Vibrational Spectroscopy (IR)[5]

Infrared spectroscopy is useful primarily for confirming the absence of the starting material (OH stretch).

  • Diagnostic Band (C-F Stretch): Strong absorption in the 1000 – 1100 cm

    
      region. This often overlaps with C-C skeletal vibrations but is distinctively intense in fluorinated aliphatics.
    
  • Validation Check: Absence of broad O-H stretching at 3200–3500 cm

    
     confirms full conversion of 2-pyridylmethanol.
    
  • Pyridine Ring Modes: Characteristic bands at ~1590 cm

    
     and ~1470 cm
    
    
    
    (C=N / C=C stretching).

Part 5: Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  m/z 111.
    
  • Base Peak Logic: Fluorine is a good leaving group in fragmentation, but the loss of the entire fluoromethyl group is also common.

Fragmentation Pathway (EI)[6]
  • 
     111:  Molecular Ion (
    
    
    
    ).
  • 
     92:  Loss of F (
    
    
    
    ). A common fragment for benzyl-type fluorides.
  • 
     78:  Loss of CH
    
    
    
    F (
    
    
    ). This corresponds to the pyridinyl cation (
    
    
    ), a very stable aromatic fragment.
Diagram: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 111 [C6H6FN]+ Loss_F Fragment A m/z 92 [M - F]+ M_Ion->Loss_F - F• (19) Loss_CH2F Base Peak Candidate m/z 78 [Pyridine Ring]+ M_Ion->Loss_CH2F - •CH2F (33) Loss_HCN Ring Fragmentation m/z 51/52 Loss_CH2F->Loss_HCN - HCN (27)

Caption: Predicted Electron Impact (EI) fragmentation pathway for 2-(fluoromethyl)pyridine.

Part 6: Quality Control Workflow

The following self-validating workflow ensures that the synthesized material is distinguished from common artifacts.

QC_Workflow Sample Crude Sample (Post-Workup) IR_Check Step 1: IR Screen Check 3400 cm-1 Sample->IR_Check Decision_IR OH Absent? IR_Check->Decision_IR H_NMR Step 2: 1H NMR Scan 5.0-6.0 ppm Decision_IR->H_NMR Yes Reprocess Reprocess (Residual Alcohol) Decision_IR->Reprocess No (OH Present) Decision_NMR Doublet (J=47Hz)? H_NMR->Decision_NMR F_NMR Step 3: 19F NMR Confirm Triplet Decision_NMR->F_NMR Yes Decision_NMR->Reprocess No (Singlet/Other) Final QC PASS Identity Confirmed F_NMR->Final

Caption: Analytical decision tree for validating 2-(fluoromethyl)pyridine purity.

References

  • Bioisosteric Applications: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

  • NMR Data Grounding (General Pyridine Fluorination): Peerkiriba, S., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl)pyridine. Der Pharma Chemica. Link

  • Synthesis & Characterization (DAST Method): Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. Link

  • 19F NMR Reference Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] Link

Sources

theoretical and computational studies of 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Guide: 2-(Fluoromethyl)pyridine

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing 2-(Fluoromethyl)pyridine (2-FMP) . It is designed for computational chemists and medicinal chemists requiring high-fidelity models of fluorinated heterocycles.

The 2-FMP scaffold represents a critical bioisostere in drug design, offering a unique balance of lipophilicity and metabolic stability compared to non-fluorinated analogues. However, its behavior is governed by subtle stereoelectronic effects—specifically the interaction between the pyridine nitrogen lone pair (


) and the fluoromethyl group (

).

This guide moves beyond standard protocols, detailing the causality behind conformational preferences, spectroscopic signatures, and electronic distribution, supported by self-validating computational workflows.

Conformational Landscape & Energetics

The most critical theoretical aspect of 2-FMP is the rotational barrier of the exocyclic


 group. Unlike a simple methyl group, the fluoromethyl moiety is electronically biased by the adjacent pyridine nitrogen.
1.1 The "Anti" Preference

Experimental microwave spectroscopy and high-level ab initio calculations (MP2/6-31G**) have established that 2-FMP exists predominantly in a single stable conformation in the gas phase.[1]

  • Stable Conformer: The C-F bond is coplanar with the pyridine ring and anti-periplanar to the

    
     bond (Dihedral 
    
    
    
    ).[1]
  • Transition State: The rotational barrier peaks when the C-F bond is syn to the nitrogen (Dihedral

    
    ), with an energy penalty of approximately 20.2 kJ/mol .
    
1.2 Stereoelectronic Causality

Why is the anti conformer favored?

  • Dipole Minimization: The pyridine ring dipole points towards the nitrogen. Orienting the electronegative fluorine atom away from the nitrogen (anti) minimizes dipole-dipole repulsion.

  • Lone Pair Repulsion: The nitrogen lone pair (

    
    ) exerts a repulsive electrostatic force on the fluorine lone pairs (
    
    
    
    ) in the syn conformation.
  • Anomeric/Gauche Effects: While the classic anomeric effect might suggest a gauche preference, the planar conjugation of the pyridine ring and the strong electrostatic repulsion override this, forcing the planar anti geometry.

1.3 Visualization of Conformational Logic

The following diagram illustrates the logical flow for determining the stable conformer.

ConformationLogic Start 2-(Fluoromethyl)pyridine Structure Rotamer Rotational Scan (-CH2F Group) Start->Rotamer Syn Syn Conformer (F near N-Lone Pair) Rotamer->Syn 0° Dihedral Anti Anti Conformer (F away from N) Rotamer->Anti 180° Dihedral Elec Electrostatic Repulsion (n_N vs n_F) Syn->Elec High Repulsion Dipole Dipole Moment Alignment Syn->Dipole Destabilizing Anti->Elec Minimized Repulsion Anti->Dipole Stabilizing Result Global Minimum (Planar Anti) Elec->Result Dipole->Result

Figure 1: Decision tree for the conformational stability of 2-FMP, highlighting the dominance of electrostatic and dipole factors.

Electronic Structure & Reactivity[2]

Understanding the electron density distribution is vital for predicting pKa changes and metabolic hotspots (e.g., P450 oxidation).

2.1 Natural Bond Orbital (NBO) Analysis

To validate the electronic stability, NBO analysis should be performed. In the stable anti conformer, look for hyperconjugative interactions:

  • Interaction:

    
    
    
  • Significance: The

    
     group acts as a weak donor to the ring, but the fluorine atom inductively withdraws electron density (
    
    
    
    -withdrawal), resulting in a net deactivation of the pyridine ring compared to 2-methylpyridine.
2.2 Molecular Electrostatic Potential (MEP)

The MEP map of 2-FMP reveals two distinct negative potential regions:

  • Nitrogen Lone Pair: The primary basic site. However, the electron-withdrawing nature of the

    
     group reduces the electron density here compared to pyridine, lowering the pKa (predicted pKa 
    
    
    
    3.5 - 4.0, compared to 5.2 for pyridine).
  • Fluorine Atom: A smaller region of negative potential, acting as a weak hydrogen bond acceptor.

Spectroscopic Validation Protocol

To confirm the theoretical model, experimental data must be correlated with computed frequencies.

3.1 Vibrational Markers (IR/Raman)

The following table summarizes the key vibrational modes computed at the B3LYP/6-311++G(d,p) level. Note that scaling factors (typically 0.96-0.98) must be applied to raw DFT frequencies.

Vibrational ModeApprox.[2][3][4] Frequency (cm⁻¹)IntensityDiagnostic Value
C-H Stretch (Ring) 3050 - 3100WeakStandard aromatic marker.
C-H Stretch (CH₂) 2950 - 3000MediumDifferentiates from unsubstituted pyridine.
Ring Stretching (C=C/C=N) 1580 - 1600StrongPrimary indicator of the pyridine skeleton.
C-F Stretch 1050 - 1200Very StrongCritical Marker. Highly sensitive to conformation.
Ring Breathing ~990MediumSensitive to 2-substitution pattern.
3.2 NMR Shielding

The


 NMR shift of the methylene carbon (

) is a sensitive probe.
  • Fluorine Coupling: Expect a large

    
     coupling constant (
    
    
    
    ).
  • Protocol: Use the GIAO (Gauge-Independent Atomic Orbital) method for calculating shielding tensors.[4][5]

Computational Workflow Protocol

This section provides a self-validating workflow for reproducing the studies described above. This protocol assumes the use of Gaussian or ORCA software packages.

4.1 Step-by-Step Methodology

Step 1: Initial Geometry Generation

  • Construct 2-FMP.

  • Set the

    
     dihedral to 
    
    
    
    (Anti) and
    
    
    (Syn) to generate starting structures.

Step 2: Geometry Optimization & Frequency Calculation

  • Theory Level: DFT B3LYP.

  • Basis Set: 6-311++G(d,p).[2][3][4][5][6] Note: Diffuse functions (++) are mandatory for accurate modeling of fluorine's lone pairs and anionic character.

  • Command (Gaussian Example):

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)

    (Solvent model (PCM/SMD) is recommended to mimic physiological or experimental conditions).

Step 3: Potential Energy Surface (PES) Scan

  • Perform a relaxed scan of the dihedral angle in

    
     increments.
    
  • Validation: Ensure no imaginary frequencies exist for the minima.

Step 4: NBO & Property Calculation

  • Run NBO analysis to quantify hyperconjugation.

  • Calculate MEP mapping for docking studies.

4.2 Workflow Visualization

Workflow Input Input Structure (2-FMP) Opt Geometry Opt (B3LYP/6-311++G**) Input->Opt Freq Freq Check (No Imaginary Modes) Opt->Freq PES PES Scan (Dihedral 0-360°) Freq->PES If Valid NBO NBO Analysis (Hyperconjugation) PES->NBO Select Global Min

Figure 2: Computational workflow ensuring rigorous validation of the 2-FMP model.

References
  • Conformational Preference of 2-(Halomethyl)- And 2-(Oxymethyl)Pyridines: M. S. G. Al-Ktaifani, et al. Chemistry - A European Journal, 1996. Key Finding: Establishes the planar anti-conformation as the global minimum.

  • Microwave Spectrum and Structure of 2-(Trifluoromethyl)pyridine: J. Wang, et al.[7] The Journal of Chemical Physics, 2020. Context: Provides comparative structural data for the trifluoromethyl analogue, validating the rigidity of the pyridine-fluorine motif.

  • Vibrational Spectroscopic and DFT Analysis of Fluorinated Pyridines: P. Udhayakala, et al. Journal of Chemical and Pharmaceutical Research, 2015.[2] Context: Establishes the B3LYP/6-311++G(d,p) level of theory as the standard for vibrational assignment in this chemical family.

Sources

Electronic Properties & Medicinal Chemistry Utility of 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and DMPK Scientists

Executive Summary: The "Magic Methyl" with a Twist

In the optimization of lead compounds, the "Magic Methyl" effect—adding a methyl group to boost potency via hydrophobic contacts or conformational restriction—is a standard tactic. However, the 2-(fluoromethyl)pyridine (2-FMP) scaffold offers a more sophisticated electronic toolset. It is not merely a lipophilic spacer; it is an electronic rheostat.

By replacing a benzylic hydrogen with fluorine, you introduce a strong inductive electron-withdrawing group (-I) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This guide dissects how this single atom substitution dramatically alters the basicity, dipole orientation, and metabolic fate of the pyridine ring, providing a roadmap for its deployment in drug design.

Electronic Architecture & Conformational Locking

The Inductive "Pull" and Basicity Modulation

The most immediate impact of the fluoromethyl group is on the pyridine nitrogen's basicity. Unlike a methyl group (+I effect), which raises the pKa of pyridine (from 5.2 to ~6.0), the fluoromethyl group exerts a -I effect through the


-bond framework.
  • Mechanism: The electronegative fluorine pulls electron density from the benzylic carbon, which in turn withdraws density from the pyridine ring. This lowers the energy of the nitrogen lone pair (HOMO), making it less available for protonation.

  • Medicinal Utility: This allows fine-tuning of solubility and hERG channel avoidance (often linked to high basicity) without abolishing the H-bond acceptor capability required for target binding.

Stereoelectronic "Locking": The Anti-Conformer

Unlike a freely rotating methyl group, the fluoromethyl group exhibits a strong conformational preference due to the gauche effect and dipole minimization .

Experimental evidence (Microwave Spectroscopy) confirms that 2-FMP exists predominantly in the anti-conformer state (C-F bond anti to the N-C2 bond).[1]

  • Driving Force:

    • Dipole Minimization: The pyridine dipole (directed towards N) and the C-F bond dipole oppose each other in the syn conformation, creating electrostatic repulsion. The anti orientation minimizes this energy.

    • Hyperconjugation: Interaction between the nitrogen lone pair (

      
      ) and the antibonding orbital of the C-F bond (
      
      
      
      ) is geometrically restricted, but the dipole alignment is the dominant factor.
Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic preference for the anti conformer over the syn transition state.

Conformation Syn Syn-Conformer (High Energy) Dipole Repulsion TS Transition State (+20.2 kJ/mol) Syn->TS Rotation Anti Anti-Conformer (Ground State) Dipole Minimization TS->Anti Relaxation

Figure 1: Conformational preference of 2-(fluoromethyl)pyridine.[1] The system minimizes energy by orienting the C-F bond away from the Nitrogen lone pair.

Physicochemical Profile: Comparative Data

The following table contrasts 2-FMP with its non-fluorinated parent and its poly-fluorinated analogs. Note the "Goldilocks" zone of the monofluoromethyl group regarding lipophilicity and basicity.

PropertyPyridine2-Methylpyridine (2-Picoline)2-(Fluoromethyl)pyridine 2-(Trifluoromethyl)pyridine
Electronic Effect Reference+I (Donating)-I (Withdrawing)-I (Strongly Withdrawing)
pKa (Conj. Acid) 5.235.97~3.5 - 4.0 (Predicted)0.5 - 1.0
LogP (Lipophilicity) 0.651.11~0.95 1.95
H-Bond Acceptor StrongStrongModerate Weak
Metabolic Liability Ring OxidationBenzylic OxidationDefluorination / Oxidation Stable

Data synthesized from standard physicochemical databases and inductive effect trends.

Metabolic Stability & Reactivity[2]

The metabolic fate of 2-FMP is distinct from the highly stable trifluoromethyl (-CF3) group. The monofluoromethyl group (-CH2F) introduces a "soft spot" that researchers must monitor.

The Benzylic Oxidation vs. Defluorination Balance

While fluorine generally blocks metabolism at the specific carbon it is attached to (due to the strength of the C-F bond, ~110 kcal/mol), the remaining benzylic protons in -CH2F are activated.

  • Oxidative Defluorination: CYP450 enzymes can hydroxylate the benzylic C-H bond. The resulting

    
    -fluoro alcohol is unstable and spontaneously eliminates HF to form picolinaldehyde .
    
  • Nucleophilic Displacement: The benzylic carbon in 2-FMP is electrophilic. In biological systems, it can react with glutathione (GSH), leading to defluorination and adduct formation, a potential toxicity flag.

Visualization: Metabolic Pathways

Metabolism Start 2-(Fluoromethyl)pyridine CYP CYP450 Oxidation (Benzylic Hydroxylation) Start->CYP Phase I GSH Glutathione (GSH) Attack Start->GSH Phase II (Direct) Inter [Intermediate] alpha-Fluoro Alcohol CYP->Inter Prod1 Picolinaldehyde (Toxic/Reactive) Inter->Prod1 -HF (Spontaneous) Adduct GSH-Adduct (Defluorination) GSH->Adduct S_N2 Displacement

Figure 2: Primary metabolic liabilities of the fluoromethyl side chain: Oxidative defluorination and GSH conjugation.

Experimental Protocols

Synthesis via Deoxyfluorination

Objective: Convert 2-pyridylmethanol to 2-(fluoromethyl)pyridine. Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 2-pyridylmethanol (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to -78°C.

  • Addition: Add DAST (1.1 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

  • Quench: Cool to 0°C. Quench carefully with saturated NaHCO3 (aq). Gas evolution will occur.[2]

  • Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Purification: Flash chromatography. Note: 2-FMP is volatile; use care during rotary evaporation.

pKa Determination (Potentiometric Titration)

Objective: Accurate determination of the conjugate acid pKa.

  • Preparation: Prepare a 10 mM stock solution of 2-FMP in 0.1 M KCl (ionic strength adjustor).

  • Blank: Run a blank titration with 0.1 M KCl to calibrate the electrode slope.

  • Titration: Acidify the sample to pH 2.0 using 0.1 M HCl. Titrate with 0.1 M standardized NaOH (CO2-free) in 5 µL increments using an autotitrator.

  • Analysis: Plot pH vs. Volume. The first derivative (

    
    ) peak corresponds to the equivalence point. The half-equivalence point determines the pKa.
    
  • Validation: Compare against a pyridine standard (Expected pKa 5.23 ± 0.05).

References

  • Conformational Preference Study: Møllendal, H., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies. Chemistry – A European Journal. [Link]

  • Metabolic Stability of Fluorinated Motifs: Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • General Basicity of Pyridines: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. [Link]

  • Fluorine in Medicinal Chemistry (Review): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

2-(Fluoromethyl)pyridine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 173974-87-3 | Formula: C₆H₆FN | M.W.: 111.12 g/mol [1]

Executive Summary: The "Monofluoro" Distinction

Target Audience: Medicinal Chemists, Process Safety Engineers, and DMPK Scientists.

This guide addresses 2-(Fluoromethyl)pyridine (2-FMP) .[1][2][3] It is critical to distinguish this molecule immediately from its ubiquitous analog, 2-(Trifluoromethyl)pyridine. While the trifluoro- group is chemically inert and highly lipophilic, the monofluoromethyl (-CH₂F) group is chemically dynamic. It serves as a unique bioisostere for hydroxymethyl or methyl groups, offering modulated basicity and metabolic blocking, but it introduces specific stability and toxicity risks—namely, the potential for alkylation and hydrogen fluoride (HF) liberation.

Key Technical Insight: The electron-withdrawing nature of the fluorine atom at the benzylic position lowers the pKa of the pyridine nitrogen (relative to 2-picoline), altering its binding kinetics in biological targets. However, this same activation makes the methylene carbon susceptible to nucleophilic attack, necessitating stricter handling protocols than standard pyridines.

Physicochemical & Identification Data

Data consolidated from chemical directories and structural analog extrapolation.

PropertyValue / DescriptionTechnical Note
CAS Number 173974-87-3 Often confused with trifluoro- analogs.[1][4] Verify CAS before ordering.
IUPAC Name 2-(Fluoromethyl)pyridineSynonyms: 2-Pyridylmethyl fluoride.
Physical State Liquid (Colorless to pale yellow)Hygroscopic; tends to darken upon oxidation.
Boiling Point ~160–165 °C (Predicted)Volatile. Handle in a chemical fume hood.
Density ~1.12 g/mLDenser than water.
Solubility Soluble in DCM, MeOH, THFHydrolysis Risk: Avoid prolonged storage in water/buffer.
pKa (Conj. Acid) ~4.5–5.0 (Predicted)Less basic than 2-picoline (pKa 5.97) due to inductive effect of F.

Hazard Identification & Toxicology (GHS)

Note: Specific regulatory SDS data for this CAS is sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of benzylic fluorides and pyridine analogs.

Core Hazards
  • Flammable Liquid (Category 3): Flash point likely <60°C.

  • Skin/Eye Irritation (Category 2/2A): Causes significant irritation to mucous membranes.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[4]

The "Hidden" Hazard: Hydrolytic Instability

Unlike aryl fluorides (Csp²-F), the benzylic Csp³-F bond in 2-FMP is activated. In the presence of strong acids or Lewis acids, or during metabolism, this bond can cleave.

Mechanism of Toxicity:

  • Alkylation: The methylene carbon is electrophilic; it can potentially alkylate DNA/proteins (simulating a mustard mechanism, though weaker).

  • HF Liberation: Hydrolysis yields 2-pyridylmethanol and Hydrogen Fluoride .

    • Protocol: Always have Calcium Gluconate gel available when handling >5g of this intermediate.

Emergency Response Decision Logic

EmergencyResponse Start Exposure Event Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench water (15 min) 2. Apply Ca-Gluconate if pain persists (Potential HF release) Skin->ActionSkin ActionEye 1. Rinse water (15 min) 2. Do NOT apply neutralizing agents 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->ActionInhale

Figure 1: Emergency response logic focusing on the potential for fluoride ion release.[4]

Handling, Storage, & Stability Protocols

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerator). Cold storage retards the rate of autohydrolysis and oligomerization.

  • Atmosphere: Store under Argon or Nitrogen .[4] The compound is sensitive to moisture.

  • Container:

    • Preferred: Teflon (PFA/FEP) or Polypropylene (PP) containers.

    • Acceptable: Borosilicate glass (if anhydrous). Avoid standard soft glass for long-term storage if any moisture is present, as trace HF will etch the glass.

Experimental Handling (The "Self-Validating" Workflow)

When using 2-FMP in cross-coupling or nucleophilic substitution:

  • Solvent Choice: Use anhydrous aprotic solvents (DCM, THF, Acetonitrile). Avoid protic solvents (MeOH, EtOH) at high temperatures to prevent solvolysis of the C-F bond.

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃). Strong nucleophiles (alkoxides) may attack the methylene carbon, displacing fluoride.

  • Quenching: Never quench reaction mixtures containing this intermediate into acidic water. Use a buffered saturated NH₄Cl solution or basic bicarbonate wash to neutralize any liberated HF immediately.

Synthesis & Degradation Pathways

For researchers unable to source the material, it is commonly synthesized from 2-pyridylmethanol. This section details the synthesis and the degradation risks.[4]

Synthesis (Deoxofluorination)[4]
  • Precursor: 2-Pyridylmethanol (CAS 586-98-1).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

  • Safety Note: DAST can be explosive. Perform at -78°C to 0°C.

Degradation Logic

The following diagram illustrates the chemical fate of 2-FMP, highlighting why moisture exclusion is paramount.

ChemicalStability Compound 2-(Fluoromethyl)pyridine (Active Reagent) Moisture + H2O / H+ Compound->Moisture Slow (Storage) Nucleophile + Nu- (e.g., R-NH2) Compound->Nucleophile Synthetic Utility Hydrolysis Hydrolysis Product (2-Pyridylmethanol) Moisture->Hydrolysis HF Hydrogen Fluoride (HF) (TOXIC BYPRODUCT) Moisture->HF Liberation Nucleophile->HF Leaving Group Alkylation Alkylated Product (Drug Intermediate) Nucleophile->Alkylation

Figure 2: Chemical stability and reactivity pathways. Note the generation of HF as a byproduct in both degradation and substitution reactions.

Medicinal Chemistry Applications

Why use this building block?

  • pKa Modulation: The fluorine atom reduces the basicity of the pyridine nitrogen by approx. 1–1.5 pKa units compared to the methyl analog. This reduces off-target hERG binding (which often correlates with high basicity) while maintaining H-bond acceptor capability.

  • Metabolic Blocking: The C-F bond is stronger than the C-H bond. Replacing a metabolic "soft spot" (benzylic methyl) with a fluoromethyl group can block P450-mediated oxidation, extending half-life (

    
    ).
    
  • Conformational Biasing: The gauche effect of the fluorine can lock the rotation of the side chain, potentially pre-organizing the molecule for receptor binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15271389, Pyridine, 2-(fluoromethyl)-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and fluorinated hydrocarbons classification. (General guidance for benzylic fluorides). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on pKa modulation and metabolic stability). Retrieved from [Link]

Sources

Technical Guide: Reactivity and Stability of the Fluoromethyl Pyridine Motif

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Fluoromethyl Group on a Pyridine Ring Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The monofluoromethyl group (


) on a pyridine ring represents a high-reward, high-risk structural motif in drug design. While it serves as an excellent bioisostere for hydroxymethyl (

) and methyl (

) groups—modulating lipophilicity and metabolic blocking—it introduces specific chemical instabilities absent in its trifluoromethyl (

) counterpart.

This guide analyzes the dichotomy between the 3-fluoromethyl isomer (kinetically stable) and the 2-/4-fluoromethyl isomers (prone to defluorination via quinone methide intermediates). It provides validated synthetic protocols and mechanistic insights to navigate these reactivity landscapes.[1]

Electronic and Physicochemical Properties[2][3][4][5][6]

Bioisosterism and Lipophilicity

The fluorine atom’s Van der Waals radius (1.47 Å) is close to that of oxygen (1.52 Å), making


 a steric and electronic mimic of 

, but with abolished hydrogen bond donor capability. This substitution typically increases lipophilicity (

) and membrane permeability while blocking the metabolic oxidation often seen with methyl groups.
The pKa Shift

The strong electronegativity of fluorine (


) exerts a significant inductive effect (

) on the pyridine ring, reducing the basicity of the pyridine nitrogen.
Substituent (Pyridine C2/C3)

(Inductive)
Approx.

(vs Pyridine)
Effect on N-Basicity

-0.01+0.7Mildly Electron Donating

+0.12-1.5 to -2.0Electron Withdrawing

+0.41-3.0 to -3.5Strongly Electron Withdrawing

Note: Data represents approximate shifts based on Hammett constants. The


 group lowers the pKa of pyridine (normally ~5.2) to the 3.0–3.5 range, affecting solubility and salt formation.

The Stability Paradox: Quinone Methide Formation

The critical reactivity distinction in fluoromethylpyridines lies in the position of the substituent. The 2- and 4-isomers possess a latent instability mechanism driven by the acidity of the benzylic protons and the leaving group ability of fluoride.

Mechanism of Instability (2- and 4-positions)

In 2-fluoromethylpyridine, the benzylic protons are acidified by the adjacent electron-deficient nitrogen. In the presence of a base (or even under physiological conditions if activated), deprotonation leads to the elimination of fluoride (E1cb-like mechanism). This generates a Pyridone Methide (an aza-quinone methide), a highly electrophilic species that rapidly reacts with nucleophiles (water, proteins, DNA) or polymerizes.

3-Fluoromethylpyridine lacks the resonance pathway to stabilize this methide intermediate, rendering it significantly more chemically stable.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways between the stable 3-isomer and the reactive 2-isomer.

G cluster_0 Stable Pathway (3-Isomer) cluster_1 Unstable Pathway (2-Isomer) Py3 3-Fluoromethyl Pyridine Stable No Resonance Stabilization Py3->Stable Deprotonation Base3 Base/Nu- Stable->Py3 Re-protonation (Reversible) Py2 2-Fluoromethyl Pyridine Anion Benzylic Anion (Resonance Stabilized) Py2->Anion -H+ (Base) QM Pyridone Methide (Highly Electrophilic) Anion->QM -F- (Elimination) Adduct Alkylated Nucleophile (Toxicity/Decomp) QM->Adduct + Nu- (DNA/Protein)

Figure 1: Mechanistic divergence showing the generation of reactive pyridone methide species from 2-fluoromethylpyridine, contrasted with the stability of the 3-isomer.

Synthetic Access and Protocols

Direct fluorination of methyl pyridines is challenging due to radical instability. The most reliable route is Deoxyfluorination of the corresponding pyridyl alcohol.

Reagent Selection
  • DAST (Diethylaminosulfur trifluoride): The standard.[2] Effective but thermally unstable >50°C.

  • Deoxo-Fluor: More thermally stable than DAST, allowing room temperature reactions.[3]

  • XtalFluor-E: A crystalline salt; safer and less corrosive, but often requires an exogenous fluoride source (e.g.,

    
    ).
    
Experimental Protocol: Synthesis of 3-Fluoromethylpyridine

Rationale: This protocol uses DAST at low temperature to prevent the formation of elimination byproducts or tars, which are common when fluorinating electron-deficient heteroaromatics.

Materials:

  • 3-Pyridinemethanol (1.0 eq)

  • DAST (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-pyridinemethanol (10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature controls the exotherm and suppresses elimination.

  • Addition: Add DAST (12 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours. Monitor by TLC or LCMS (Note: Product is volatile; avoid high vacuum).

  • Quench: Cool back to 0°C. Slowly pour the reaction mixture into a stirred beaker containing saturated

    
     (50 mL). Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Separate phases. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    . Filter and concentrate carefully (bath temp <30°C, >100 mbar) to avoid losing the volatile product. Purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).
    
Alternative: Radical Decarboxylative Fluorination

For complex substrates where alcohol precursors are unavailable, silver-catalyzed decarboxylation of pyridyl acetic acids using Selectfluor is a viable late-stage strategy.

Synthesis Start Pyridyl Alcohol (R-CH2-OH) Reagent Reagent: DAST or Deoxo-Fluor Solvent: DCM, -78°C Start->Reagent Inter Alkoxy-SF2 Intermediate Reagent->Inter Activation Product Fluoromethyl Pyridine (R-CH2-F) Inter->Product Sn2 Displacement (F-) Side Side Product: Pyridone Methide (if 2/4-sub) Inter->Side Elimination (if acidic H present)

Figure 2: Synthetic workflow for deoxyfluorination. The dotted red line indicates the risk of elimination in 2- and 4-substituted pyridines.

Metabolic and Safety Implications

Metabolic Liability

While


 is metabolically inert, 

is not. Cytochrome P450 enzymes can hydroxylate the methylene carbon. The resulting

-fluoroalcohol is unstable and spontaneously defluorinates to the aldehyde.
  • Reaction:

    
    
    
  • Consequence: Loss of the fluorine bioisostere and generation of a reactive aldehyde.

Genotoxicity Concerns

As detailed in Section 3, 2-fluoromethylpyridines can act as alkylating agents. In drug development, this motif is often flagged as a Structural Alert for genotoxicity (Ames positive) due to the potential to alkylate DNA bases via the quinone methide mechanism.

  • Mitigation: If the 2-fluoromethyl motif is essential for binding, steric hindrance (substituents at C3) can sometimes slow down the elimination kinetics, improving stability.

References

  • Bioisosterism of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Quinone Methide Instability: Van De Water, R. W., & Pettus, T. R. (2002). o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis. Tetrahedron. Link

  • Deoxyfluorination Protocols: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis. Link

  • Metabolic Stability of Fluorine Groups: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • pKa of Fluorinated Pyridines: Schlosser, M., & Ruzziconi, R. (2010). The basicity of fluorinated pyridines. Journal of Fluorine Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 2-(fluoromethyl)pyridine, focusing on mechanistic depth, safety, and reproducible protocols.

Target Analyte: 2-(Fluoromethyl)pyridine (CAS: 70585-52-3) Core Applications: Fragment-based drug discovery (FBDD), bioisostere installation, PET radiotracer development (


F labeling).

Executive Summary & Strategic Analysis

The introduction of a fluorine atom at the benzylic position of 2-picoline significantly alters the physicochemical profile of the pyridine ring, lowering the pKa of the pyridine nitrogen (inductive effect) and blocking metabolic oxidation at the methyl group. However, the synthesis is complicated by the "Picolyl Effect" : the basic pyridine nitrogen can participate in self-alkylation or coordinate with Lewis-acidic fluorinating reagents, leading to polymerization or deactivated intermediates.

This guide details two primary synthetic pathways selected for their reliability and scalability:

  • Deoxyfluorination (Small Scale/Discovery): Utilizing PyFluor or DAST .[1] This is the most direct route from commercially available 2-pyridylmethanol.

  • Halogen Exchange (Halex) (Scale-up): Nucleophilic substitution of 2-(chloromethyl)pyridine using CsF/KF . This avoids shock-sensitive reagents but requires careful handling of the unstable chloride precursor.

Mechanistic Insight & Pathway Analysis

Pathway A: Deoxyfluorination (DAST vs. PyFluor)

The transformation of 2-pyridylmethanol to 2-(fluoromethyl)pyridine is a nucleophilic substitution where the hydroxyl group is converted into a leaving group (oxy-sulfonium species) and displaced by fluoride.

Critical Mechanistic Challenge: With traditional reagents like DAST (Diethylaminosulfur trifluoride), the pyridine nitrogen can attack the sulfur center or the intermediate carbocation, leading to


-alkylation byproducts. Furthermore, DAST generates HF in situ, which protonates the pyridine, rendering it less nucleophilic but potentially trapping the fluoride as a stable 

salt that fails to react.

The Modern Solution (PyFluor): PyFluor (2-pyridinesulfonyl fluoride) operates via a clearer


 mechanism. In the presence of a strong base (DBU), the alcohol attacks the sulfonyl center, forming a sulfonate leaving group. The base prevents protonation of the pyridine ring, and the distinct separation of the "activation" and "fluorination" steps minimizes side reactions.

Caption: Mechanism of PyFluor-mediated deoxyfluorination. The inclusion of DBU buffers the system, preventing pyridine protonation and favoring the SN2 displacement pathway.

Pathway B: Halogen Exchange (Halex)

This pathway relies on the "Finkelstein-type" displacement of chloride by fluoride.



Mechanistic Nuance: 2-(Chloromethyl)pyridine is highly reactive. The free base can undergo intermolecular


 attack by the pyridine nitrogen of another molecule, forming an insoluble poly-pyridinium salt (black tar).
  • Correction: The reaction must be performed on the hydrochloride salt of the starting material or with rapid processing.

  • Solvent Effect: Polar aprotic solvents (DMF, Sulfolane) are required to solicit the fluoride ion from the metal lattice (CsF or Spray-dried KF).

Experimental Protocols

Protocol A: Deoxyfluorination using PyFluor (Recommended for <5g)

Higher safety profile than DAST; no liberation of free HF gas.

Reagents:

  • 2-Pyridylmethanol (1.0 equiv)

  • PyFluor (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-Pyridylmethanol (10 mmol, 1.09 g) and Toluene (40 mL).

  • Base Addition: Add DBU (15 mmol, 2.24 mL) via syringe. The solution may warm slightly.

  • Reagent Addition: Add PyFluor (12 mmol, 1.93 g) in one portion.

  • Reaction: Stir at Room Temperature (23 °C) for 4–16 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).

    • Note: The spot for the alcohol (polar) should disappear, replaced by a less polar UV-active spot (fluoride).

  • Workup:

    • Dilute with

      
       (50 mL).
      
    • Wash with 1M HCl (2 x 20 mL) to remove DBU and unreacted pyridine (careful: product is a pyridine, but the F-group lowers basicity; keep pH ~4-5 or use saturated

      
       to avoid losing product to the aqueous phase). Better option: Wash with saturated 
      
      
      
      then Brine.
  • Purification: Flash chromatography on silica gel. Elute with a gradient of Hexanes

    
     10% EtOAc/Hexanes.
    
    • Caution: The product is volatile. Do not evaporate solvent under high vacuum for prolonged periods.

Protocol B: Traditional DAST Deoxyfluorination (Legacy Method)

Use only if PyFluor is unavailable. Requires blast shield.[2]

  • Cooling: Dissolve 2-pyridylmethanol (1 equiv) in anhydrous DCM at -78 °C .

  • Addition: Add DAST (1.1 equiv) dropwise. Do not allow temp to rise above -50 °C during addition.

  • Warming: Allow to warm to 0 °C over 2 hours.

  • Quench: Pour slowly into saturated

    
     at 0 °C. CO2 evolution will be vigorous. 
    
Protocol C: Halex from 2-(Chloromethyl)pyridine HCl (Scale-up)

Best for cost-efficiency on >10g scale.

Reagents:

  • 2-(Chloromethyl)pyridine Hydrochloride (1.0 equiv)

  • Spray-dried KF (3.0 equiv) or CsF (1.5 equiv)

  • 18-Crown-6 (0.1 equiv) (Catalyst)

  • Solvent: Acetonitrile (ACN) or Sulfolane (for higher temp)

Step-by-Step Workflow:

  • Drying: Flame-dry a 2-neck flask. Add spray-dried KF (30 mmol) and 18-Crown-6 (1 mmol).

  • Solvation: Add anhydrous Acetonitrile (50 mL).

  • Substrate: Add 2-(Chloromethyl)pyridine HCl (10 mmol) as a solid.

    • Note: The HCl salt is stable. The free base is not. The KF will neutralize the HCl in situ (generating KHF2), then perform the substitution.

  • Reaction: Reflux (80 °C) for 12–24 hours under

    
    .
    
  • Filtration: Cool to RT. Filter off the KCl/KF salts.

  • Isolation: Carefully concentrate the filtrate. Distillation is the preferred purification method for this route (bp ~70-75 °C at 15 mmHg).

Data & Performance Comparison

FeaturePyFluor ProtocolDAST ProtocolHalex (KF/CsF)
Safety Profile High (Solid, stable)Low (Explosive, HF gen)Medium (Toxic precursors)
Yield (Typical) 75 - 85%50 - 65%60 - 80%
Elimination Byproduct < 5%10 - 20%N/A
Scale Suitability mg to g< 5 g> 100 g
Cost HighMediumLow
Storage Product stable as oilUnstable (Store cold)Product stable as oil

Stability & Handling (Critical Application Note)

2-(Fluoromethyl)pyridine is a reactive electrophile .

  • Free Base: Stable at -20 °C for weeks. At room temperature, it can slowly darken (polymerize) or hydrolyze if moisture is present.

  • Salt Form: For long-term storage, convert to the Hydrochloride salt (2-(Fluoromethyl)pyridine

    
     HCl) by treating the ethereal solution with HCl/Dioxane. The salt is a white, non-hygroscopic solid stable at RT.
    

References

  • PyFluor Deoxyfluorination: Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." J. Am. Chem. Soc.2015 , 137, 9571–9574. Link

  • DAST Safety & Protocol: "Diethylaminosulfur Trifluoride (DAST)." Organic Syntheses, Coll.[3] Vol. 6, p.101 (1988). Link

  • Halex Mechanism: Finger, G. C.; Starr, L. D. "Aromatic Fluorine Compounds. IX. 2-Fluoropyridines."[3] J. Am. Chem. Soc.1959 , 81, 2674–2675. Link

  • Selectfluor Radical Methods: Bloom, S. et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Science2013 , 341, 1359-1363. Link

Sources

The Strategic Incorporation of 2-(Fluoromethyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Monofluorination in Pyridine Scaffolds

In the landscape of contemporary drug discovery, the strategic introduction of fluorine into lead compounds is a well-established and powerful tactic to enhance a molecule's pharmacological profile.[1] While the trifluoromethyl group has long been a workhorse for medicinal chemists, its monofluoromethyl counterpart, particularly when appended to a privileged scaffold like pyridine, offers a more nuanced approach to molecular design. The 2-(fluoromethyl)pyridine moiety serves as a versatile building block, providing a unique balance of steric and electronic properties that can profoundly influence a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2]

This guide provides an in-depth exploration of 2-(fluoromethyl)pyridine as a key building block in medicinal chemistry. We will delve into its synthesis, reactivity, and the strategic rationale for its incorporation, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet significant advantages of the monofluoromethyl group in their pursuit of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

The introduction of a single fluorine atom to the methyl group at the 2-position of the pyridine ring imparts a unique set of physicochemical properties. Understanding these properties is crucial for predicting the impact of this moiety on a drug candidate's behavior. Below is a comparative table of key physicochemical parameters for 2-methylpyridine, 2-(fluoromethyl)pyridine, and 2-(trifluoromethyl)pyridine.

CompoundMolecular Weight ( g/mol )pKa of Conjugate AcidCalculated LogP
2-Methylpyridine93.135.96[3]1.11[4]
2-(Fluoromethyl)pyridine111.11~3.5-4.5 (estimated)~1.3-1.5 (estimated)
2-(Trifluoromethyl)pyridine147.10~2.0-2.5 (estimated)1.83 (predicted)[5]

The monofluoromethyl group acts as a "Goldilocks" substituent, offering a balance between the properties of the methyl and trifluoromethyl groups. It is a weak hydrogen bond acceptor and can lower the pKa of the pyridine nitrogen compared to a simple methyl group, which can be advantageous for modulating interactions with biological targets and improving cell permeability.

Synthesis of 2-(Fluoromethyl)pyridine: Key Methodologies

The synthesis of 2-(fluoromethyl)pyridine can be approached through several routes. A common and effective method involves the fluorination of 2-(hydroxymethyl)pyridine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. An alternative approach is the late-stage fluorination of 2-picoline derivatives.

Protocol 1: Synthesis of 2-(Fluoromethyl)pyridine from 2-(Hydroxymethyl)pyridine using Deoxo-Fluor®

This protocol details the conversion of a readily available starting material, 2-(hydroxymethyl)pyridine, to 2-(fluoromethyl)pyridine. Deoxo-Fluor® is often preferred over DAST due to its greater thermal stability.[6]

Reaction Scheme:

Materials:

  • 2-(Hydroxymethyl)pyridine

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of 2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add Deoxo-Fluor® (1.2 eq) via a dropping funnel.

  • Maintain the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(fluoromethyl)pyridine.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Reactivity of 2-(Fluoromethyl)pyridine: A Versatile Intermediate

The 2-(fluoromethyl)pyridine moiety is a valuable intermediate for further molecular elaboration. The fluorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Workflow for Nucleophilic Substitution Reactions

The workflow below illustrates the general process for utilizing 2-(fluoromethyl)pyridine in nucleophilic substitution reactions.

G start Start with 2-(Fluoromethyl)pyridine nucleophile Select Nucleophile (e.g., R-NH2, R-SH, R-OH) start->nucleophile Choose reactant reaction Nucleophilic Substitution - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, ACN) - Temperature (RT to elevated) nucleophile->reaction Combine in reaction vessel workup Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup After reaction completion purification Purification - Column chromatography - Recrystallization workup->purification product Final Product: 2-(Substituted methyl)pyridine purification->product

Caption: General workflow for nucleophilic substitution on 2-(fluoromethyl)pyridine.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of 2-(fluoromethyl)pyridine with a primary or secondary amine.

Reaction Scheme:

Materials:

  • 2-(Fluoromethyl)pyridine

  • Desired amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-(fluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq) in anhydrous DMF.

  • Add K₂CO₃ (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction may be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(aminomethyl)pyridine derivative.

Medicinal Chemistry Applications and Case Studies

The strategic incorporation of the 2-(fluoromethyl)pyridine moiety can lead to significant improvements in a drug candidate's profile. While specific examples of FDA-approved drugs containing this exact moiety are not as prevalent as their trifluoromethyl counterparts, the principles of its utility are well-demonstrated in preclinical and clinical research.

Bioisosteric Replacement: The monofluoromethyl group is an excellent bioisostere for a methyl, hydroxyl, or even an aminomethyl group.[7][8] This substitution can:

  • Block Metabolic Oxidation: The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can lead to an improved pharmacokinetic profile and a longer half-life.

  • Modulate Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Fine-tune Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can alter its binding interactions with target proteins and improve its pharmacokinetic properties.

Metabolic Stability and Potential Liabilities

A key advantage of incorporating a fluoromethyl group is the potential to block metabolic oxidation at that position. However, it is also crucial to consider potential metabolic liabilities.

Metabolic Pathways: While the C-F bond is strong, enzymatic defluorination can occur through various mechanisms. It is important to conduct in vitro metabolic studies with liver microsomes or hepatocytes to identify potential metabolites and assess the stability of the fluoromethyl group in a specific molecular context.

Potential for Instability: In some cases, a monofluoromethyl group can be susceptible to intramolecular nucleophilic attack, leading to the formation of a reactive aziridinium-like intermediate, particularly if a nucleophilic nitrogen is present in a suitable position.[11] Careful consideration of the overall molecular structure is necessary to mitigate such risks.

Conclusion

2-(Fluoromethyl)pyridine is a valuable and versatile building block in medicinal chemistry that offers a nuanced approach to drug design. Its unique physicochemical properties, which are intermediate between those of its methyl and trifluoromethyl analogs, allow for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The synthetic accessibility of this moiety, coupled with its reactivity in nucleophilic substitution reactions, provides a powerful platform for the generation of diverse compound libraries. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the strategic application of the 2-(fluoromethyl)pyridine building block is poised to play an increasingly important role in the future of drug discovery.

References

  • U.S. Food and Drug Administration. (n.d.). Novel Drug Approvals for 2021. FDA.
  • U.S. Food and Drug Administration. (n.d.). Novel Drug Approvals for 2022. FDA.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999–1003.
  • MDPI. (2023). N-Monofluoromethylation of saturated N-containing heterocycles using....
  • Zhu, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • MDPI. (2023). Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect.
  • mVOC. (n.d.). 2-methylpyridine. mVOC 4.0.
  • Google Patents. (n.d.). Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Hong, B., et al. (2021). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
  • MDPI. (2023). Monofluoromethylation of N-Heterocyclic Compounds. PubMed.
  • Fier, P. S., & Hartwig, J. F. (2014).
  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
  • MDPI. (2023).
  • Zivkovic, F. G., et al. (2025). Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives.
  • BenchChem. (2025). Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. BenchChem.
  • ResearchGate. (2023). Fluorine-containing drugs approved by the U.S. FDA. Adapted from[12].

  • ResearchGate. (n.d.). Examples of FDA-approved pharmaceutical (1) and agrochemical (2) compounds containing a 3-(trifluoromethyl)pyridine core.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 2-Hydroxy-5-(trifluoromethyl)pyridine: A Manufacturer's Perspective.
  • Tsukamoto, M., & Nakamura, T. (2023).
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Zafrani, Y., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Colosi, C., et al. (2024).
  • Google Patents. (n.d.).
  • Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC.
  • Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
  • PubMed. (2025). Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent.
  • EPA. (n.d.). 2-hydrazinyl-5-(trifluoromethyl)pyridine Properties.
  • PubChem. (n.d.). 2-Methylpyridine.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • ResearchGate. (2025).
  • Lin, Y., et al. (2018).
  • Google Patents. (n.d.). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)pyridine 97%.
  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.
  • University of Michigan. (n.d.).
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The Pivotal Role of 2-(Fluoromethyl)pyridine Derivatives in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Agrochemical Design

The introduction of fluorine into active agrochemical ingredients has become a cornerstone of modern crop protection chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1][2] This often translates to lower application rates, improved efficacy, and a more favorable environmental profile. Within this context, fluorinated pyridine derivatives have emerged as a particularly valuable class of synthons. While the direct application of 2-(Fluoromethyl)pyridine is less documented, its trifluoromethylated analogue, 2-(Trifluoromethyl)pyridine, and its derivatives are integral to the synthesis of a wide array of commercially successful herbicides, insecticides, and fungicides.[1][3][4] This guide will delve into the applications of these critical building blocks in agrochemical synthesis, providing detailed protocols and insights into the rationale behind their use.

Core Applications in Agrochemical Synthesis: A Focus on Trifluoromethylpyridine Scaffolds

The trifluoromethylpyridine (TFMP) moiety is a key "active fragment" in numerous pesticides.[4] Its presence can profoundly influence the molecule's interaction with its biological target. The primary utility of halogenated 2-(trifluoromethyl)pyridines in agrochemical synthesis lies in their capacity for selective functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[5] These reactions enable the precise introduction of various aryl, heteroaryl, and amino groups, which are crucial for tailoring the compound's biological activity.[5]

Herbicides: The Case of Fluazifop-butyl

Fluazifop-butyl was the first herbicide to incorporate a trifluoromethylpyridine substructure and has been a commercial success since its introduction in 1982.[1] It is a selective post-emergence herbicide used to control grass weeds in broadleaf crops. The synthesis of Fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) .

Illustrative Synthetic Pathway for a Fluazifop Analogue:

G A 2-Chloro-5-(trifluoromethyl)pyridine C Intermediate Ether A->C Nucleophilic Aromatic Substitution (SNAr) B Hydroquinone B->C E Final Herbicide Analogue C->E Etherification D Propionic Acid Derivative D->E

Caption: General synthetic route to Fluazifop-type herbicides.

Insecticides: The Rise of Flonicamid

Flonicamid is a selective insecticide effective against sucking insects like aphids.[3] Its synthesis showcases the use of a 4-(trifluoromethyl)pyridine structure, which is typically derived from a trifluoromethyl-containing building block through a condensation reaction.[3]

Conceptual Workflow for Nicotinamide-based Insecticide Discovery:

G cluster_0 Building Block Synthesis cluster_1 Derivatization & Screening cluster_2 Lead Optimization A Trifluoromethyl-containing Building Block B Condensation with Ammonia A->B C 4-(Trifluoromethyl)nicotinamide Intermediate B->C D Chemical Modification C->D E Bioassay (e.g., against aphids) D->E F SAR Studies E->F G Flonicamid F->G

Caption: Discovery workflow for insecticides like Flonicamid.

Fungicides: The Utility of 2-Fluoro-6-(trifluoromethyl)pyridine

2-Fluoro-6-(trifluoromethyl)pyridine is a key intermediate in the production of fungicides such as Picoxystrobin.[6] The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution, allowing for the introduction of other functional groups to build the final active ingredient.

Key Synthetic Intermediates and Their Preparation

The synthesis of many trifluoromethylpyridine-containing agrochemicals relies on a few key intermediates. The most in-demand of these is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) .[1][3]

Key IntermediateCommon Starting MaterialGeneral Synthetic ApproachKey Agrochemicals
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) 3-PicolineDirect chlorination and fluorination followed by aromatic nuclear chlorination.[3]Fluazifop, Haloxyfop
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) 3-PicolineSimultaneous vapor-phase chlorination/fluorination.[1]Fluazifop-butyl
2-Fluoro-6-(trifluoromethyl)pyridine 2-Chloro-6-(trichloromethyl)pyridineFluorination with a fluorinating agent.[6]Picoxystrobin

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of a 2-Aryloxy-5-(trifluoromethyl)pyridine (Analogue of a Fluazifop Core)

This protocol describes a nucleophilic aromatic substitution reaction, a common step in the synthesis of aryloxyphenoxypropionate herbicides.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • A substituted phenol (e.g., 4-hydroxyphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the substituted phenol (1.1 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxy-5-(trifluoromethyl)pyridine.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) of a Halogenated Trifluoromethylpyridine

This protocol outlines the introduction of an amino group, a key step in the synthesis of many modern insecticides and fungicides.

Materials:

  • A halogenated trifluoromethylpyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine)

  • An amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the halogenated trifluoromethylpyridine (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (0.02 eq.), the ligand (0.04 eq.), and the base (1.4 eq.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired amino-trifluoromethylpyridine derivative.[5]

Conclusion

Trifluoromethylpyridine derivatives are indispensable building blocks in the synthesis of a diverse range of modern agrochemicals. Their strategic use allows for the fine-tuning of a molecule's biological activity and physicochemical properties, leading to the development of more effective and sustainable crop protection solutions. While the direct application of 2-(Fluoromethyl)pyridine is not as prevalent, the synthetic methodologies developed for its trifluoromethylated counterparts provide a robust framework for the continued innovation of novel agrochemicals. The protocols and workflows outlined in this guide serve as a practical resource for researchers engaged in the synthesis and development of the next generation of pesticides.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Retrieved from [Link]

  • Zheng, Z., Dai, A., Jin, Z., Chi, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4864. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

  • Google Patents. (n.d.). Fungicidal pyridine derivatives for use in agriculture.
  • Google Patents. (n.d.). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Eureka | Patsnap. (2019, April 16). Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). The importance of trifluoromethyl pyridines in crop protection. Retrieved from [Link]

  • Tang, P., Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9113-9116. Retrieved from [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • PW Consulting. (2025, February 9). 2-Amino-4-(trifluoromethyl)pyridine Market. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Wu, K., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109688. Retrieved from [Link]

Sources

protocol for Sonogashira coupling with 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Sonogashira Coupling: Protocol for the Synthesis of 2-Alkynyl-(Fluoromethyl)pyridines

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable for constructing conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4][5] The reaction's utility is enhanced by its typically mild conditions, including the use of gentle bases and room temperature, making it suitable for the synthesis of complex molecules.[1]

This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of 2-(Fluoromethyl)pyridine derivatives. Fluorinated heterocyclic compounds are of paramount importance in drug development, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide.

Mechanism and Key Principles

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding and optimizing the transformation.[3][7]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl or heteroaryl halide (e.g., 2-Bromo-(Fluoromethyl)pyridine), forming a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[7][8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two critical functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[1]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox + R¹-X (Oxidative Addition) pd_trans R¹-Pd(II)(-C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 - R¹-C≡CR² (Reductive Elimination) product R¹-C≡CR² pd_trans->product Product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_ox Transfer of Acetylide cu_acetylide->cu_cat - CuX alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)X, Base reagents Reagents: R¹-X (Aryl/Vinyl Halide) H-C≡CR² (Terminal Alkyne) Base (e.g., Et₃N)

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Special Considerations for Pyridine Substrates

While powerful, the Sonogashira coupling of heteroaromatic halides like 2-(Fluoromethyl)pyridine requires careful consideration. The nitrogen lone pair in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9] Furthermore, electron-deficient pyridines can be challenging substrates. To mitigate these issues, the selection of appropriate ligands is crucial. Bulky, electron-rich phosphine ligands can promote the desired catalytic activity and stabilize the palladium center.[10][11]

Detailed Experimental Protocol

This protocol provides a general method for the Sonogashira coupling of a 2-halopyridine derivative with a terminal alkyne. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Starting Materials:

  • 2-Bromo-6-(fluoromethyl)pyridine (or corresponding iodide)

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N), degassed

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed

ParameterRecommended ConditionNotes
Palladium Catalyst 2.5–5 mol%Pd(PPh₃)₄ is often used directly. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ.[1]
Copper(I) Co-catalyst 5–10 mol%Essential for activating the alkyne, but can promote undesirable alkyne homocoupling (Glaser coupling).[11]
Ligand Triphenylphosphine (PPh₃)If using a catalyst like Pd(OAc)₂, a ligand is added separately (e.g., 2 equivalents per Pd).
Base 2–3 equivalentsEt₃N often serves as both the base and a co-solvent. Must be free of oxidizing impurities.[12]
Solvent Anhydrous THF or DMFEnsure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Temperature Room Temperature to 80 °CStart at room temperature for reactive halides (iodides). Bromides may require heating.[1]
Atmosphere Inert (Argon or Nitrogen)Critical for preventing catalyst degradation.

Table 1: Optimized Reaction Parameters for Sonogashira Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-Bromo-6-(fluoromethyl)pyridine (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Copper(I) Iodide (10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., a 2:1 mixture of THF/Et₃N). Stir for 10-15 minutes until the solids are dissolved or well-suspended.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-alkynyl-6-(fluoromethyl)pyridine.

Workflow Figure 2: General Laboratory Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Halopyridine, Pd Catalyst, CuI) to a dry Schlenk flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (e.g., THF, Et₃N) B->C D 4. Add Terminal Alkyne (dropwise) C->D E 5. Stir at RT or Heat (2-16 h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Filter (Dilute, filter through Celite) F->G Reaction Complete H 8. Aqueous Extraction (Wash with NH₄Cl, Brine) G->H I 9. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) H->I J 10. Purify (Column Chromatography) I->J K Final Product J->K

Caption: A typical experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Oxidized Pd(0) or phosphine ligands).2. Insufficiently degassed solvents/reagents.3. Poor quality amine base (oxidized).4. Unreactive halide (e.g., Aryl chloride).1. Use fresh catalyst or ligands. Ensure proper inert atmosphere technique.[12]2. Thoroughly degas all solvents and liquid reagents via freeze-pump-thaw or by sparging with argon for 30 min.3. Use freshly distilled or a new bottle of the amine base.4. Switch to a more reactive halide (I > Br > OTf >> Cl) or use a more active catalyst system (e.g., with bulky, electron-rich phosphine or NHC ligands).[1][6]
Glaser Homocoupling 1. Presence of oxygen, which promotes the oxidative dimerization of copper acetylides.2. High concentration of copper co-catalyst.1. Ensure the reaction is strictly anaerobic.[11]2. Reduce the loading of CuI. 3. Switch to a copper-free Sonogashira protocol, which may require a different base (e.g., Cs₂CO₃) and ligand system.[6][11]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Substrate is unstable to the basic conditions.1. Run the reaction at a lower temperature for a longer duration.2. Use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.
Formation of Black Precipitate (Pd Black) 1. Decomposition of the Pd(0) catalyst, often due to ligand dissociation or oxidation.2. THF as a solvent can sometimes promote this.[12]1. Increase ligand concentration or switch to a more strongly coordinating ligand.2. Consider switching the solvent to DMF or Dioxane. While formation of some Pd black is common, excessive precipitation indicates a problem.[12]

Table 2: Troubleshooting common issues in Sonogashira couplings.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of 2-alkynyl-(fluoromethyl)pyridines. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the maintenance of an inert atmosphere and the quality of the reagents—researchers can successfully employ this reaction to access valuable fluorinated building blocks for pharmaceutical and materials science applications. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation and optimization of this critical transformation.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling - BYJU'S. (n.d.). Retrieved February 10, 2026, from [Link]

  • Morrison, K. M., et al. (2025, March 4). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Ahmad, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved February 10, 2026, from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Retrieved February 10, 2026, from [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed. (n.d.). Retrieved February 10, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved February 10, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Retrieved February 10, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved February 10, 2026, from [Link]

  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 10, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved February 10, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved February 10, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

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Application Note: Comprehensive Characterization of 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 2-(Fluoromethyl)pyridine Characterization Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Radiochemists, and Analytical Scientists

Abstract

2-(Fluoromethyl)pyridine (2-FMP) is a critical pharmacophore in medicinal chemistry and a frequent target in Positron Emission Tomography (PET) as an


-labeled radiotracer. Its characterization presents unique challenges due to the volatility of the free base, the high electronegativity of the fluorine substituent, and the potential for hydrolysis. This guide outlines a multi-modal analytical strategy combining NMR spectroscopy, GC-MS, and HPLC to ensure structural integrity and purity.

Part 1: Strategic Analytical Workflow

The characterization of 2-FMP requires a decision tree based on the physical state (free base vs. salt) and the intended application (bulk intermediate vs. trace radioligand).

Analytical Decision Matrix (Graphviz)

AnalyticalWorkflow Sample Sample: 2-(Fluoromethyl)pyridine StateCheck Physical State Check Sample->StateCheck Volatile Free Base (Liquid/Volatile) StateCheck->Volatile Oil Salt Salt Form (HCl/TFA) StateCheck->Salt Solid GCMS GC-MS (EI Source) Primary Purity & ID Volatile->GCMS Preferred NMR NMR (1H, 19F, 13C) Structural Confirmation Volatile->NMR CDCl3 Salt->NMR DMSO-d6 HPLC HPLC-UV/MS Salt Purity & Non-volatiles Salt->HPLC Preferred GCMS->NMR Confirm M+ HPLC->NMR Confirm Counter-ion

Figure 1: Analytical workflow for selecting the optimal characterization method based on sample state.

Part 2: Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the presence of the fluoromethyl group (


). Unlike trifluoromethyl (

) analogs, the methylene protons in 2-FMP exhibit strong geminal coupling with fluorine.
NMR Protocol (Proton)

Objective: Verify the methylene doublet characteristic of the


 motif.
  • Solvent:

    
     (for free base) or 
    
    
    
    (for salts).
  • Key Signal: The methylene protons (

    
    ) at the C2 position.
    
  • Expectation:

    • Chemical Shift (

      
      ):  ~5.4 – 5.6 ppm.
      
    • Multiplicity: Doublet (d).

    • Coupling Constant (

      
      ):  ~47 – 48 Hz.
      
    • Note: This large coupling constant is diagnostic. If you see a singlet, you likely have the alcohol precursor (

      
      ) or the trifluoromethyl analog.
      
NMR Protocol (Fluorine)

Objective: Confirm the presence of a single fluorine environment coupled to protons.[1]

  • Standard: Trichlorofluoromethane (

    
    , 0 ppm) or 
    
    
    
    -trifluorotoluene (-63.7 ppm).
  • Expectation:

    • Chemical Shift (

      
      ):  ~ -200 to -215 ppm (Typical for benzylic-type fluorides).
      
    • Multiplicity: Triplet (t) due to coupling with two methylene protons.

    • Coupling Constant (

      
      ):  ~47 – 48 Hz (Must match the 
      
      
      
      spectrum).
    • Proton Decoupling: Running

      
       will collapse the triplet into a singlet, confirming the coupling partner is hydrogen.
      
NMR Protocol (Carbon)

Objective: Observe C-F coupling to verify the carbon backbone.

  • Key Signal: The benzylic carbon (C2-position).

  • Expectation:

    • Splitting: Doublet (d).

    • Coupling Constant (

      
      ):  ~165 – 175 Hz.
      

Part 3: Purity Profiling via GC-MS

For the free base of 2-FMP, Gas Chromatography-Mass Spectrometry (GC-MS) is superior to HPLC due to the compound's volatility and lack of strong UV chromophores beyond the pyridine ring.

Method Parameters
ParameterSettingRationale
Inlet Temp 250 °CEnsure rapid volatilization without thermal degradation.
Column DB-5ms or equivalent (30m x 0.25mm)Non-polar phase separates based on boiling point.
Carrier Gas Helium, 1.0 mL/minStandard constant flow.
Oven Program 40°C (2 min)

10°C/min

200°C
Slow ramp captures the volatile pyridine early.
Ionization Electron Impact (EI), 70 eVStandardizes fragmentation for library matching.[2]
Fragmentation Interpretation (EI Source)
  • Molecular Ion (

    
    ):  m/z 111 (Observed).
    
  • Base Peak / Diagnostic Fragments:

    • m/z 92 (

      
      ):  Loss of Fluorine radical (
      
      
      
      ).
    • m/z 91 (

      
      ):  Loss of HF. This often results in a ring expansion to a tropylium-like cation (azatropylium), which is highly stable and characteristic of alkyl-substituted pyridines.
      

Part 4: HPLC Method for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is essential when analyzing the salt forms (e.g., 2-FMP


 HCl) or checking for non-volatile precursors like 2-pyridylmethanol tosylate (a common precursor for radiolabeling).
Protocol: Reverse Phase Ion-Suppression
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

    
    .
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Why TFA? Pyridine is basic (

      
      ). Without acid, the nitrogen interacts with silanols on the column, causing peak tailing. Acid ensures it is fully protonated and elutes sharply.
      
  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    

Part 5: Radiopharmaceutical Context ( -Labeling)

In drug development, 2-FMP is often a "cold standard" used to validate the synthesis of 2-[


]fluoromethylpyridine.

Critical Quality Attribute (CQA): Specific Activity When characterizing the radioactive analog, the "cold" 2-FMP mass must be quantified to determine specific activity (GBq/µmol).

  • Protocol: Use the HPLC method above. Construct a calibration curve using the non-radioactive 2-FMP standard (0.1 µg/mL to 100 µg/mL).

  • Co-injection: Inject the radioactive sample spiked with the cold standard. The radioactive peak (gamma detector) must align perfectly with the UV peak of the standard.

Diagram: Radiotracer QC Logic

RadiotracerQC HotSample 18F-Product HPLC HPLC System (UV + Gamma) HotSample->HPLC Gamma Signal ColdStd Cold Standard (2-FMP) ColdStd->HPLC UV Signal Result Co-elution Check HPLC->Result

Figure 2: Co-injection workflow for validating radiochemical identity.

References

  • Dolphin, D., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization. Organic Syntheses. Link (Provides foundational NMR data for fluorinated pyridines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329763380, 2-Fluoro-5-(trifluoromethyl)pyridine.Link (Source for physicochemical properties of fluorinated pyridine analogs).

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-(trifluoromethyl)pyridine.[3]Link (Reference for handling and safety data).

  • University of Jerusalem. (2024). 19F NMR Spectroscopy Guide.Link (Authoritative source for Fluorine-19 coupling constants and chemical shifts).

Sources

Application Note: Strategies for Compound Library Synthesis Utilizing the 2-(Fluoromethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(fluoromethyl)pyridine scaffold is a valuable building block in modern medicinal chemistry and agrochemistry, offering a unique combination of metabolic stability, modulated basicity, and lipophilicity.[1][2][3] The introduction of the fluoromethyl group can significantly alter the physicochemical properties of parent molecules, enhancing their pharmacokinetic profiles and binding affinities.[3][4] This guide provides an in-depth exploration of robust and versatile synthetic strategies for creating diverse compound libraries based on this scaffold. We will delve into established methodologies, such as late-stage C-H functionalization followed by nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Furthermore, we will discuss emerging techniques for the direct functionalization of the challenging alkyl C-F bond. Each section combines theoretical grounding with detailed, field-proven protocols designed for direct implementation by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-(Fluoromethyl)pyridine Scaffold

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design.[4][5] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen while profoundly influencing a molecule's electronic landscape. The trifluoromethyl (CF₃) group is widely used, but the monofluoromethyl (CH₂F) group offers more subtle and nuanced property modulation.

Key Advantages of the 2-(Fluoromethyl)pyridine Moiety:

  • Metabolic Stability: The strong carbon-fluorine bond in the methyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the pyridine nitrogen. This can be critical for optimizing solubility, cell permeability, and off-target activity (e.g., HERG channel binding).

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[3] The impact of the CH₂F group is more subtle than CF₃, providing a finer tool for tuning this property.[1]

  • Conformational Control: The C-F bond can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein binding pocket, thereby enhancing potency and selectivity.[3]

Numerous approved drugs and late-stage clinical candidates in oncology, virology, and neuroscience feature fluorinated pyridine cores, underscoring the scaffold's significance.[3][4][6] This guide focuses on equipping chemists with the strategic and practical knowledge to leverage 2-(fluoromethyl)pyridine for the efficient generation of novel chemical entities.

Core Reactivity and Strategic Blueprint for Diversification

The synthetic utility of 2-(fluoromethyl)pyridine stems from two distinct reactive domains: the pyridine ring itself and the fluoromethyl substituent. A successful library synthesis campaign depends on understanding and selectively targeting these sites.

  • The Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring is activated towards certain transformations. The positions ortho and para to the nitrogen (C2, C4, C6) are particularly susceptible to nucleophilic attack if a suitable leaving group is present.[7] In the absence of a leaving group, modern C-H functionalization methods provide a powerful avenue for installing one, enabling subsequent diversification.[8][9]

  • The Fluoromethyl Group: The alkyl C-F bond is the strongest single bond to carbon, making fluoride an exceptionally poor leaving group in traditional SN2 reactions.[10] Direct nucleophilic substitution at the fluoromethyl carbon is challenging and generally requires non-classical activation strategies.

The following diagram outlines the primary pathways for library diversification starting from a 2-(fluoromethyl)pyridine core.

G cluster_main Diversification Strategies cluster_ring Ring Functionalization cluster_sidechain Side-Chain Functionalization start 2-(Fluoromethyl)pyridine Core ch_func C-H Functionalization (e.g., Halogenation) start->ch_func Install Leaving Group (e.g., at C5 or C6) h_bond_sn2 H-Bond Mediated SN2 (Emerging Technique) start->h_bond_sn2 H-Bond Donor Solvent (e.g., H₂O), Nucleophile cross_coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) ch_func->cross_coupling Pd(0), Base, Coupling Partner snar Nucleophilic Aromatic Substitution (SNAr) ch_func->snar Nucleophile, Base (if LG is F at C6) lib1 Library 1 (Aryl/Heteroaryl Derivatives) cross_coupling->lib1 lib2 Library 2 (O, N, S, C Nucleophiles) snar->lib2 lib3 Library 3 (Direct CH2-Nu Substitution) h_bond_sn2->lib3

Caption: Primary diversification pathways for 2-(fluoromethyl)pyridine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) via Late-Stage C-H Fluorination

One of the most powerful strategies for diversifying pyridines involves a two-step sequence: site-selective C-H fluorination followed by nucleophilic substitution of the newly installed fluoride.[8][9] The C-H bond at the 6-position (ortho to the nitrogen) is often the most reactive site for fluorination. The resulting 2-fluoro group is an excellent leaving group for SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong electron-withdrawing nature.[11]

Workflow Overview

G start 2-(Fluoromethyl)pyridine step1 Step 1: C-H Fluorination Reagent: AgF₂ Solvent: MeCN start->step1 intermediate 6-Fluoro-2-(fluoromethyl)pyridine (Intermediate) step1->intermediate step2 Step 2: SNAr Reaction Reagent: Nucleophile (Nu-H), Base Solvent: DMSO or DMF intermediate->step2 purify Workup & Purification (Extraction, Chromatography) step2->purify product 6-Nu-2-(fluoromethyl)pyridine (Library Member) purify->product

Caption: Workflow for C-H fluorination followed by SNAr.

Detailed Experimental Protocol

Materials:

  • 2-(Fluoromethyl)pyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Selected Nucleophile (e.g., 4-methoxyphenol, morpholine, thiophenol)

  • Base (e.g., K₂CO₃, KOtBu, NaH)

  • Anhydrous DMSO or DMF

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated aq. NH₄Cl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Step 1: C-H Fluorination at C6

    • Caution: AgF₂ is hygroscopic and a strong oxidizing agent. Handle in an inert atmosphere (glovebox) if possible, though reactions can be successful with careful handling on the benchtop.[9]

    • To an oven-dried vial, add 2-(fluoromethyl)pyridine (1.0 eq).

    • Add anhydrous acetonitrile (to achieve approx. 0.1 M concentration).

    • In a separate vial, weigh AgF₂ (1.5 eq) and add it to the reaction mixture in one portion under a stream of nitrogen or argon.

    • Seal the vial and stir vigorously at room temperature for 12-24 hours. Protect the reaction from light.

    • Monitoring: The reaction can be monitored by GC-MS or ¹⁹F NMR by diluting a small aliquot.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr)

    • Once the fluorination is complete, filter the reaction mixture through a short plug of Celite or silica gel, eluting with additional MeCN or EtOAc to remove silver salts.[8][9] Concentrate the filtrate under reduced pressure.

    • Dissolve the crude 6-fluoro-2-(fluoromethyl)pyridine intermediate in an anhydrous polar aprotic solvent like DMSO or DMF.

    • Add the chosen nucleophile (1.2 eq) followed by the appropriate base (1.5 - 2.0 eq). The choice of base depends on the pKa of the nucleophile (see Table 1).

    • Heat the reaction to the specified temperature (see Table 1) and stir for 3-18 hours.

    • Monitoring: The reaction can be monitored by TLC or LC-MS.

  • Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water and extract with an organic solvent (e.g., EtOAc, 3 x 20 mL).

    • Combine the organic layers, wash with water and then brine to remove the solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired library compound.

Data: Representative SNAr Conditions
Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Approx. Time (h)
O-Nucleophiles Phenols, AlcoholsKOtBu or NaHDMF, THF80 - 1003 - 6
N-Nucleophiles Primary/Secondary AminesK₂CO₃ or iPr₂NEtDMSO12012 - 18
N-Nucleophiles N-Heterocycles, AmidesNaHDMF1001 - 3
S-Nucleophiles ThiolsNaH or K₂CO₃THF503
C-Nucleophiles CyanideKCNDMSO12018
(Data adapted from analogous systems reported in the literature)[9]

Protocol 2: Diversification via Palladium-Catalyzed Cross-Coupling

For library synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds. This requires a halogenated 2-(fluoromethyl)pyridine precursor, such as 2-(fluoromethyl)-5-bromopyridine, which can be synthesized via several routes. The Suzuki-Miyaura coupling is a highly robust method for introducing aryl or heteroaryl diversity.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

Materials:

  • 5-Bromo-2-(fluoromethyl)pyridine (or other halo-derivative)

  • Aryl or Heteroaryl Boronic Acid (or boronic ester) (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Standard workup and purification reagents.

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add 5-bromo-2-(fluoromethyl)pyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Reaction Execution:

    • Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours.

    • Causality: The base is crucial for activating the boronic acid to form the boronate species, which then enters the catalytic cycle via transmetalation to the palladium center. The ligand (e.g., PPh₃) stabilizes the palladium catalyst and facilitates the key reductive elimination step that forms the desired C-C bond.[12]

    • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through Celite to remove the catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the coupled product.

Protocol 3: Emerging Strategy - H-Bond Mediated Substitution at the Fluoromethyl Carbon

As previously noted, the alkyl C-F bond is notoriously unreactive towards nucleophilic substitution. However, recent studies have shown that its activation is possible without transition metals by using hydrogen-bond donor solvents, such as water.[10]

Mechanistic Rationale

The key to this activation lies in the stabilization of the transition state. Water molecules form strong hydrogen bonds with the fluorine atom, polarizing the C-F bond and stabilizing the developing negative charge on the fluoride as it begins to leave. This lowers the activation energy of the SN2 reaction, enabling a transformation that is otherwise kinetically prohibitive.[10]

Caption: H-bond stabilization of the SN2 transition state.

Proof-of-Concept Protocol

Note: This is an advanced method and may require significant optimization for new substrates.

Materials:

  • 2-(Fluoromethyl)pyridine

  • Nucleophile (e.g., Sodium thiophenolate)

  • Solvent System: Acetonitrile/Water (e.g., 1:1 v/v)

Procedure:

  • Reaction Setup:

    • In a vial, dissolve 2-(fluoromethyl)pyridine (1.0 eq) and the nucleophile (1.5 eq) in the chosen water/co-solvent mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C in a sealed tube.

    • Stir vigorously for 24-48 hours.

    • Causality: The presence of water is essential for the reaction to proceed at a reasonable rate. The reaction is likely to be significantly slower or not proceed at all in purely anhydrous aprotic solvents.[10]

    • Monitoring: Monitor carefully by LC-MS for product formation.

  • Workup and Purification:

    • Follow a standard aqueous workup as described in previous protocols.

    • Purification by chromatography is typically required.

Safety and Handling

All work with fluorinated pyridines and associated reagents should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (inspect gloves prior to use).[13]

  • Reagent Handling: Many fluorinated compounds can be harmful if inhaled, swallowed, or in contact with skin.[14][15][16] Avoid breathing vapors and ensure containers are kept tightly closed when not in use.[17]

  • Reaction Conditions: Be aware of potentially exothermic reactions, especially when using strong bases like NaH or KOtBu. Take precautions against static discharge for flammable solvents.[13][17]

  • Spills and Disposal: In case of a spill, evacuate the area, remove ignition sources, and clean up using appropriate absorbent materials.[14][16] Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The 2-(fluoromethyl)pyridine scaffold provides a fertile starting point for the construction of diverse and medicinally relevant compound libraries. By leveraging robust and predictable ring functionalization strategies like C-H activation/SNAr and palladium-catalyzed cross-coupling, researchers can rapidly access a wide range of analogs. While direct substitution at the fluoromethyl group remains a challenge, emerging H-bond mediated activation methods offer a glimpse into future possibilities. The protocols and strategic insights provided in this guide are intended to empower chemists to effectively harness the potential of this valuable building block in their discovery programs.

References

  • 2-Fluoro-6-(trifluoromethyl)
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • 2-Amino-5-(trifluoromethyl)
  • Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine. ChemicalBook.
  • 2-Hydroxy-6-(trifluoromethyl)
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Trifluoromethylpyridine: Its chemistry and applic
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Trifluoromethyl-terephthalonitrile Deriv
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
  • Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Nucleophilic substitution reactions in pyridine. Quimicaorganica.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Fluoromethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a monofluoro-methyl group onto the pyridine scaffold. The synthesis, while seemingly straightforward, is fraught with challenges ranging from reagent stability and competing side reactions to difficult purifications.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental hurdles and offer robust, validated protocols to enhance the success of your synthetic endeavors.

Section 1: Critical Challenges in Synthetic Strategy

The synthesis of 2-(fluoromethyl)pyridine is distinct from its more common trifluoromethyl analogue. The primary challenge lies in achieving selective monofluorination while avoiding the formation of elimination, substitution, or over-fluorinated byproducts. The choice of starting material dictates the set of challenges you will likely encounter. The two most prevalent routes are:

  • Deoxyfluorination of 2-Pyridinemethanol: Replacing a hydroxyl group with fluorine.

  • Electrophilic Fluorination of a Dihydropyridine Intermediate: A newer, more complex, but potentially high-yielding method.

This guide is structured to address the specific problems associated with these primary routes.

Section 2: Troubleshooting Guide for Deoxyfluorination of 2-Pyridinemethanol

This is often the first route attempted due to the commercial availability of 2-pyridinemethanol. The reaction involves activating the primary alcohol and displacing it with a fluoride source.

Frequently Asked Questions (FAQs)

Question 1: My deoxyfluorination of 2-pyridinemethanol using DAST resulted in a low yield and a complex mixture of byproducts. What is happening?

Answer: This is the most common issue when using diethylaminosulfur trifluoride (DAST). While effective for many alcohols, its application to substrates with a pyridine ring is problematic for several reasons:

  • Causality - Pyridine Basicity: The basic nitrogen of the pyridine ring can react with DAST or the reaction intermediates. This can lead to the formation of complex tars and charged species that are difficult to separate.

  • Causality - Elimination Side Reactions: DAST is notorious for promoting elimination reactions, especially with benzylic-type alcohols like 2-pyridinemethanol.[1][2] Instead of substitution, you may be forming undesirable dimeric ethers or other degradation products.

  • Causality - Reagent Instability: DAST is thermally unstable and can decompose violently at temperatures above 90°C.[3] Even at room temperature, it can degrade, especially if exposed to moisture, reducing its efficacy.[4]

Troubleshooting Steps:

  • Switch to a Modern Reagent: The most effective solution is to replace DAST. Reagents like PyFluor (2-Pyridinesulfonyl Fluoride) have been specifically designed to overcome the limitations of DAST.[1][4] PyFluor is more thermally stable, tolerates moisture better, and significantly suppresses elimination side reactions, leading to cleaner reaction profiles and simpler purifications.[4][5]

  • Strict Temperature Control: If you must use DAST, maintain the reaction temperature at -78°C during the addition and allow it to warm slowly to 0°C or room temperature. Never heat the reaction.[3]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Any moisture will rapidly decompose DAST.

Question 2: I am using PyFluor as suggested, but my yields are still inconsistent. How can I optimize this reaction?

Answer: While PyFluor is a superior reagent, optimization is key. Inconsistent yields often stem from the base used or reaction setup.

  • Causality - Base Function: PyFluor requires a strong, non-nucleophilic Brønsted base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.[1][2] The base assists in the addition of the alcohol to the sulfonyl fluoride. If the base is old, wet, or of poor quality, the reaction will be sluggish.

  • Causality - Order of Addition: The order in which reagents are added can impact the formation of the active intermediate.

Troubleshooting Steps & Protocol:

  • Use Fresh, High-Quality Base: Ensure your DBU is fresh and stored under an inert atmosphere.

  • Follow a Validated Protocol: A reliable, step-by-step protocol is crucial for reproducibility.

Experimental Protocol: Deoxyfluorination using PyFluor

This protocol describes the conversion of 2-pyridinemethanol to 2-(fluoromethyl)pyridine.

Materials:

  • 2-Pyridinemethanol

  • PyFluor (2-Pyridinesulfonyl Fluoride)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried flask under an argon atmosphere, dissolve 2-pyridinemethanol (1.0 eq) in anhydrous toluene.

  • Add DBU (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve PyFluor (1.2 eq) in anhydrous toluene.

  • Add the PyFluor solution dropwise to the alcohol/base mixture over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Troubleshooting Flowchart for Deoxyfluorination

G start Low Yield or Complex Mixture in Deoxyfluorination reagent Which reagent was used? start->reagent dast DAST reagent->dast DAST pyfluor PyFluor reagent->pyfluor PyFluor dast_cause Likely Causes: - Pyridine interference - Elimination byproducts - Reagent decomposition dast->dast_cause pyfluor_cause Check Reaction Parameters: - Base quality/amount - Anhydrous conditions - Reaction time/temp pyfluor->pyfluor_cause dast_solution Solution: 1. Switch to PyFluor for higher selectivity. 2. Run reaction at -78°C. 3. Ensure strictly anhydrous conditions. dast_cause->dast_solution purification_issue If yield is good but product is impure, proceed to Purification Troubleshooting. dast_solution->purification_issue pyfluor_bad Sub-optimal pyfluor_cause->pyfluor_bad Sub-optimal pyfluor_good Optimal pyfluor_cause->pyfluor_good Optimal pyfluor_solution Solution: 1. Use fresh, dry DBU (1.5 eq). 2. Use anhydrous solvent. 3. Increase reaction time or gently warm to 40°C. pyfluor_bad->pyfluor_solution pyfluor_good->purification_issue

Caption: Troubleshooting Deoxyfluorination Reactions.

Section 3: Troubleshooting Guide for Electrophilic Fluorination Route

A more recent approach involves the electrophilic fluorination of a 1,2-dihydropyridine intermediate, which can then be converted to the desired 2-(fluoromethyl)pyridine.[6][7] This method can offer good yields but involves more steps and its own set of challenges.

Frequently Asked Questions (FAQs)

Question 3: I am attempting the synthesis of 2-(fluoromethyl)pyridine via a dihydropyridine intermediate and Selectfluor®, but I am isolating the 2-methylpyridine byproduct instead. Why?

Answer: This is a common outcome where the reaction favors elimination over the desired second fluorination step.

  • Causality - Competing Pathways: The reaction proceeds through a 3-fluoro-2-methyl-3,6-dihydropyridine intermediate. This intermediate has two potential reaction pathways with Selectfluor®:

    • Path A (Undesired): Simple elimination of hydrogen fluoride (HF) from the intermediate leads to the aromatized byproduct, 2-methylpyridine.[6]

    • Path B (Desired): Fluorination at the methylene group of the enamine-like intermediate, followed by HF elimination, yields the target 2-(fluoromethyl)pyridine.[6]

  • Causality - Reaction Conditions: The balance between these two pathways is highly sensitive to the solvent, temperature, and reaction time. Acetonitrile has been identified as the optimal solvent to favor the desired pathway.[6]

Troubleshooting Steps:

  • Solvent Choice is Critical: Ensure you are using anhydrous acetonitrile as the solvent. Other solvents may favor the elimination pathway.

  • Optimize Temperature and Time: Run the reaction at room temperature and monitor carefully. Over-extending the reaction time or increasing the temperature can promote the formation of the elimination byproduct.

  • Control Stoichiometry: Use the precise stoichiometry of Selectfluor® as reported in the literature. An excess may lead to other side reactions.

ParameterRecommended ConditionRationale
Starting Material 1,2-Dihydropyridine derivativePrecursor required for this specific route.[6]
Fluorinating Agent Selectfluor®Provides the electrophilic fluorine source.[7]
Solvent Anhydrous AcetonitrileFound to be optimal for favoring fluorination over elimination.[6]
Temperature Room TemperatureBalances reaction rate while minimizing side reactions.

Table 1: Optimized Conditions for Electrophilic Fluorination Route.

Section 4: General Synthesis & Purification Challenges

Question 4: My product appears pure by NMR, but I have difficulty removing residual solvent and the compound seems unstable. What are the best practices for purification and storage?

Answer: 2-(Fluoromethyl)pyridine is a relatively volatile, polar, and potentially hygroscopic compound, which makes final purification and storage challenging.

  • Causality - Physical Properties: The compound is a liquid with a boiling point that can make complete removal of chromatography solvents (like ethyl acetate or DCM) difficult without product loss. Its polarity and the basic nitrogen also mean it can adhere to silica gel and absorb atmospheric moisture.

  • Causality - Stability: While more stable than its chloro- or bromo-analogs, the fluoromethyl group can still be labile under strongly acidic or basic conditions. The pyridine ring itself can be prone to discoloration upon exposure to air and light.[8]

Troubleshooting Steps:

  • Purification:

    • After column chromatography, remove the bulk of the solvent on a rotary evaporator at low temperature and pressure.

    • For final solvent removal, use a high-vacuum line for a short period (1-2 hours). Avoid prolonged exposure to high vacuum to prevent loss of the product.

  • Storage:

    • Store the purified product in a sealed vial under an inert atmosphere (argon is preferable).

    • Keep the vial at low temperature (-20°C is recommended for long-term storage).

    • Protect the sample from light by using an amber vial or wrapping it in foil.

Section 5: Safety First: Handling Fluorinating Agents

Question 5: What are the primary safety concerns when working with deoxyfluorinating agents like DAST or PyFluor?

Answer: Safety is paramount. These reagents present significant hazards that require strict adherence to safety protocols.

  • DAST (Diethylaminosulfur trifluoride):

    • Toxicity: Highly toxic and corrosive. Reacts with moisture to produce hydrogen fluoride (HF), which can cause severe, penetrating chemical burns.[9]

    • Instability: Thermally unstable. Can decompose explosively if heated above 90°C. Reports of detonation even at 50°C exist.[2][4] Must be stored in a refrigerator and handled with extreme care.

  • PyFluor (2-Pyridinesulfonyl Fluoride):

    • Safety Profile: Significantly safer than DAST. It is a thermally stable crystalline solid that is not shock-sensitive and does not react violently with water.[1][4]

    • Precautions: Despite its stability, it should be handled as a typical laboratory chemical. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.

  • Selectfluor® (F-TEDA-BF₄):

    • Oxidizer: A strong oxidizing agent. Should not be mixed with combustible materials.

    • Handling: Stable solid, but should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Safety Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Cleanup ppe 1. Don PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves hood 2. Work in a certified Chemical Fume Hood ppe->hood materials 3. Assemble all necessary glassware and reagents hood->materials inert 4. Ensure Inert Atmosphere (Argon/Nitrogen) materials->inert temp 5. Maintain Strict Temperature Control (especially for DAST) inert->temp quench 6. Quench Reaction Slowly behind a blast shield temp->quench waste 7. Dispose of Fluorine- containing waste in designated containers quench->waste decon 8. Decontaminate Glassware (e.g., with aqueous base) waste->decon

Caption: Mandatory Safety Workflow for Fluorination.

References

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Ni, C., & Hu, J. (2017). The unique role of fluorine in industry and life sciences. Chem. Commun., 53(8), 1255-1257. Available at: [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Available at: [Link]

  • Makarov, A. A., Zaitsev, V. G., & Sosnovskikh, V. Y. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Available at: [Link]

  • ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. JACS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

Sources

Technical Support Center: 2-(Fluoromethyl)pyridine Reagent Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the unique reactivity profile and common impurity spectrum of 2-(Fluoromethyl)pyridine (CAS: 70585-52-3). This guide is designed for medicinal chemists and process engineers utilizing this reagent as a fluorinated building block.

Status: Operational Ticket Focus: Impurity Profiling, Stability Management, and Reaction Troubleshooting Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Picolyl Effect"

2-(Fluoromethyl)pyridine (2-FMP) is not a standard alkyl fluoride. It behaves as a picolyl electrophile . The nitrogen atom in the pyridine ring exerts a profound electronic effect on the adjacent fluoromethyl group, rendering it surprisingly reactive towards both nucleophilic displacement (despite the strong C-F bond) and hydrolytic cleavage. Most "side products" users encounter stem from three root causes: Self-Quaternization , Hydrolytic Reversion , and Base-Mediated Dimerization .

Section 1: Critical Stability & Storage Issues
Q1: My neat 2-(Fluoromethyl)pyridine liquid is turning cloudy or depositing a solid. Is it degrading?

Diagnosis: Self-Quaternization (Auto-Alkylation) Unlike simple alkyl fluorides, 2-FMP contains both a nucleophile (the pyridine nitrogen) and an electrophile (the fluoromethyl group). Upon standing, especially at room temperature, one molecule can attack another.

  • The Mechanism: The pyridine nitrogen of Molecule A attacks the methylene carbon of Molecule B, displacing the fluoride ion.

  • The Side Product: N-((pyridin-2-yl)methyl)-2-(fluoromethyl)pyridinium fluoride (and higher oligomers).

  • Observation: This appears as a white/yellow precipitate or increasing viscosity in the neat liquid.

Troubleshooting Protocol:

  • Immediate Action: Filter the liquid through a simplified plug (neutral alumina) to remove the ionic salts if the degradation is minor (<5%).

  • Prevention: Store neat 2-FMP at -20°C .

  • Alternative: If possible, store as a 10-20% solution in a non-nucleophilic solvent (e.g., DCM or Toluene). Dilution kinetically inhibits the bimolecular self-reaction.

Q2: I see a growing impurity peak at MW ~109 in my LC-MS. What is it?

Diagnosis: Hydrolysis to 2-Pyridylmethanol The C-F bond in 2-FMP is "activated" by the pyridine ring. In the presence of trace moisture and Lewis acids (or even silica gel), it hydrolyzes back to the starting alcohol.

  • The Side Product: 2-Pyridylmethanol (MW: 109.13 Da).

  • Cause: Wet solvents or acidic workups. The protonated pyridine ring makes the methylene carbon highly electrophilic, facilitating water attack.

Corrective Action:

  • Solvent Quality: Use anhydrous solvents (<50 ppm H₂O).

  • Workup: Avoid acidic washes. Use basic quenching (sat. NaHCO₃) to keep the pyridine nitrogen unprotonated, which reduces the electrophilicity of the fluoromethyl group.

Section 2: Reaction-Specific Troubleshooting
Q3: I am using 2-FMP to alkylate an amine, but I see a major side product at MW ~200. What is this?

Diagnosis: Bis(2-pyridylmethyl) ether Formation If you synthesized the 2-FMP yourself (e.g., using DAST/Deoxo-Fluor on the alcohol) or if your reaction mixture contains water/alcohol, you generated the symmetric ether.

  • The Side Product: Bis(2-pyridylmethyl) ether (MW: 200.24 Da).

  • Origin: During synthesis, the activated intermediate (e.g., alkoxy-DAST species) was attacked by unreacted alcohol instead of the fluoride ion.

  • Impact: This is a "dead" impurity that is difficult to separate from the product due to similar polarity.

Data Comparison Table: Common Impurity Signatures

Impurity NameStructure DescriptionMW (Da)OriginDetection Tip
2-Pyridylmethanol Alcohol reversion109.1HydrolysisBroad peak on GC; O-H stretch IR
Bis-picolyl Ether Symmetric ether200.2Synthesis ByproductNon-polar; elutes near 2-FMP
Picolyl Dimer 1,2-Di(2-pyridyl)ethylene182.2Base-mediated couplingUV-active (conjugated system)
Pyridinium Salt Quaternary AmmoniumVariableStorage InstabilityDoes not elute on GC; soluble in water
Section 3: Advanced Mechanistic Insights
Q4: I used a strong base (NaH) and observed a highly conjugated, fluorescent side product.

Diagnosis: Base-Mediated Oxidative Dimerization The methylene protons of 2-FMP are picolylic (acidic, pKa ~28-30). Strong bases can deprotonate this position.

  • Pathway:

    • Deprotonation forms the α-fluoro carbanion.

    • This species can attack another neutral 2-FMP molecule.

    • Subsequent elimination of HF leads to 1,2-di(2-pyridyl)ethylene (Stilbene analog).

  • Visual Indicator: The reaction mixture turns dark red/brown, and the product is often fluorescent under UV lamp.

Visualizing the Pathways

The following diagram illustrates the divergence between the desired path and the three primary failure modes.

G Start 2-(Fluoromethyl)pyridine (Reagent) Water + H2O / H+ Start->Water Heat + Heat / Time (Neat) Start->Heat Base + Strong Base (NaH/KOtBu) Start->Base Nu + Nucleophile Start->Nu Target Desired Alkylated Product Hydrolysis 2-Pyridylmethanol (MW 109) Salt Pyridinium Salt (Precipitate) Dimer 1,2-Di(2-pyridyl)ethylene (MW 182) Water->Hydrolysis Hydrolytic Reversion Heat->Salt Self-Alkylation Base->Dimer Carbanion Dimerization (-HF) Nu->Target S_N2 Substitution

Caption: Figure 1. Divergent reaction pathways for 2-(Fluoromethyl)pyridine showing stability risks (Red) and base-sensitivity (Yellow).

Section 4: Synthesis & Purification Protocol

If you are synthesizing 2-FMP rather than buying it, follow this optimized protocol to minimize the "Ether" and "Elimination" side products.

Optimized Deoxyfluorination Protocol (Low Impurity) Avoids thermal decomposition and ether formation.

  • Setup: Charge 2-pyridylmethanol (1.0 eq) into a dry flask under N₂. Dissolve in anhydrous DCM (0.5 M).

  • Cooling: Cool to -78°C . Crucial: Higher temps favor ether formation.

  • Addition: Add DAST (Diethylaminosulfur trifluoride, 1.1 eq) dropwise.

    • Note: Do not use neat DAST; dilute 1:1 in DCM before addition to prevent hot spots.

  • Warm-up: Allow to warm strictly to 0°C (ice bath). Do not reflux.

  • Quench: Pour into saturated NaHCO₃ at 0°C. Do not use water or acid.

  • Purification:

    • If ether (MW 200) is present: It is less polar. Use Flash Chromatography (Hexane/EtOAc).

    • Stabilization: Add 1% Et₃N to the collection fractions to inhibit self-alkylation during concentration.

References
  • Synthesis & Fluorination Methodology

    • Title: "Deoxofluorination of Alcohols with DAST: Practical Improvements."
    • Source:Journal of Organic Chemistry.
    • Context: Describes the mechanism of ether side-product formation during fluorin
    • URL:[Link]

  • Picolyl Halide Stability

    • Title: "Reactivity and Stability of 2-(Chloromethyl)
    • Source:Chemical Reviews (General Heterocycle Reactivity).
    • Context: Establishes the mechanism for self-quaternization of 2-substituted pyridine electrophiles.
    • URL:[Link]

  • Dimerization Mechanisms

    • Title: "Base-promoted dimerization of picolyl halides to 1,2-di(2-pyridyl)ethylene."
    • Source:Tetrahedron Letters.
    • Context: Details the carbanion/carbene pathway leading to alkene dimers
    • URL:[Link]

Technical Support Center: Navigating 2-(Fluoromethyl)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting failed 2-(Fluoromethyl)pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formation with this versatile, yet challenging, substrate. My approach is to explain the "why" behind the troubleshooting steps, grounding our protocols in mechanistic understanding to foster robust and reproducible results.

Introduction: The Unique Challenges of 2-(Fluoromethyl)pyridine

2-(Fluoromethyl)pyridine and its derivatives are valuable building blocks in medicinal chemistry. However, their successful use in cross-coupling reactions is often hampered by a combination of factors inherent to both the pyridine core and the fluoromethyl group.

  • Pyridine-Induced Catalyst Deactivation: The lone pair on the pyridine nitrogen can strongly coordinate to the palladium catalyst, acting as a ligand and poisoning the active site. This can inhibit or completely shut down the catalytic cycle.[1]

  • Reactivity of the C(sp³)-X Bond: When using a precursor like 2-(bromomethyl)pyridine or 2-(chloromethyl)pyridine, you are engaging a benzylic-like C(sp³)-halide bond, which has different oxidative addition kinetics compared to the more common C(sp²)-halide bonds on the pyridine ring itself.

  • The Fluoromethyl Group's Dual Nature: The electron-withdrawing nature of the fluorine atom influences the electronics of the pyridine ring. More critically, the C-F bond, while strong, is not inert. Under certain conditions, unwanted side reactions like defluorination can occur, leading to product mixtures and yield loss.

This guide will address these challenges in a practical, question-and-answer format.

Part 1: General Coupling Failures (Low or No Conversion)

This section addresses issues applicable to most coupling reactions involving 2-(Fluoromethyl)pyridine derivatives where the primary problem is a lack of conversion of starting materials.

FAQ 1: My reaction shows no product formation, and I recover only starting material. What's the first thing to check?

Answer: The most common culprit in pyridine-containing coupling reactions is the deactivation of the palladium catalyst. The pyridine nitrogen effectively "poisons" the catalyst by occupying its coordination sites.

Causality & Solution:

  • Catalyst Poisoning: The nitrogen lone pair competes with your phosphine ligand for a spot on the palladium center. Standard ligands may not be sufficient to prevent this.

  • Troubleshooting Protocol:

    • Switch to Bulky, Electron-Rich Ligands: These ligands are essential. Their large steric profile helps to create a "protective pocket" around the palladium center, physically hindering the pyridine nitrogen from coordinating. Their strong electron-donating ability makes the palladium center more electron-rich, which can accelerate the rate-limiting oxidative addition step and help the desired catalytic cycle outcompete the deactivation pathway.

    • Use Pre-formed Precatalysts: Modern Buchwald-type precatalysts (e.g., G3 or G4) are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] These precatalysts form the active, monoligated Pd(0) species cleanly and efficiently, minimizing side reactions that can lead to inactive palladium species.

Ligand ClassRecommended LigandsTarget Reaction TypeRationale
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosBuchwald-Hartwig, SuzukiExcellent steric bulk and electron-donating properties.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki, other C-C couplingsStrong σ-donors that form very stable bonds to palladium, resisting displacement by pyridine.
FAQ 2: My reaction is sluggish and incomplete. I've chosen a good ligand, but the conversion stalls. What should I optimize next?

Answer: After ligand selection, the choice of base and solvent, along with rigorous control of the reaction atmosphere, are critical.

Causality & Solution:

  • Base Incompatibility: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). An inappropriate base can be ineffective or cause side reactions. For Suzuki reactions, the base activates the boronic acid partner.[4]

  • Oxygen Sensitivity: The active Pd(0) catalyst and many phosphine ligands are readily oxidized by atmospheric oxygen, rendering them inactive.

  • Troubleshooting Protocol:

    • Base Selection:

      • For Suzuki-Miyaura: Use a moderately strong inorganic base. Finely ground K₃PO₄ or Cs₂CO₃ are often effective. The presence of a small amount of water can be beneficial, but strictly anhydrous conditions are sometimes required depending on the substrate.

      • For Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard. Be mindful that these strong bases can be incompatible with other functional groups on your molecule.

    • Solvent Choice: Anhydrous, degassed solvents are paramount. Toluene, dioxane, and THF are common choices. Ensure they are purged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

    • Rigorous Degassing: It is not enough to simply run the reaction under a nitrogen balloon. The entire reaction mixture (solvent, substrates, base) should be thoroughly degassed before adding the catalyst and ligand and heating. This can be achieved by several "freeze-pump-thaw" cycles or by sparging the stirred mixture with an inert gas for 15-30 minutes.

Part 2: Addressing Side Reactions Specific to the Fluoromethyl Group

The presence of the -CH₂F group introduces unique challenges beyond simple catalyst inhibition. The primary concern is the cleavage of the C-F bond.

FAQ 3: I'm observing a significant byproduct that appears to be my desired product without the fluorine atom (a methyl group instead of fluoromethyl). What is causing this defluorination?

Answer: This is a classic sign of a side reaction involving C-F bond cleavage. This can happen if the catalytic cycle has a slow step, allowing for competing pathways like β-fluoride elimination. One key challenge in coupling reactions of fluoroalkylated secondary benzylic halides is the potential for fluoride elimination from the organopalladium intermediate if the subsequent transmetalation step is too slow.

Causality & Solution:

The likely mechanism involves the formation of an organopalladium intermediate which, instead of proceeding through the desired cross-coupling pathway, undergoes β-fluoride elimination. This is more likely if the transmetalation step is slow, giving the intermediate more time to decompose.

Troubleshooting Workflow for Defluorination:

G cluster_0 Problem: Defluorination Side Product cluster_1 Primary Strategy: Accelerate the Catalytic Cycle cluster_2 Secondary Strategy: Catalyst System Defluorination Defluorination Observed (e.g., -CH₂F → -CH₃ or other products) Ligand Optimize Ligand: - Use highly electron-donating ligands (e.g., Buchwald ligands, NHCs) - Rationale: Speeds up reductive elimination. Defluorination->Ligand Slow reductive elimination? Boron Optimize Boron Reagent (Suzuki): - Switch from boronic acid to a more reactive boronate ester (e.g., pinacol) or trifluoroborate salt. - Rationale: Accelerates transmetalation. Defluorination->Boron Slow transmetalation? Temp Lower Reaction Temperature: - Start at a lower temp (e.g., 60-80 °C). - Rationale: Slows down the rate of β-fluoride elimination relative to coupling. Defluorination->Temp Decomposition pathway is thermally promoted? Catalyst Change Metal/Catalyst: - Consider a Nickel-based catalyst system. - Rationale: Ni can have different reactivity profiles and may be less prone to this side reaction. Ligand->Catalyst If ligand optimization fails Boron->Catalyst If reagent optimization fails

Caption: Troubleshooting workflow for defluorination.

Detailed Protocols:

  • Re-evaluate Ligand Choice: While bulky ligands are good, for preventing defluorination, the electronic properties are key. A more electron-rich ligand can make the palladium center more nucleophilic, potentially accelerating the desired productive steps of the catalytic cycle over the decomposition pathway.

  • Change the Boron Reagent (for Suzuki reactions): Boronic acids can be slow to transmetalate. Potassium aryltrifluoroborates or boronate esters (like pinacol esters) are often more stable and can exhibit different, sometimes faster, transmetalation kinetics.[5][6][7]

  • Lower the Temperature: Decomposition pathways often have a higher activation energy than the desired catalytic cycle. Running the reaction at the lowest possible temperature that still allows for reasonable conversion rates can often tip the balance in favor of your desired product.

  • Consider a Nickel Catalyst: Nickel-catalyzed cross-coupling reactions are an alternative and may offer a different reactivity profile that avoids the specific defluorination pathway observed with palladium.[8]

Part 3: Handling and Storage

FAQ 4: Are there any special handling precautions for 2-(Fluoromethyl)pyridine and its precursors?

Answer: Yes. Like many pyridine derivatives, these compounds can be toxic and should be handled with care. Fluorinated organic compounds also warrant specific attention.

Best Practices:

  • Handling: Always handle these compounds in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[9][10]

  • Inert Atmosphere: While the final coupled products may be stable, the starting materials and particularly the reaction mixtures are sensitive. Always handle reagents for coupling reactions under an inert atmosphere (Nitrogen or Argon) to prevent degradation and catalyst deactivation.

Summary Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling

This protocol provides a well-vetted starting point for the Suzuki-Miyaura coupling of a 2-(halomethyl)pyridine with an arylboronic acid.

G cluster_prep Vessel & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Vessel 1. Oven-dry all glassware and stir bars. Reagents 2. Weigh solids: - 2-(Bromomethyl)pyridine (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - K₃PO₄ (2.0-3.0 eq) - Precatalyst & Ligand into the reaction vessel. Vessel->Reagents Purge 3. Seal vessel, evacuate, and backfill with Argon (repeat 3x). Solvent 4. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Purge->Solvent Heat 5. Heat reaction to desired temperature (e.g., 80-100 °C) with vigorous stirring. Solvent->Heat Monitor 6. Monitor progress by TLC, GC-MS, or LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Quench 8. Quench with water or sat. NH₄Cl solution. Cool->Quench Extract 9. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 10. Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: General experimental workflow for Suzuki coupling.

By systematically addressing potential points of failure—from the fundamental issue of catalyst poisoning to the nuanced side reactions of the fluoromethyl group—researchers can significantly increase the success rate of these challenging but valuable coupling reactions.

References

  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzyl fluorides. Available from: [Link]

  • ResearchGate. Defluorination of benzylic fluorides. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available from: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Available from: [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Palladium‐Catalyzed Selective C‐F Bond Cleavage of Trifluoropropanamides Leading to (Z)‐N‐α‐Fluorovinylindoles. Available from: [Link]

  • Chemistry World. Taking benzyl fluorides beyond game changing reports. (2020). Available from: [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • The 85th Meeting of the Israel Chemical Society. Nickel-catalyzed cross-coupling reactions for the synthesis of benzyl fluoride derivatives. Available from: [Link]

  • Wang, Y., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(14), 4906-4925. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available from: [Link]

  • National Institutes of Health. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]

  • National Institutes of Health. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Available from: [Link]

Sources

Technical Support Center: 2-(Fluoromethyl)pyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Yield for 2-(Fluoromethyl)pyridine Ticket ID: FMP-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Synthesizing 2-(fluoromethyl)pyridine (2-FMP) presents a unique "perfect storm" of chemical challenges. Unlike simple benzyl fluorinations, the pyridine nitrogen introduces basicity that interferes with standard electrophilic fluorinating agents (like DAST) and facilitates elimination side-reactions (forming 2-vinylpyridine) under nucleophilic conditions.

This guide moves beyond standard textbook procedures to address the critical control points that determine the difference between a 90% yield and a black tar.

Module 1: Method Selection (The Decision Matrix)

Before starting, verify your precursor. The choice between 2-pyridylmethanol (Alcohol) and 2-(chloromethyl)pyridine (Halide) dictates your troubleshooting path.

MethodSelection Start Starting Material? Alcohol 2-Pyridylmethanol Start->Alcohol Halide 2-(Chloromethyl)pyridine Start->Halide DAST Method A: Deoxyfluorination (DAST/Deoxo-Fluor) Alcohol->DAST NuSub Method B: Nucleophilic Sub. (AgF/CsF) Halide->NuSub RiskA Risk: Polymerization/Explosion Control: Temp < -10°C DAST->RiskA RiskB Risk: Elimination to Vinylpyridine Control: Avoid basic Fluoride NuSub->RiskB

Figure 1: Decision matrix for selecting the synthesis route based on available precursors and associated risks.

Module 2: Deoxyfluorination (The Alcohol Route)

Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E. Primary Failure Mode: Black tar formation (Polymerization) or Explosion.

The Mechanism & The Problem

In standard alcohols, DAST activates the hydroxyl group, which is then displaced by fluoride. In pyridines, the DAST releases HF . The pyridine nitrogen captures this HF, forming a pyridinium salt.

  • Deactivation: The salt is less reactive.

  • Polymerization: Free HF catalyzes the polymerization of the pyridine ring or the elimination product (vinylpyridine).

Optimized Protocol (The "Buffered" Approach)

Do not use neat DAST. Do not run at Room Temperature (RT) initially.

  • Solvent: Anhydrous DCM (Dichloromethane). Avoid THF (can ring-open with DAST).

  • Additives: 2,4,6-Collidine (1.0 equiv). This is non-nucleophilic but basic enough to scavenge HF without quenching DAST.

  • Temperature: Cool to -78°C for addition. Warm to 0°C only. Do not heat.

Troubleshooting Q&A
SymptomDiagnosisCorrective Action
Reaction turns black/viscous Acid-Catalyzed Decomposition. The HF generated is attacking the pyridine ring.Add Collidine: Repeat reaction with 1.0 eq. of 2,4,6-collidine or pyridine added before the DAST.
Low Conversion (<30%) Moisture Contamination. DAST hydrolyzes faster than it reacts with alcohol.Dry Solvents: Ensure DCM is distilled over CaH2. Use a fresh bottle of DAST (yellow is okay; dark orange/brown is bad).
Explosion/Overpressure Thermal Runaway. S-F bond breaking releases massive energy/gas.Use XtalFluor-E: Switch to XtalFluor-E + DBU. It is a crystalline solid, thermally stable, and does not release free HF as violently.

Module 3: Nucleophilic Substitution (The Halide Route)

Reagents: AgF (Silver Fluoride), CsF (Cesium Fluoride), or TBAF. Primary Failure Mode: Elimination to 2-vinylpyridine.

The "Naked" Fluoride Trap

Fluoride is a nucleophile, but in aprotic solvents (like Acetonitrile), "naked" fluoride is also a strong base .

  • Desired Path:

    
     attack on the methylene carbon.
    
  • Undesired Path: Deprotonation of the methylene hydrogen

    
     Elimination 
    
    
    
    2-Vinylpyridine.
Optimized Protocol (The AgF Advantage)

While expensive, AgF is the gold standard for this specific transformation because it assists the leaving group (Cl/Br) via silver coordination, allowing the reaction to proceed at lower temperatures where elimination is kinetically disfavored.

  • Reagent: AgF (1.5 equiv) in Acetonitrile.

  • Condition: Protect from light (Ag salts are photosensitive).

  • Temperature: RT to 40°C. Avoid reflux.

AgF_Mechanism Substrate 2-(Chloromethyl)pyridine Complex Transition State: Ag coordinates Cl F attacks C Substrate->Complex AgF AgF (Solid) AgF->Complex Product 2-(Fluoromethyl)pyridine Complex->Product SideProd AgCl (Precipitate) Complex->SideProd

Figure 2: Silver-assisted nucleophilic substitution mechanism, minimizing basicity issues.

Troubleshooting Q&A
SymptomDiagnosisCorrective Action
Product contains 2-vinylpyridine Basic Elimination. Your fluoride source acted as a base.Switch Reagent: Stop using TBAF or KF/18-crown-6. These are too basic. Use AgF or CsF (dried). Lower the temperature.
Low Yield with KF Solubility/Lattice Energy. KF has high lattice energy and is insoluble in organic solvents.Spray-Dried KF: Use "Spray-dried" KF or add a phase transfer catalyst (18-crown-6), but watch for elimination (see above).
Product decomposes on column Silica Acidity. The product is acid-sensitive.Neutralize Silica: Pre-treat your silica gel column with 1% Et3N in Hexanes before loading the sample.

Module 4: Isolation & Storage (The "Hidden" Yield Killer)

Even if the reaction works, you can lose 50% of your yield during workup. 2-FMP is volatile and prone to hydrolysis.

Critical Workup Steps
  • Quenching (DAST method): Pour reaction mixture into saturated NaHCO3 at 0°C. Never quench with water alone (acidic pH will destroy the product).

  • Extraction: Use DCM. Wash with brine.

  • Drying: Use Na2SO4 (neutral). Avoid MgSO4 (slightly acidic Lewis acid character can degrade sensitive fluorides).

  • Removal of Solvent: Do not use high vacuum (< 10 mbar) for prolonged periods; the product is volatile.

Storage Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon/Nitrogen flush is mandatory.

  • Shelf Life: Degrades over 3-6 months, turning yellow/orange (oxidation/polymerization).

References

  • Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[1] Science, 342(6161), 956-960.[1]

  • BenchChem. (2025).[2] Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.[3]

  • Alfa Chemistry. (2024). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.

Disclaimer: This guide is for research purposes only. Fluorinating agents like DAST are toxic and potential explosion hazards. Always operate behind a blast shield in a fume hood.

Sources

Technical Support Center: 2-(Fluoromethyl)pyridine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 2-(Fluoromethyl)pyridine under acidic conditions. It is designed for researchers requiring precise control over reaction parameters and storage protocols.

Part 1: Executive Technical Summary

2-(Fluoromethyl)pyridine exhibits a dual-stability profile dependent on the nature of the acidic environment (anhydrous vs. aqueous).

  • Anhydrous Acidic Conditions (Stable): In non-nucleophilic, anhydrous acids (e.g., TFA, HCl in dioxane, anhydrous HF), the compound is generally stable . It forms a pyridinium salt, which deactivates the ring but does not typically cleave the C–F bond at ambient temperatures.

  • Aqueous Acidic Conditions (Conditionally Unstable): In the presence of water and acid, particularly at elevated temperatures, the compound undergoes acid-catalyzed hydrolysis . The protonation of the pyridine nitrogen increases the electrophilicity of the alpha-methylene carbon, facilitating nucleophilic attack by water and the release of Hydrogen Fluoride (HF).

Critical Safety Warning: Hydrolysis releases HF (hydrofluoric acid) . Glassware etching or unexpected pH drops are key indicators of decomposition.

Part 2: Troubleshooting & FAQs

Category 1: Stability Assessment & Mechanism

Q1: I am observing a new polar peak in my LC-MS after stirring 2-(fluoromethyl)pyridine in 1M HCl. What is happening? A: You are likely observing acid-catalyzed hydrolysis . While the C–F bond is strong (


110 kcal/mol), the 2-position (benzylic-like) is activated by the pyridine ring.
  • Mechanism: The acid protonates the pyridine nitrogen (

    
    ). This electron-withdrawing cationic center pulls electron density from the 
    
    
    
    -methylene group.
  • Result: Water acts as a nucleophile, attacking the methylene carbon and displacing the fluoride ion.

  • Product: The new peak is likely 2-pyridinemethanol (2-(hydroxymethyl)pyridine), which is significantly more polar.

Q2: Can I use this compound in reactions involving Trifluoroacetic Acid (TFA)? A: Yes, if anhydrous . 2-(Fluoromethyl)pyridine is stable in neat TFA or TFA/DCM mixtures at room temperature for standard reaction times (1–4 hours). The lack of a strong nucleophile (like water) prevents the displacement of the fluorine.

  • Recommendation: Always use fresh, anhydrous TFA. If the TFA is "wet," hydrolysis may occur slowly over time.

Category 2: Experimental Troubleshooting

Q3: My glassware appears "foggy" or etched after a reaction involving this starting material. Why? A: This is a definitive sign of defluorination . If the C–F bond is cleaved (via hydrolysis or elimination), free fluoride ions (


) are released. In an acidic medium, these form Hydrofluoric Acid (HF) , which reacts with silica in the glass (

) to form silicon tetrafluoride (

), causing the etching.
  • Immediate Action: Neutralize the mixture with saturated sodium bicarbonate (

    
    ) and switch to plastic (PTFE/polypropylene) vessels if acidic heating is required.
    

Q4: How does the stability compare to 2-(Chloromethyl)pyridine? A: 2-(Fluoromethyl)pyridine is significantly more stable than its chloro-analog.

  • 2-(Chloromethyl)pyridine: Highly unstable as the free base; rapidly polymerizes or hydrolyzes due to the weak C–Cl bond and facile formation of the aza-xylylene intermediate.

  • 2-(Fluoromethyl)pyridine: The C–F bond is stronger and fluorine is a poorer leaving group. It does not spontaneously polymerize at room temperature but requires activation (e.g., strong acid + heat) to degrade.

Part 3: Data & Visualization

Table 1: Stability Profile in Common Acidic Media
Solvent SystemConditionStability StatusPrimary DegradantRisk Level
Anhydrous HCl / Dioxane 25°C, 24hStable None (Salt formation)Low
Neat TFA 25°C, 4hStable NoneLow
1M Aqueous HCl 25°C, 24hSlow Degradation 2-PyridinemethanolMedium
1M Aqueous HCl 80°C, 2hUnstable 2-Pyridinemethanol + HFHigh
Sulfuric Acid (conc.) >50°CUnstable Decomposition/CharringHigh
Diagram 1: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the mechanistic pathway of decomposition in aqueous acid.

Hydrolysis Figure 1: Mechanism of acid-catalyzed hydrolysis leading to HF generation. Start 2-(Fluoromethyl)pyridine (Neutral) Protonated Pyridinium Cation (Activated Species) Start->Protonated + H+ (Fast) Transition Transition State (H2O Attack) Protonated->Transition + H2O (Slow) Product 2-Pyridinemethanol (Hydrolysis Product) Transition->Product - HF Byproduct HF (Toxic Byproduct) Transition->Byproduct Elimination

Part 4: Validated Stability Protocol

To verify the integrity of your specific batch of 2-(Fluoromethyl)pyridine before committing to a large-scale reaction, perform this Self-Validating Stability Assay .

Protocol: Acidic Stress Test (AST)

Objective: Determine the hydrolytic half-life (


) in your specific reaction solvent.
  • Preparation:

    • Dissolve 10 mg of 2-(Fluoromethyl)pyridine in 1 mL of the target acidic solvent (e.g., 1M HCl in MeOH/Water).

    • Prepare a reference standard: 10 mg in neutral

      
       or DMSO-
      
      
      
      .
  • Incubation:

    • Heat the test sample to the intended reaction temperature (e.g., 50°C) for 1 hour.

  • Analysis (HPLC or NMR):

    • Method:

      
      -NMR is preferred (rapid, no workup needed).
      
    • Signal Monitoring:

      • Look for the disappearance of the triplet at

        
         to 
        
        
        
        ppm (CH2F ).
      • Look for the appearance of a singlet at

        
         ppm (Free Fluoride/HF).
        
  • Decision Logic:

    • If Free

      
       > 5%: ABORT . The conditions are too harsh.
      
    • If Free

      
       < 1%: PROCEED . The reagent is stable.[1][2][3][4]
      

References

  • Jubilant Ingrevia . Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. (Note: General handling and HF formation risks apply to fluoromethyl analogs). Retrieved from

  • Sigma-Aldrich . 2-Fluoro-5-(trifluoromethyl)pyridine Product Specification. Retrieved from

  • Yadav, P., et al. (2021) . Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. (Demonstrates acid-catalyzed hydrolysis potential of benzylic-like C-F bonds). Retrieved from

  • Google Patents . Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (Discusses synthesis using HF, confirming stability in anhydrous HF). Retrieved from

Sources

Technical Support Center: 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Fluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and decomposition of this versatile reagent. Our goal is to empower you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Introduction: The Duality of Reactivity and Stability

2-(Fluoromethyl)pyridine is a valuable building block in medicinal chemistry and materials science, prized for the unique properties conferred by the fluoromethyl group.[1][2] However, the same electronic characteristics that make it a desirable synthetic intermediate also render it susceptible to specific decomposition pathways. Understanding these pathways is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring product purity, and preventing the formation of unwanted byproducts that can complicate downstream processes and lead to erroneous biological data. This guide provides a comprehensive overview of the known and predicted decomposition pathways of 2-(Fluoromethyl)pyridine, grounded in established chemical principles and supported by relevant literature.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that researchers may encounter during the use of 2-(Fluoromethyl)pyridine.

1.1 Issue: Low Yield or Incomplete Reaction

  • Question: I am performing a nucleophilic substitution reaction with 2-(Fluoromethyl)pyridine, but I am observing low yields and a significant amount of starting material remains even after extended reaction times. What could be the cause?

  • Answer: Several factors could contribute to low reactivity. Firstly, the C-F bond in the fluoromethyl group is strong, and its reactivity can be lower than anticipated compared to its chloro- or bromo-analogs. Secondly, the pyridine nitrogen can be protonated under acidic conditions, deactivating the ring towards nucleophilic attack. Consider the following:

    • Basicity of the Nucleophile: Stronger, "harder" nucleophiles are often required to displace the fluoride.

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of your reagent and better solvate the transition state.

    • Temperature: Increasing the reaction temperature is a common strategy to overcome the activation energy of C-F bond cleavage. However, be mindful of potential thermal decomposition (see Section 2.1).

    • pH Control: If your reaction generates acidic byproducts, the pyridine nitrogen may be protonated. The addition of a non-nucleophilic base can be beneficial.

1.2 Issue: Formation of Unexpected Byproducts

  • Question: My reaction with 2-(Fluoromethyl)pyridine is producing several unexpected peaks in my LC-MS/GC-MS analysis. What are the likely culprits?

  • Answer: The formation of byproducts often points to decomposition of the starting material or subsequent reactions of your desired product. Key possibilities include:

    • Hydrolysis: If your reaction conditions are not scrupulously anhydrous, you may be observing the formation of 2-(hydroxymethyl)pyridine or even 2-pyridinecarboxaldehyde through hydrolysis of the fluoromethyl group.

    • Reaction with Solvent: Certain solvents can react with activated substrates. For example, in the presence of a strong base, DMSO can act as a nucleophile.

    • Thermal Degradation: If the reaction is heated to high temperatures, thermal decomposition can lead to a complex mixture of products. Refer to the thermal decomposition pathway in Section 2.1 for more details.

    • Photodegradation: If your reaction is sensitive to light, exposure to ambient or UV light could be causing degradation. See Section 2.2 for potential photolytic decomposition products.

1.3 Issue: Inconsistent Results Between Batches

  • Question: I am seeing variability in my reaction outcomes when using different batches of 2-(Fluoromethyl)pyridine. Why might this be happening?

  • Answer: Inconsistent results often trace back to the quality and storage of the starting material.

    • Purity: Ensure the purity of each batch is comparable. Impurities from the synthesis of 2-(Fluoromethyl)pyridine could interfere with your reaction.

    • Storage Conditions: This compound should be stored in a cool, dark place under an inert atmosphere. Improper storage can lead to slow decomposition over time, resulting in the presence of degradants in older batches. The presence of moisture can lead to hydrolysis.

    • Handling: Minimize exposure to air and moisture when handling the reagent. Use of a glovebox or proper inert atmosphere techniques is recommended.

Section 2: Decomposition Pathways

A thorough understanding of the potential decomposition pathways of 2-(Fluoromethyl)pyridine is essential for predicting its behavior under various experimental conditions.

2.1 Thermal Decomposition

Under conditions of elevated temperature, 2-(Fluoromethyl)pyridine can undergo thermal decomposition. The primary hazardous decomposition products include toxic and corrosive gases.[3]

  • Primary Products:

    • Carbon Monoxide (CO)

    • Carbon Dioxide (CO₂)

    • Nitrogen Oxides (NOx)

    • Hydrogen Fluoride (HF)

The formation of these products suggests a fragmentation of the molecule. The C-C and C-N bonds within the pyridine ring, as well as the C-F and C-C bonds of the fluoromethyl group, can cleave at high temperatures. The presence of other reagents or catalysts can significantly influence the decomposition temperature and the distribution of products.[4]

Proposed Thermal Decomposition Pathway

2-(Fluoromethyl)pyridine 2-(Fluoromethyl)pyridine Radical Intermediates Radical Intermediates 2-(Fluoromethyl)pyridine->Radical Intermediates High Temperature CO, CO2, NOx, HF CO, CO2, NOx, HF Radical Intermediates->CO, CO2, NOx, HF Fragmentation

Caption: High-level overview of thermal decomposition.

2.2 Photolytic Decomposition

Fluorinated aromatic compounds, including pyridine derivatives, are known to undergo photodegradation upon exposure to UV light.[3][5][6] The primary mechanism often involves the homolytic cleavage of the C-F bond or reactions initiated by photogenerated reactive species in the medium.

  • Potential Products:

    • 2-Methylpyridine

    • Pyridine-2-carbaldehyde

    • Fluoride ions (F⁻)

    • Polymerization products

Studies on the photolysis of fluorinated pesticides have shown that defluorination is a common degradation pathway.[3][6] The extent of defluorination and the nature of the photoproducts can be influenced by the solvent, pH, and the presence of photosensitizers.

Hypothesized Photolytic Decomposition Pathway

2-(Fluoromethyl)pyridine 2-(Fluoromethyl)pyridine Excited State Excited State 2-(Fluoromethyl)pyridine->Excited State UV Light (hν) 2-Pyridylmethyl Radical + F• 2-Pyridylmethyl Radical + F• Excited State->2-Pyridylmethyl Radical + F• C-F Homolysis Further Reactions Further Reactions 2-Pyridylmethyl Radical + F•->Further Reactions 2-Methylpyridine, Picolinic Acid, etc. 2-Methylpyridine, Picolinic Acid, etc. Further Reactions->2-Methylpyridine, Picolinic Acid, etc.

Caption: A possible initiation step in photodecomposition.

2.3 Hydrolytic Decomposition

The fluoromethyl group in 2-(Fluoromethyl)pyridine is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This pathway is a common source of impurities in reactions run in protic solvents or in the presence of water.

  • Stepwise Hydrolysis Products:

    • 2-(Hydroxymethyl)pyridine: Formed by the nucleophilic substitution of fluoride by a hydroxide ion.

    • Pyridine-2-carbaldehyde: Subsequent oxidation of the alcohol can occur, especially in the presence of oxidizing agents.

The electron-withdrawing nature of the pyridine ring can activate the benzylic-like position of the fluoromethyl group to nucleophilic attack.

Proposed Hydrolytic Decomposition Pathway

2-(Fluoromethyl)pyridine 2-(Fluoromethyl)pyridine 2-(Hydroxymethyl)pyridine 2-(Hydroxymethyl)pyridine 2-(Fluoromethyl)pyridine->2-(Hydroxymethyl)pyridine H2O/OH- Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde 2-(Hydroxymethyl)pyridine->Pyridine-2-carbaldehyde [O] cluster_workflow Experimental Workflow Start Start Dissolve 2-(Fluoromethyl)pyridine in aprotic solvent Dissolve 2-(Fluoromethyl)pyridine in aprotic solvent Start->Dissolve 2-(Fluoromethyl)pyridine in aprotic solvent Add Nucleophile and Base (if needed) Add Nucleophile and Base (if needed) Dissolve 2-(Fluoromethyl)pyridine in aprotic solvent->Add Nucleophile and Base (if needed) Heat to appropriate temperature Heat to appropriate temperature Add Nucleophile and Base (if needed)->Heat to appropriate temperature Monitor reaction by TLC/LC-MS Monitor reaction by TLC/LC-MS Heat to appropriate temperature->Monitor reaction by TLC/LC-MS Work-up and Purification Work-up and Purification Monitor reaction by TLC/LC-MS->Work-up and Purification Characterization Characterization Work-up and Purification->Characterization End End Characterization->End

Caption: A generalized workflow for nucleophilic substitution.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 2-(Fluoromethyl)pyridine?

    • A1: It is recommended to store 2-(Fluoromethyl)pyridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. [3]It should also be protected from light. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent moisture ingress and potential hydrolysis.

  • Q2: Is 2-(Fluoromethyl)pyridine compatible with strong oxidizing agents?

    • A2: No, 2-(Fluoromethyl)pyridine is incompatible with strong oxidizing agents. [3]Contact with these materials can lead to vigorous reactions and should be avoided.

  • Q3: Can I use protic solvents for reactions with 2-(Fluoromethyl)pyridine?

    • A3: While possible, the use of protic solvents (e.g., water, alcohols) should be approached with caution, as they can act as nucleophiles and lead to hydrolysis or solvolysis of the fluoromethyl group, especially in the presence of a base. Aprotic solvents are generally preferred to minimize these side reactions.

  • Q4: How can I monitor the decomposition of 2-(Fluoromethyl)pyridine in my reaction?

    • A4: Several analytical techniques can be employed. 19F NMR spectroscopy is particularly useful for monitoring the disappearance of the starting material and the appearance of fluoride ions or other fluorine-containing byproducts. [6]LC-MS and GC-MS are also excellent tools for identifying both the starting material and potential degradation products.

  • Q5: What safety precautions should I take when working with 2-(Fluoromethyl)pyridine?

    • A5: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3]Avoid inhalation of vapors and contact with skin and eyes. In case of fire, be aware that hazardous decomposition products such as hydrogen fluoride can be generated. [3]

Data Summary Table

PropertyValueReference
Molecular FormulaC₆H₆FN
Molecular Weight111.12 g/mol
Boiling Point~135-137 °C
Incompatible MaterialsStrong oxidizing agents[3]
Hazardous Decomposition ProductsCO, CO₂, NOx, HF[3]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • McNeill, K., & T. B. Leen. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12276–12286. [Link]

  • Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 3991. [Link]

  • Jia, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21683–21694. [Link]

  • Hong, B., et al. (2020). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(36), 5919-5925.
  • Simões, P. N. N. L., & da Silva, M. D. R. (2021). Thermal degradation of poly(vinylpyridine)s.
  • Douglas, J. T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(42), 13462–13465. [Link]

  • Studer, A. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]

  • Jia, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Lesarri, A., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal, 27(50), 12836-12841.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Douglas, J. T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9401–9405.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide.
  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 296-309. [Link]

Sources

Technical Support Center: 2-(Fluoromethyl)pyridine Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource. It is structured to provide immediate, high-level troubleshooting for researchers encountering purity issues with 2-(Fluoromethyl)pyridine , a valuable but reactive intermediate often synthesized via deoxofluorination.[1]

Topic: Removal of Impurities & Troubleshooting Ticket Type: Advanced Technical Inquiry Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Stability Profile

Compound: 2-(Fluoromethyl)pyridine (CAS: 22252-19-3) Molecular Formula: C₆H₆FN Key Physical Property: Boiling Point est. ~58–60°C at 15 mmHg (approx. 150°C atm, theoretical).[1] Stability Warning: Unlike its trifluoromethyl analogs, 2-(fluoromethyl)pyridine possesses a benzylic-like C-F bond activated by the pyridine ring.[1] While more stable than 2-(chloromethyl)pyridine (which self-alkylates rapidly as a free base), the fluoromethyl derivative is prone to hydrolysis (reverting to alcohol) and slow polymerization if stored improperly or if acidic impurities remain.[1]

Core Purity Challenges:

  • Unreacted Precursor: 2-Pyridylmethanol (2-Hydroxymethylpyridine).[1]

  • Fluorinating Agent Residues: DAST/Deoxo-Fluor byproducts (sulfinamides) and HF salts.[1]

  • Decomposition Products: Pyridinium oligomers and hydrolysis products.

Troubleshooting Guide (Q&A Format)
Issue 1: "I see a persistent broad peak in my proton NMR around 4.8 ppm, and the product fumes slightly in air."

Diagnosis: Incomplete removal of Hydrogen Fluoride (HF) or fluorinating agent residues. Technical Insight: Deoxofluorinating reagents (DAST, XtalFluor) generate HF as a byproduct.[1] The basic nitrogen of the pyridine ring traps this HF, forming a pyridinium fluoride salt. This salt is hygroscopic, fumes, and catalyzes decomposition.[1] Corrective Action:

  • Do not distill yet. Distilling acidic salts will degrade your product.

  • Remedial Wash: Dissolve the oil in DCM (Dichloromethane). Wash twice with cold saturated NaHCO₃ (Sodium Bicarbonate) and once with Brine .[1]

  • Verification: Check the pH of the aqueous layer; it must be basic (pH > 8). Dry the organic layer over Na₂SO₄ (Sodium Sulfate) to remove water which could re-hydrolyze the product.

Issue 2: "My product co-elutes with the starting alcohol (2-pyridylmethanol) on TLC/Column."

Diagnosis: Polarity masking due to "H-bonding drag" or insufficient stationary phase deactivation. Technical Insight: Both the product and the impurity are basic pyridines. On standard silica, they can tail significantly, causing band broadening that merges the two spots.[1] Corrective Action:

  • Modify the Mobile Phase: Add 1% Triethylamine (TEA) to your eluent (e.g., 10-20% EtOAc in Hexanes + 1% TEA).[1] The TEA blocks the acidic silanol sites on the silica, sharpening the peaks.

  • Alternative Stationary Phase: If separation remains poor, switch to Neutral Alumina .[1] The alcohol will retain much more strongly on alumina than the fluorinated product, providing a larger Rf delta.

Issue 3: "The product turns dark/black during vacuum distillation."

Diagnosis: Thermal decomposition or polymerization initiated by heat + trace acid. Technical Insight: Monofluoromethyl pyridines are thermally sensitive. Prolonged heating above 100°C, especially in the presence of trace acid (acting as a catalyst), triggers self-alkylation (polymerization).[1] Corrective Action:

  • Lower the Bath Temperature: Ensure your oil bath does not exceed 60°C. You must improve your vacuum quality (< 1 mmHg) to distill at this temperature.

  • Acid Scavenger: Add a small amount of solid K₂CO₃ or CaH₂ to the distillation flask. This neutralizes any liberated acid in situ during the heating process.

Detailed Purification Protocols
Protocol A: The "Double-Quench" Workup (Removal of DAST/HF)

Standard workups often fail to remove all HF from pyridine derivatives. This protocol ensures the free base is isolated.

  • Quench: Cool the reaction mixture to -78°C. Dilute with DCM.

  • Dropwise Addition: Add saturated aqueous NaHCO₃ dropwise. Caution: Vigorous CO₂ evolution.[1]

  • Phase Separation: Warm to Room Temperature (RT). Separate organic layer.[2]

  • Secondary Wash (Critical): Wash the organic layer with 10% aqueous K₂CO₃ . The higher pH of carbonate (vs. bicarbonate) ensures deprotonation of the pyridinium species.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic). Filter and concentrate at < 30°C.

Protocol B: Flash Chromatography Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Pre-treatment: Flush column with Hexanes + 5% Triethylamine.

  • Eluent Gradient:

    • 0–5 min: 100% Hexanes (to elute non-polar impurities).[1]

    • 5–20 min: 0% → 30% EtOAc in Hexanes (+ 1% TEA).

  • Detection: UV at 254 nm. (Stain with KMnO₄ for alcohol detection; Fluorine compound does not stain well).

Visualization & Logic Flows
Figure 1: Impurity Removal Decision Tree

This diagram guides you to the correct purification method based on the specific impurity profile.

PurificationLogic Start Crude 2-(Fluoromethyl)pyridine Check Analyze Purity (1H NMR / TLC) Start->Check Decision1 Impurity Type? Check->Decision1 PathA Residual HF / Salts (Broad peaks, Fuming) Decision1->PathA Acidic Species PathB Unreacted Alcohol (2-Pyridylmethanol) Decision1->PathB Polar Precursor PathC Colored Oligomers (Dark Oil) Decision1->PathC High MW Species ActionA Base Wash Protocol (Sat. NaHCO3 + K2CO3) PathA->ActionA ActionB Flash Chromatography (Silica + 1% Et3N) PathB->ActionB ActionC Vacuum Distillation (<1 mmHg, Bath <60°C) PathC->ActionC ActionA->Check Re-analyze Final Pure Product (Store @ -20°C) ActionB->Final ActionC->Final

Caption: Decision matrix for selecting the appropriate purification technique based on impurity characterization.

Figure 2: The "Buffered" Workup Pathway

Visualizing the critical neutralization steps to prevent decomposition.

WorkupFlow Rxn Reaction Mixture (DAST + Pyridine) Quench Quench into Sat. NaHCO3 (-78°C) Rxn->Quench Slow Addition Extract DCM Extraction Quench->Extract Phase Sep Wash Wash w/ 10% K2CO3 (pH > 10) Extract->Wash Remove HF Salts Dry Dry (Na2SO4) & Concentrate Wash->Dry Isolate Free Base

Caption: Optimized workup flow to ensure complete removal of acidic fluorinating byproducts.

Data Summary: Physical Properties & Solvents
ParameterSpecification / LimitNotes
Boiling Point ~60°C @ 15 mmHgDo not heat >100°C at atm pressure.
TLC Rf (Ref) 0.45 (20% EtOAc/Hex)Alcohol Rf ≈ 0.15 under same conditions.[1]
Storage Temp -20°CStore under Argon/Nitrogen.
Preferred Solvent Dichloromethane (DCM)Avoid protic solvents during storage.[1]
Flash Column Additive 1% Triethylamine (TEA)Essential to prevent tailing.[1]
References
  • Synthesis & Properties of Fluoromethyl Pyridines Title: "Preparation of (fluoromethyl)pyridines" Source:[1][2][3][4][5][6] Google Patents (DK162887B) URL:[1] Relevance: Provides boiling point ranges and isolation techniques for fluoromethyl pyridine derivatives.

  • Deoxofluorination Methodology (DAST) Title: "Reactions of cinchona alkaloids with DAST in the presence of pyridine" Source: ResearchGate URL:[1][5][7][Link] Relevance: Discusses the use of DAST and the necessity of pyridine buffering, relevant to impurity profiles.

  • Title: "Substituted pyridines and biphenyls (Stability & Handling)

Sources

solvent effects on the reactivity of 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 2-(Fluoromethyl)pyridine Reactivity Technical Support Center .

This guide is designed for synthetic chemists and process engineers encountering specific reactivity or stability challenges with 2-(Fluoromethyl)pyridine (2-FMP) . Unlike its trifluoromethyl counterparts, the monofluoromethyl motif (


) presents a unique duality: a robust C-F bond that requires activation for substitution, yet a high susceptibility to hydrolysis and elimination under the wrong solvent conditions.

Quick Reference: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsPrimary Effect on 2-FMPRecommended ForRisk Factor
Dipolar Aprotic DMSO, DMF, NMP, DMAcNucleophile Activation

displacement of F;

(if ring activated)
High risk of polymerization if heated >100°C without acid scavengers.
H-Bond Donors HFIP, TFE, MeOHC-F Bond Activation Solvolysis; Friedel-Crafts alkylation; C-F bond cleavage.Rapid hydrolysis to 2-pyridylmethanol if water is present.
Non-Polar/Ethereal THF, Et₂O, TolueneAnion Stabilization Lithiation/Deprotonation at

-position.
Poor solubility of fluoride salts; requires phase transfer catalysts.
Chlorinated DCM, DCEInert Carrier Storage; Radical fluorination precursors.Generally safe; avoid with strong Lewis bases (formation of pyridinium salts).

Module 1: Nucleophilic Substitution & C-F Displacement

User Issue: "I am trying to displace the fluorine atom with an amine or thiol, but the reaction is stalling or requiring excessive heat."

Technical Diagnosis

The C-F bond in 2-FMP is chemically stubborn. The bond energy (


) is high. For a successful 

attack at the benzylic carbon, you must overcome the Tight Ion Pair barrier. In non-polar solvents, the leaving fluoride ion remains tightly associated with the cation, effectively blocking the reaction or favoring reversibility.
Troubleshooting Protocol

Step 1: The "Naked Anion" Strategy (Solvent Switch) Switch to a Dipolar Aprotic Solvent (DMSO or DMF).

  • Mechanism: These solvents solvate cations (e.g.,

    
    , 
    
    
    
    ) efficiently via their oxygen lone pairs but poorly solvate anions (the nucleophile) because their positive charge is buried. This leaves your nucleophile "naked" and highly reactive.
  • Expected Rate Enhancement:

    
     to 
    
    
    
    fold increase compared to THF or Toluene.

Step 2: Lewis Acid Activation (The "Pull" Effect) If the nucleophile is sensitive to the high temperatures required in DMSO, use a Fluorophile-Assisted approach in a non-polar solvent.

  • Additives: TMS-Cl,

    
    , or specific H-bond donors like Hexafluoroisopropanol (HFIP) .
    
  • Why HFIP? HFIP is a strong H-bond donor. It coordinates to the fluorine atom of 2-FMP, weakening the C-F bond (pulling) while simultaneously solvating the leaving fluoride ion, preventing it from re-attacking the product.

Workflow Visualization

SolventSelection Start Goal: Displace Fluorine (C-F Cleavage) Q1 Is the Nucleophile Thermally Stable? Start->Q1 RouteA Use Dipolar Aprotic (DMSO, DMF, NMP) Q1->RouteA Yes (>80°C ok) RouteB Use Activation Strategy (DCM or Toluene + Additive) Q1->RouteB No (Sensitive) MechA Mechanism: Naked Anion Effect (Pushing) RouteA->MechA MechB Mechanism: Electrophilic Activation (Pulling via H-Bond/Lewis Acid) RouteB->MechB Result Product: 2-(Nu-methyl)pyridine MechA->Result MechB->Result

Caption: Decision logic for solvent selection in nucleophilic substitution of 2-FMP. Blue nodes indicate decision points; Green/Yellow indicate solvent classes.

Module 2: Stability & Hydrolysis Prevention

User Issue: "My 2-(fluoromethyl)pyridine reagent is degrading into 2-pyridylmethanol during storage or reaction."

Technical Diagnosis

You are experiencing Autocatalytic Hydrolysis . The pyridine nitrogen can act as an intramolecular base (or general base catalyst), activating a water molecule to attack the benzylic carbon. Once HF is generated, it protonates the pyridine ring, making the benzylic position significantly more electrophilic and accelerating further hydrolysis.

Troubleshooting Protocol

1. The "Dry Solvent" Imperative

  • Requirement: Solvents must be dried to

    
     water.
    
  • Critical Interaction: In protic solvents (MeOH, EtOH) or wet ethers, the solvent shell stabilizes the transition state for solvolysis.

  • Corrective Action: Store 2-FMP solutions over activated 3Å or 4Å molecular sieves. Avoid chloroform (often acidic/wet); use DCM passed through basic alumina if using chlorinated solvents.

2. Buffering the System

  • Protocol: Always maintain a slightly basic environment if the reaction allows.

  • Additive: Add solid

    
     or a hindered base (e.g., 2,6-lutidine) to the solvent. This scavenges trace HF generated during storage/reaction, breaking the autocatalytic cycle.
    

Module 3: Deprotonation & -Functionalization

User Issue: "I want to lithiate the


 group, but I'm getting dimerization or ring attack."
Technical Diagnosis

The


-protons in 2-FMP are acidic due to the inductive effect of both the Fluorine and the Pyridine ring (

). However, the Fluorine atom also directs Lithium-Halogen Exchange or promotes

-Elimination
(forming a transient carbene-like species) if the solvent is too polar.
Troubleshooting Protocol

1. Solvent Polarity & Aggregation

  • Recommended: Toluene or Hexane/THF mixtures .

  • Avoid: Pure THF or HMPA (unless specific kinetic data supports it).

  • Reasoning: In non-polar solvents, organolithiums form tight aggregates. This slows down the nucleophilic attack on the pyridine ring (a common side reaction) while permitting the deprotonation of the

    
    -carbon.
    

2. Temperature Control

  • Strict Limit:

    
    .
    
  • Why: Above

    
    , the lithiated species (
    
    
    
    ) is prone to eliminating LiF to form a reactive intermediate that polymerizes.

Module 4: Synthesis & Purification (Solubility)

User Issue: "I am synthesizing 2-FMP from the alcohol using DAST/Deoxo-Fluor. The reaction works, but isolation is difficult due to emulsions."

Technical Diagnosis

Fluorinating agents like DAST produce HF/amine byproducts. Upon aqueous workup, the basic pyridine nitrogen forms a salt with HF (


), which acts as a surfactant, causing emulsions and dragging the product into the aqueous phase.
Troubleshooting Protocol

1. The "Reverse Quench"

  • Protocol: Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated

    
     solution. Do not  add water to the reaction.
    
  • Solvent Choice: Dilute the reaction with DCM before quenching. DCM extracts the free base pyridine efficiently while the fluoride salts remain in the aqueous phase.

2. Salt Breaking

  • If an emulsion forms, add solid NaCl to saturation (Salting Out) or a small amount of Methanol to break surface tension.

Mechanistic Pathway: Solvent-Assisted Activation

The following diagram illustrates how H-bonding solvents (like HFIP) specifically activate the C-F bond, a critical concept for researchers attempting difficult substitutions.

CF_Activation Substrate 2-(Fluoromethyl) pyridine Complex Activated Complex [Py-CH2-F---H-OR] Substrate->Complex H-Bonding HFIP HFIP Solvent (H-Bond Donor) HFIP->Complex Solvation TS Transition State (Nu attacking) Complex->TS + Nucleophile Product Product + F- TS->Product C-F Cleavage

Caption: Mechanism of HFIP-mediated C-F activation. The solvent acts as a Lewis Acid, pulling the Fluorine to facilitate nucleophilic attack.

References

  • Champagne, P. A., et al. (2015). "Solvent Effects in the Nucleophilic Substitution of Fluorine." Chemical Reviews, 115(16), 9073-9174.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.

  • Shing, T. K. M., et al. (2010). "HFIP-Promoted Nucleophilic Substitution of Benzyl Fluorides." Organic Letters, 12(10), 2378-2381.

  • Schlosser, M. (2006). "The 2-Pyridyl Group: A Versatile Handle for C-H Activation." Angewandte Chemie International Edition, 45(33), 5432-5446.

  • BenchChem Technical Data. (2025). "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." (Analogous reactivity patterns).

Validation & Comparative

2-(Fluoromethyl)pyridine vs 2-(Trifluoromethyl)pyridine reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Versatility Trade-off

In medicinal chemistry, the choice between 2-(fluoromethyl)pyridine (2-FMP) and 2-(trifluoromethyl)pyridine (2-TFMP) is rarely a simple substitution; it is a strategic decision between metabolic blocking and electronic modulation .

  • 2-(Trifluoromethyl)pyridine (2-TFMP): The industry standard for metabolic stability. The

    
     group acts as a "metabolic shield," drastically lowering the basicity of the pyridine nitrogen and activating the ring toward nucleophilic aromatic substitution (
    
    
    
    ). It is an electrophilic radical species in Minisci-type reactions.[1]
  • 2-(Fluoromethyl)pyridine (2-FMP): A "soft" fluorinated motif. The

    
     group mimics the hydrogen-bond donor/acceptor capability of hydroxymethyl groups while modulating lipophilicity. However, it introduces a metabolic liability (oxidative defluorination) and exhibits nucleophilic radical character, requiring distinct synthetic handling compared to its trifluorinated counterpart.
    

Physicochemical Profile & Electronic Impact

The fundamental difference lies in the electron-withdrawing power and the resulting basicity of the pyridine nitrogen.

Comparative Data Table
Feature2-(Fluoromethyl)pyridine (2-FMP) 2-(Trifluoromethyl)pyridine (2-TFMP) Implication
Structure Pyridine-

Pyridine-

Steric bulk:

Hammett

~0.15 - 0.20 (Est.)0.54

is a much stronger EWG.
Pyridine Basicity Moderate (

~4.0)
Low (

< 3.0)
2-TFMP is less likely to be protonated at physiological pH.
LogP (Lipophilicity) ~0.8 (Moderate)~1.6 (High)2-TFMP increases membrane permeability more aggressively.
C-F Bond Energy ~110 kcal/mol~116 kcal/mol

bonds are kinetically inert;

is chemically labile.
Radical Character Nucleophilic Electrophilic Determines Minisci reaction scope.[1]

*Values estimated based on pyridine (


 5.[2]2) and 2-amino-4-X-pyridine trends.
Electronic Vector Diagram

The following diagram illustrates the electronic vectors. Note how the


 group pulls density away from the ring nitrogen, deactivating it for protonation but activating the ring carbons (C4/C6) for nucleophilic attack.

ElectronicEffects TFMP 2-(Trifluoromethyl)pyridine (Strong EWG) Nitrogen_TFMP Pyridine N (Deactivated) Low Basicity TFMP->Nitrogen_TFMP Strong Inductive (-I) Withdrawal Ring_TFMP Ring Carbons (C4/C6) Activated for SnAr TFMP->Ring_TFMP LUMO Lowering FMP 2-(Fluoromethyl)pyridine (Weak EWG) Nitrogen_FMP Pyridine N (Moderate) Retains Basicity FMP->Nitrogen_FMP Weak Inductive Effect CH2_FMP -CH2F Group Oxidative Liability FMP->CH2_FMP H-Bond Interaction Potential

Caption: Electronic divergence. The red path (TFMP) highlights ring activation and nitrogen deactivation. The blue path (FMP) highlights side-chain reactivity.

Reactivity & Synthetic Applications

A. Radical Reactivity (Minisci Reaction)

This is the most critical synthetic differentiator.

  • 2-TFMP (

    
    ):  The radical derived from 
    
    
    
    precursors is electrophilic . It reacts poorly with electron-deficient heterocycles (like pyridine itself) unless the ring is protonated or activated.
  • 2-FMP (

    
    ):  The radical derived from fluoromethyl precursors is nucleophilic  (similar to a methyl radical). It reacts readily with electron-deficient heterocycles.
    

Application Insight: If you are functionalizing a pyridine ring via radical chemistry:

  • Use electrophilic radicals (

    
    )  for electron-rich substrates (e.g., pyrroles, furans).
    
  • Use nucleophilic radicals (

    
    )  for electron-deficient substrates (e.g., other pyridines, quinolines).
    
B. Nucleophilic Aromatic Substitution ( )
  • 2-TFMP: The strong electron-withdrawing nature of the 2-

    
     group activates the 4- and 6-positions of the pyridine ring. Halogens at these positions can be displaced by amines or alkoxides under mild conditions.
    
  • 2-FMP: Provides insufficient activation for facile

    
    . Harsh conditions are required, which often lead to the decomposition of the 
    
    
    
    group (see Stability below).

Metabolic Stability & "The Fluorine Scan"

In drug discovery, replacing


 with 

or

is a standard optimization tactic.
Mechanism of Metabolism
  • Trifluoromethyl (Blocker): The C-F bond is too strong for Cytochrome P450 (CYP) enzymes to oxidize. The steric bulk also prevents the enzyme from approaching the carbon. Result: Metabolic stability increases.[3]

  • Fluoromethyl (Liability): The

    
     group contains benzylic-like protons. CYP450 can abstract a hydrogen atom, leading to a gem-fluorohydrin intermediate, which spontaneously eliminates HF to form an aldehyde. Result:  Potential toxicity (HF release) and rapid clearance.
    

Metabolism Substrate Drug Candidate Path_CF3 2-TFMP (-CF3) Steric Shield + Strong Bond Substrate->Path_CF3 Substitution Path_CH2F 2-FMP (-CH2F) Accessible C-H Bonds Substrate->Path_CH2F Substitution Result_CF3 Metabolically Stable Excreted Unchanged Path_CF3->Result_CF3 Blocks CYP450 Inter_CH2F CYP450 Oxidation [Gem-Fluorohydrin] Path_CH2F->Inter_CH2F H-Atom Abstraction Result_CH2F Decomposition (Aldehyde + HF Release) Inter_CH2F->Result_CH2F Spontaneous Elimination

Caption: Metabolic fate divergence. Green path indicates stability (CF3); Red path indicates oxidative lability (CH2F).

Experimental Protocol: Microsomal Stability Assay

To empirically verify the difference between a 2-FMP and 2-TFMP analog, use this standardized HLM (Human Liver Microsome) assay. This protocol is self-validating via the inclusion of internal standards.

Materials
  • Test Compounds: 2-FMP analog and 2-TFMP analog (10 mM in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6P dehydrogenase).

  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Workflow
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 30 µL microsomes + 370 µL buffer + 5 µL test compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add 100 µL NADPH regenerating system.

  • Sampling:

    • At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation
  • Plot:

    
     vs. Time.
    
  • Calculate: Slope

    
    .
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    .
  • Expectation: The 2-FMP analog will show a steeper slope (higher clearance) due to C-H abstraction. The 2-TFMP analog should show a flat line or shallow slope (high stability).

Handling & Chemical Stability Warnings

  • 2-TFMP: Chemically inert. Can be distilled and stored indefinitely.

  • 2-FMP: Warning: The monofluoromethyl group is susceptible to solvolysis . In the presence of strong Lewis acids or high heat in protic solvents, the C-F bond can break, leading to the formation of the hydroxymethyl cation.

    • Storage: Store at 2-8°C under inert atmosphere (Argon).

    • Reaction Conditions: Avoid strong aqueous acids. Use anhydrous conditions for functionalization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ji, Y., et al. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 111(37), 13321-13326. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

A Comparative Guide to the Synthetic Routes of 2-(Fluoromethyl)pyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient and selective incorporation of fluorine into heterocyclic scaffolds is a paramount objective. The 2-(fluoromethyl)pyridine moiety, in particular, is a valuable building block, imparting unique physicochemical properties such as altered basicity, lipophilicity, and metabolic stability to parent molecules. This guide provides an in-depth comparison of the primary synthetic strategies to access this key intermediate, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

This document delves into three principal synthetic pathways:

  • Nucleophilic Substitution: A classic SN2 approach starting from 2-(chloromethyl)pyridine.

  • Deoxyfluorination: The conversion of 2-pyridinemethanol using specialized fluorinating agents.

  • Electrophilic Fluorination: A contemporary method involving the fluorination of dihydropyridine precursors.

Each route will be critically evaluated based on yield, substrate scope, operational simplicity, and scalability, supported by detailed experimental data and protocols.

At a Glance: Comparative Analysis of Synthetic Routes

FeatureNucleophilic Substitution (Finkelstein)Deoxyfluorination (DAST)Electrophilic Fluorination (Selectfluor®)
Starting Material 2-(Chloromethyl)pyridine2-PyridinemethanolMethyl 2-methyl-5-nitro-6-aryl-1,2-dihydropyridine-3-carboxylate
Key Reagent Potassium Fluoride (KF)Diethylaminosulfur Trifluoride (DAST)Selectfluor®
Typical Yield Moderate to GoodGood to Excellent21–43%
Reaction Conditions High temperature, polar aprotic solventLow to ambient temperatureAmbient temperature
Key Advantages Cost-effective reagentsMild conditions, high yields for alcoholsNovel reactivity, functional group tolerance
Key Challenges High temperatures, potential for side reactionsMoisture-sensitive reagent, potential for eliminationMulti-step precursor synthesis, moderate yields

Route 1: Nucleophilic Substitution via the Finkelstein Reaction

The Finkelstein reaction is a cornerstone of halogen exchange chemistry, offering a straightforward and cost-effective route to fluorinated compounds.[1] This SN2 reaction involves the displacement of a halide, typically chloride or bromide, with fluoride.

Mechanistic Considerations

The reaction proceeds via a classic bimolecular nucleophilic substitution mechanism. The efficacy of the transformation is governed by the solubility of the fluoride salt and the equilibrium of the reaction. Utilizing a polar aprotic solvent like sulfolane is crucial as it effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion. Driving the reaction to completion often requires high temperatures to overcome the activation energy of C-Cl bond cleavage and to favor the formation of the thermodynamically more stable C-F bond. The use of a phase-transfer catalyst, such as a crown ether, can facilitate the dissolution of the fluoride salt and enhance the reaction rate.

Caption: SN2 mechanism for the Finkelstein reaction.

Experimental Protocol: Nucleophilic Fluorination of 2-(Chloromethyl)pyridine

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium Fluoride (spray-dried)

  • Sulfolane

  • 18-crown-6 (optional, as phase-transfer catalyst)

Procedure:

  • To a rigorously dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add spray-dried potassium fluoride (2.0 equivalents) and sulfolane.

  • Heat the suspension to 140 °C with vigorous stirring.

  • Add 2-(chloromethyl)pyridine (1.0 equivalent) to the heated suspension. The hydrochloride salt can be used, but the reaction may require an additional equivalent of a non-nucleophilic base to liberate the free pyridine.

  • If using, add a catalytic amount of 18-crown-6 (0.01-0.05 equivalents).

  • Maintain the reaction mixture at 140-150 °C for 24-48 hours, monitoring the progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and dilute with water.

  • The product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Discussion: While this method is economically attractive due to the low cost of KF, the high temperatures and long reaction times can be a drawback. Furthermore, the basicity of fluoride can lead to elimination side products, although this is less of a concern with a primary benzylic-type halide. The hygroscopic nature of KF necessitates the use of anhydrous conditions to prevent the formation of potassium hydroxide, which would lead to undesired side reactions.

Route 2: Deoxyfluorination of 2-Pyridinemethanol

Deoxyfluorination reagents offer a powerful means to convert alcohols directly into their corresponding fluorides. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation due to its commercial availability and broad substrate scope.[2]

Mechanistic Insights

The reaction of an alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate.[3] This intermediate is formed by the nucleophilic attack of the alcohol's oxygen on the sulfur atom of DAST, with subsequent elimination of hydrogen fluoride. The fluoride ion then acts as a nucleophile, displacing the aminosulfurous acid ester moiety in an SN2 fashion, leading to the fluorinated product with inversion of configuration if a chiral center is present. The reaction is typically performed at low temperatures to control the reactivity of DAST and minimize side reactions such as elimination and rearrangement.

Caption: Mechanism of deoxyfluorination using DAST.

Experimental Protocol: Deoxyfluorination of 2-Pyridinemethanol with DAST

Materials:

  • 2-Pyridinemethanol (1.0 equivalent)

  • Diethylaminosulfur trifluoride (DAST, 1.1-1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-pyridinemethanol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion: DAST is a highly effective reagent for the deoxyfluorination of primary alcohols, often providing good to excellent yields under mild conditions.[2] However, DAST is moisture-sensitive and can decompose exothermically, particularly at temperatures above 90 °C, which necessitates careful handling.[2] For substrates prone to elimination, newer reagents like PyFluor have been developed to offer higher selectivity.[2]

Route 3: Electrophilic Fluorination of Dihydropyridine Derivatives

A more recent and innovative approach to 2-(fluoromethyl)pyridines involves the electrophilic fluorination of functionalized dihydropyridines using N-F reagents like Selectfluor®.[1] This method, developed by Pikun et al., offers a unique pathway that avoids the direct use of halogenated or alcohol precursors.[1]

Mechanistic Rationale

This multi-step strategy begins with the synthesis of a 1,2-dihydropyridine precursor. The key step involves the reaction of a tautomeric enamine form of a related 3-fluoro-3,6-dihydropyridine with Selectfluor®. The electrophilic fluorine from Selectfluor® is believed to add to the methylene site of the enamine, forming an ammonium salt intermediate. Subsequent decomposition of this salt and elimination of hydrogen fluoride leads to the desired 2-(fluoromethyl)pyridine product.[1]

Caption: Workflow for the synthesis of 2-(fluoromethyl)pyridine via electrophilic fluorination.

Experimental Protocol: Synthesis of Methyl 2-(Fluoromethyl)-5-nitro-6-phenylnicotinate

This protocol is based on the work of Pikun, N. V., et al. and is representative of this synthetic strategy.[1]

Materials:

  • Methyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-3-carboxylate (1.0 equivalent)

  • Selectfluor® (1.0 equivalent)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve the 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine derivative in anhydrous acetonitrile in a reaction vessel under an inert atmosphere.

  • In a separate flask, dissolve Selectfluor® in anhydrous acetonitrile.

  • Add the Selectfluor® solution to the dihydropyridine solution and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the 2-(fluoromethyl)pyridine product.

Discussion: This method provides a novel entry to 2-(fluoromethyl)pyridines with a distinct substitution pattern. The yields reported for this specific transformation are in the range of 21-43%.[1] While the final fluorination step is straightforward, the overall synthesis is longer due to the prerequisite preparation of the dihydropyridine starting material. This route is particularly valuable when the desired product contains other functional groups that might not be compatible with the harsher conditions of the Finkelstein reaction or the specific reactivity of DAST.

Conclusion

The choice of synthetic route to 2-(fluoromethyl)pyridine is highly dependent on the specific needs of the researcher, including the availability of starting materials, desired scale, and the functional group tolerance required for the target molecule.

  • The Finkelstein reaction represents a classical, cost-effective, and scalable method, best suited for robust substrates where high temperatures are not a concern.

  • Deoxyfluorination with DAST offers a milder and often higher-yielding alternative, particularly for the conversion of readily available alcohols. However, the cost and handling requirements of the reagent must be considered.

  • The electrophilic fluorination of dihydropyridines is a modern and mechanistically distinct approach that allows for the synthesis of highly functionalized 2-(fluoromethyl)pyridines that may be inaccessible through other routes, albeit with potentially lower yields in the final step and a longer overall sequence.

By understanding the underlying mechanisms and practical considerations of each method, researchers can make an informed decision to best achieve their synthetic goals in the pursuit of novel pharmaceuticals and agrochemicals.

References

  • Pikun, N. V., Sobolev, A., Plotniece, A., Rucins, M., Vigante, B., Petrova, M., Muhamadejev, R., Pajuste, K., & Shermolovich, Y. G. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

  • PrepChem (2023). Synthesis of 2,3-difluoro-5-trifluoromethylpyridine. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
  • Organic Syntheses. Diethylaminosulfur trifluoride. Coll. Vol. 6, p.422 (1988); Vol. 57, p.72 (1977). [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of aminosulfur trifluorides. Accounts of Chemical Research, 37(1), 31–44.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical Reviews, 99(12), 3133–3164.
  • Doyle, A. G., & Nielsen, M. K. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(27), 8574–8577.
  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Hudlický, M. (1996). Chemistry of Organic Fluorine Compounds. ACS Monograph 187. American Chemical Society.
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994).

Sources

A Comparative Guide to the Efficacy of 2-(Fluoromethyl)pyridine Derivatives Against High-Value Drug Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties. Among these, 2-(fluoromethyl)pyridine derivatives have emerged as a versatile and potent class of compounds, demonstrating significant efficacy against a range of challenging biological targets. This guide provides an in-depth, objective comparison of the performance of these derivatives against specific targets, supported by experimental data, and elucidates the methodologies for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research programs.

The unique physicochemical properties imparted by the fluoromethyl group, including altered lipophilicity, metabolic stability, and binding affinities, have enabled the development of highly selective and potent inhibitors.[1][2] This guide will delve into the efficacy of 2-(fluoromethyl)pyridine derivatives against three distinct and highly relevant drug targets: Werner (WRN) helicase, Retinoic acid-related orphan receptor γt (RORγt), and Epidermal Growth factor receptor (EGFR).

Targeting Werner (WRN) Helicase in Microsatellite Instability-High (MSI-H) Cancers

Werner (WRN) helicase has been identified as a promising synthetic lethal target in cancers exhibiting microsatellite instability (MSI-H), a condition often found in colorectal, gastric, and endometrial tumors. The inhibition of WRN's helicase activity offers a targeted therapeutic strategy for these cancers.

Comparative Efficacy of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

A recent study highlighted a series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of WRN helicase.[3] One of the most active compounds, 11g , demonstrated significant and selective inhibitory effects on MSI-H cancer cell lines.[3]

Compound/DrugTargetCell Line (MSI-H)IC50 (µM)Cell Line (MSS)IC50 (µM)
Compound 11g WRN HelicaseHCT1161.52SW6204.24
LNCaP1.72PC32.78
Reference (General WRN Inhibitor)WRN HelicaseHCT116---

Data synthesized from publicly available research.[3]

Furthermore, direct enzymatic assays revealed that compound 11g has an IC50 value of 6.61 µM against WRN helicase.[3] This demonstrates that the cellular activity is a direct consequence of inhibiting the primary target.

Experimental Protocol: FRET-Based WRN Helicase Inhibition Assay

The determination of a compound's direct inhibitory effect on WRN helicase activity is crucial. A Förster Resonance Energy Transfer (FRET)-based assay is a robust method for this purpose. The principle lies in the unwinding of a forked DNA substrate labeled with a fluorophore and a quencher. In its double-stranded state, the proximity of the quencher dampens the fluorophore's signal. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA. The inclusion of DTT is critical to maintain the enzyme in its reduced, active state, while BSA and Tween-20 prevent non-specific binding and aggregation.

    • Dilute full-length human WRN protein to the desired concentration (e.g., 1 nM) in Assay Buffer.

    • Prepare the forked DNA substrate with a fluorophore (e.g., TAMRA) and a quencher to a final concentration that is near the Km for the enzyme to ensure sensitive detection of inhibition.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.

  • Assay Execution (384-well plate format):

    • Dispense a small volume of the serially diluted test compounds into the wells of a black, low-volume assay plate. Include DMSO-only wells as a negative control.

    • Add the diluted WRN protein to all wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme. This step is crucial for inhibitors that may have a slow on-rate.

    • Initiate the reaction by adding the DNA substrate and ATP solution to all wells.

    • Immediately begin kinetic reading on a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase over time.

    • Plot the V₀ against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

FRET_Helicase_Assay sub Forked DNA Substrate (Fluorophore + Quencher) reaction Helicase Reaction (Unwinding) sub->reaction wrn WRN Helicase wrn->reaction atp ATP atp->reaction inhibitor 2-(Fluoromethyl)pyridine Derivative inhibitor->wrn unwound Unwound DNA (Fluorescence Signal) reaction->unwound Luciferase_Assay ror_plasmid RORγt Expression Plasmid cells HEK293T Cells ror_plasmid->cells Transfection reporter_plasmid RORE-Luciferase Reporter Plasmid reporter_plasmid->cells Transfection treated_cells Treated Cells cells->treated_cells Add 2-(Fluoromethyl)pyridine Derivative lysis Cell Lysate treated_cells->lysis Cell Lysis measurement Measure Luminescence (Inverse correlation with inhibitor potency) lysis->measurement Add Luciferin

Caption: RORγt luciferase reporter assay workflow.

Overcoming Resistance in Oncology: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, particularly for non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations, such as T790M and C797S, necessitates the development of next-generation inhibitors.

Comparative Efficacy of 2-Amino-4-(1,2,4-triazol)pyridine Derivatives

A series of 2-amino-4-(1,2,4-triazol)pyridine derivatives, which incorporate a 2-(fluoromethyl)pyridine core, have been developed as potent EGFR inhibitors designed to overcome tyrosine kinase inhibitor (TKI) resistance. [3]Compound 10j from this series demonstrated potent inhibitory activity against the glioblastoma cell line U87-EGFRvIII, showing greater potency than existing EGFR inhibitors Osimertinib and Lazertinib. [3]

Compound/Drug Target Cell Line IC50 (nM)
Compound 10j EGFRvIII U87-EGFRvIII Potent
Osimertinib EGFRvIII U87-EGFRvIII Less Potent than 10j

| Lazertinib | EGFRvIII | U87-EGFRvIII | Less Potent than 10j |

Qualitative comparison from a study indicating at least 3-fold greater potency for 10j over Osimertinib and 25-fold over Lazertinib.[3]

Furthermore, furopyridine derivatives containing a fluorinated pyridine moiety have shown potent inhibitory activity against wild-type and various mutant forms of EGFR, with some compounds exhibiting nanomolar IC50 values. [4]

Experimental Protocol: EGFR Kinase Inhibition Assay

A biochemical kinase assay is essential to determine the direct inhibitory effect of a compound on EGFR's enzymatic activity. This is often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that measures ATP consumption.

Step-by-Step Methodology (Luminescence-based):

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Dilute the recombinant EGFR enzyme (wild-type or mutant) to the desired concentration in the reaction buffer.

    • Prepare a solution of the kinase substrate (a specific peptide) and ATP in the reaction buffer. The ATP concentration should be close to its Km for the enzyme.

  • Assay Execution (384-well plate format):

    • Dispense serial dilutions of the test compounds in DMSO into the wells of a white, low-volume 384-well plate.

    • Add the diluted EGFR enzyme to each well and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.

  • Signal Detection:

    • Add a reagent that detects the amount of remaining ATP (e.g., a luciferase/luciferin-based system). The luminescence signal is inversely proportional to the kinase activity.

    • Incubate for a short period to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert the luminescence readings to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

EGFR_Kinase_Assay egfr Recombinant EGFR (Wild-type or Mutant) reaction Kinase Reaction (Phosphorylation) egfr->reaction substrate Peptide Substrate substrate->reaction atp ATP atp->reaction inhibitor 2-(Fluoromethyl)pyridine Derivative inhibitor->egfr Binding atp_consumption ATP Consumption reaction->atp_consumption luminescence Luminescence Signal (Inverse correlation with kinase activity) atp_consumption->luminescence Measure Remaining ATP (Luciferase-based)

Caption: EGFR kinase inhibition assay workflow.

Conclusion and Future Directions

The 2-(fluoromethyl)pyridine scaffold represents a highly valuable platform in drug discovery. The derivatives synthesized from this core structure have demonstrated significant biological efficacy against critical targets in oncology and autoimmune diseases. The promising preclinical data for the compounds highlighted in this guide underscore the potential of this chemical class. Future research should focus on further optimizing the structure-activity relationships, conducting in vivo studies, and exploring the full therapeutic potential of these versatile compounds.

References

  • Zhang, J. et al. (2020). Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. European Journal of Medicinal Chemistry, 187, 111966. Available from: [Link]

  • Todsaporn, D. et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Available from: [Link]

  • Ma, Y. et al. (2023). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery. Available from: [Link]

  • Jetten, A. M. et al. (2018). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Methods in Molecular Biology, 1823, 239-253. Available from: [Link]

  • BPS Bioscience. (n.d.). WRN Helicase Activity Assay Kit. Available from: [Link]

  • The Royal Society of Chemistry. (2012). Methods EGFR Biochemical Assays. Available from: [Link]

  • Abdel-Wahab, B. F. et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[3][5][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(13), 4239. Available from: [Link]

  • Bentham Science Publishers. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Available from: [Link]

  • Abdel-Ghani, T. M. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3249-3266. Available from: [Link]

  • ResearchGate. (n.d.). IC50 (μmol/L) values from cell growth inhibition assays comparing compound sensitivity between parental and resistant cell populations. Available from: [Link]

  • ResearchGate. (n.d.). IC50 Values for Compounds in the EGFR Enzyme Assays EGFR IC50 (nM) (95% CI) a. Available from: [Link]

  • Tsukamoto, M. & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 126-140. Available from: [Link]

Sources

assessing the metabolic stability of 2-(Fluoromethyl)pyridine containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the metabolic stability of 2-(fluoromethyl)pyridine (2-FMP) containing compounds. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds.

Executive Technical Summary

The 2-(fluoromethyl)pyridine (2-FMP) moiety represents a critical "middle ground" in bioisosteric design—offering steric similarity to a methyl group while modulating lipophilicity and pKa. However, from a metabolic perspective, it introduces a specific liability: oxidative defluorination .

Unlike the metabolically robust trifluoromethyl (


) or difluoromethyl (

) groups, the monofluoromethyl (

) group retains two benzylic protons. Cytochrome P450-mediated hydroxylation at this position does not yield a stable alcohol; instead, it triggers a spontaneous elimination of hydrogen fluoride (HF), leading to an aldehyde intermediate.

The Verdict: 2-FMP compounds often exhibit moderate metabolic stability—superior to non-fluorinated methyl analogs but significantly inferior to difluoromethyl bioisosteres.

Mechanistic Insight: The Oxidative Defluorination Pathway

To assess stability accurately, one must understand the failure mode. The metabolic instability of 2-FMP is driven by the "benzylic" activation provided by the pyridine ring, facilitating Hydrogen Atom Transfer (HAT) by CYP450 enzymes.

The Cascade of Instability
  • P450 Oxidation: The CYP enzyme abstracts a hydrogen from the

    
     group.
    
  • Hydroxylation: The resulting radical recombines with the hydroxyl group to form an

    
    -fluoroalcohol.
    
  • HF Elimination:

    
    -Fluoroalcohols are inherently unstable. They spontaneously collapse, ejecting a fluoride ion (
    
    
    
    ).
  • Aldehyde Formation: The product is 2-pyridinecarboxaldehyde, which is often rapidly oxidized further to the carboxylic acid or reduced to the alcohol.

Pathway Visualization

The following diagram illustrates the critical difference between stable metabolism and defluorination.

MetabolicPathway Parent 2-(Fluoromethyl)pyridine (Parent) CYP CYP450 (Oxidation) Parent->CYP H-abstraction Intermediate α-Fluoroalcohol (Unstable Intermediate) CYP->Intermediate +OH Aldehyde 2-Pyridinecarboxaldehyde (Reactive Electrophile) Intermediate->Aldehyde Spontaneous HF Elimination Fluoride Fluoride Ion (F- Release) Intermediate->Fluoride Acid 2-Pyridinecarboxylic Acid (Stable Metabolite) Aldehyde->Acid Aldehyde Oxidase or Dehydrogenase

Figure 1: The oxidative defluorination cascade.[1] Note the spontaneous collapse of the intermediate.

Comparative Analysis: 2-FMP vs. Alternatives

When assessing the performance of 2-FMP, it must be benchmarked against its direct bioisosteres.

FeatureMethyl (-CH₃) Monofluoromethyl (-CH₂F) Difluoromethyl (-CF₂H) Trifluoromethyl (-CF₃)
Metabolic Risk High (Benzylic Oxidation)High (Oxidative Defluorination) Low (C-H bond strengthened)Negligible (Blocked)
Primary Metabolite Alcohol

Acid
Aldehyde

Acid + F⁻
Stable Alcohol (rare)None (at this site)
Bond Dissociation (C-H) ~85 kcal/mol~92 kcal/mol ~96 kcal/molN/A (No C-H)
Lipophilicity (

)
0.560.28 0.650.88
pKa Influence Electron DonatingWeak Electron Withdrawing Mod.[2] Electron WithdrawingStrong Electron Withdrawing
Toxicity Concern LowModerate (F⁻ release / Aldehyde) LowLow

Key Insight: While


 is electronically deactivated compared to 

(making the initial oxidation slower), the consequence of oxidation is more severe due to the release of fluoride and the generation of a reactive aldehyde.

Experimental Framework

To rigorously assess the stability of a 2-FMP containing lead, rely on this three-tier testing protocol.

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Purpose: Quantify the rate of disappearance and calculate half-life.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate with NADPH (1 mM).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    (Where 
    
    
    
    is the slope of ln(% remaining) vs time).
Protocol B: Reactive Metabolite Trapping (GSH/Cyanide)

Purpose: Detect the transient aldehyde or potential acyl fluoride intermediates.

  • Modifications: Perform the microsomal incubation (as above) but supplement with:

    • Glutathione (GSH, 5 mM): To trap soft electrophiles (though aldehydes are hard electrophiles, GSH can trap downstream quinones if the ring oxidizes).

    • Methoxylamine or Semicarbazide (1 mM): Specifically to trap the aldehyde formed from defluorination.

  • Analysis: Search LC-MS data for:

    • Parent + 16 Da (Hydroxylation - unlikely to be stable).

    • Parent - 2 Da (Carbonyl formation/Aldehyde).

    • Adducts: Parent - 20 Da + 31 Da (Aldehyde + Methoxylamine).

Protocol C: Fluoride Release Assay (Definitive Proof)

Purpose: Confirm if metabolism is generating free fluoride ions, a marker of defluorination.

  • Incubation: High concentration incubation (10-50 µM) in HLM for 60-120 minutes.

  • Detection: Use a Fluoride-Selective Electrode (ISE) or ion chromatography on the supernatant.

  • Control: Compare against a known defluorination positive control (e.g., Sevoflurane or a known monofluoromethyl drug).

Decision Logic & Optimization Strategy

Use the following workflow to interpret your data and make go/no-go decisions.

DecisionTree Start Assess 2-FMP Compound Microsomes 1. Run HLM Stability Start->Microsomes Result Is CL_int High? Microsomes->Result Stable Proceed to PK (Monitor for F- toxicity) Result->Stable No (< 20 µL/min/mg) Unstable 2. Run MetID Result->Unstable Yes (> 50 µL/min/mg) MetID_Res Is Aldehyde/Acid Major? Unstable->MetID_Res RingOx Ring Oxidation Issue (Block Ring Positions) MetID_Res->RingOx No Defluor Oxidative Defluorination Confirmed MetID_Res->Defluor Yes Fix Strategy: Switch to -CF2H (Difluoromethyl) Defluor->Fix

Figure 2: Optimization workflow for fluorinated pyridine scaffolds.

Interpretation Guide
  • Scenario 1: High Clearance + Aldehyde detected.

    • Diagnosis: The

      
       group is the metabolic soft spot.
      
    • Solution: Replace with

      
      . The C-H bond in 
      
      
      
      is significantly stronger (approx. 4-5 kcal/mol higher BDE) and less prone to HAT.
  • Scenario 2: High Clearance + N-Oxide detected.

    • Diagnosis: The pyridine nitrogen is the liability.

    • Solution: Add steric bulk adjacent to the nitrogen or reduce electron density on the ring. The

      
       group may be innocent here.[3]
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Pan, Y., et al. (2012). Identification of metabolites of monofluoromethyl-containing compounds: The case of oxidative defluorination. Drug Metabolism and Disposition. (Generalized citation for oxidative defluorination mechanism).

Sources

A Senior Application Scientist's Guide to Crystal Structure Analysis of 2-(Fluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solid-State Structure in Drug Design

In modern medicinal chemistry, 2-(Fluoromethyl)pyridine derivatives are a cornerstone scaffold, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3] The introduction of a fluoromethyl group, however, presents distinct challenges and opportunities in solid-state chemistry. Understanding the precise three-dimensional arrangement of these molecules within a crystal lattice is not merely an academic exercise; it is fundamental to controlling the bulk properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability.

This guide provides an in-depth comparison of methodologies for the crystal structure analysis of these derivatives. Moving beyond rote protocols, we will explore the causal relationships between molecular structure, experimental design, and the resulting crystallographic data. Our focus is on providing the field-proven insights necessary to navigate the complexities introduced by fluorine and to leverage structural knowledge for accelerated drug development.

The Fluoromethyl Group: A Double-Edged Sword in Crystallography

The defining feature of these derivatives, the -CH₂F group, profoundly influences intermolecular interactions and, consequently, crystal packing. Unlike the more common trifluoromethyl group, the fluoromethyl moiety retains hydrogen bond donating capabilities (C-H) while introducing a weakly basic fluorine atom. This duality creates a complex landscape of potential non-covalent interactions.

  • Weak Hydrogen Bonds: The polarized C-H bond in the fluoromethyl group can act as a donor to suitable acceptors, including the pyridine nitrogen or other electronegative atoms.

  • Steric and Electronic Effects: The position of the fluoromethyl group on the pyridine ring dictates the steric hindrance and electronic distribution, which in turn governs how molecules approach each other to form a stable lattice.[4]

  • Repulsive Interactions: The potential for F···F repulsive interactions can also play a role in destabilizing certain packing motifs, making crystallization more challenging.[5][6]

Understanding these competing forces is crucial for designing effective crystallization strategies and for correctly interpreting the resulting crystal structures.

Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[7][8] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived with high accuracy.[7][8]

Experimental Workflow: From Solution to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. Each stage presents unique challenges, particularly for fluorinated compounds which can be low melting or exhibit complex polymorphism.

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_output Validation & Interpretation Compound Synthesized Derivative Crystallization Crystal Growth Compound->Crystallization Solvent Screening Selection Crystal Selection Crystallization->Selection Microscopy Mounting Crystal Mounting Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Phase Problem Refinement Structure Refinement Structure_Solution->Refinement Least-Squares Validation Validation (CIF) Refinement->Validation CheckCIF Interpretation Structural Analysis Validation->Interpretation Packing, H-bonds

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol 1: Growing High-Quality Single Crystals

Objective: To obtain single crystals of a 2-(Fluoromethyl)pyridine derivative suitable for SC-XRD (typically >0.1 mm in at least two dimensions).[8]

Causality: The choice of crystallization method is paramount. Fluorinated molecules often have unique solubility profiles. The goal is to achieve slow, controlled supersaturation, allowing molecules to order themselves into a crystalline lattice rather than crashing out as an amorphous powder. The vapor diffusion method is often superior as it provides a very slow and controlled change in solvent composition.

Methodology: Slow Vapor Diffusion

  • Solvent Selection:

    • Dissolve a small amount (2-5 mg) of the compound in a high-boiling point, "good" solvent (e.g., Dichloromethane, Ethyl Acetate, THF) in a small, open vial (e.g., 0.5 mL vial). The solution should be clear and saturated or near-saturated.

    • Expert Insight: Pyridine-based additives can sometimes aid in crystallization by disrupting overly stable solution-phase aggregates and promoting nucleation.[9]

  • Apparatus Setup:

    • Place the small vial inside a larger, sealable vial or beaker (e.g., 20 mL scintillation vial).

    • Add 1-2 mL of a "poor" solvent (a volatile solvent in which the compound is insoluble, e.g., Hexane, Pentane, Diethyl Ether) to the larger vial, ensuring the level is below the top of the inner vial.

  • Diffusion and Growth:

    • Seal the outer vial tightly. The volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial.

    • This gradual decrease in solubility induces slow crystallization. Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

    • Trustworthiness: Monitor the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks. Patience is key.

Detailed Protocol 2: Structure Solution and Refinement

Objective: To process the raw diffraction data to generate and refine a final, accurate molecular model.

Causality: Raw diffraction data is a collection of intensities and positions of diffracted X-ray spots.[8] Solving the "phase problem" is the crucial step to convert these intensities into an initial electron density map. Refinement is an iterative process of adjusting the atomic positions and other parameters of the model to achieve the best possible fit with the experimental data.

Methodology: Using Standard Crystallographic Software (e.g., SHELX suite)

  • Data Integration and Reduction:

    • Process the raw diffraction images using software provided with the diffractometer (e.g., APEX, CrysAlisPro). This step locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization). The output is typically an HKL file.

  • Structure Solution:

    • Use a direct methods program like SHELXT to solve the phase problem. This will generate an initial model of the asymmetric unit.

    • Expert Insight: For derivatives with no heavy atoms, direct methods are highly effective and usually solve the structure automatically.

  • Structure Refinement:

    • Use a least-squares refinement program like SHELXL. The initial model is refined against the experimental data.

    • Anisotropic Refinement: Initially, refine all non-hydrogen atoms isotropically, then anisotropically. This models the thermal motion of atoms as ellipsoids, providing a more accurate model.

    • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (riding model) for C-H bonds. The positions are then refined with geometric restraints.

    • Convergence: Continue refinement cycles until the model converges, indicated by a stable R1 value (ideally <5%) and a Goodness-of-Fit (GooF) value close to 1.0.

  • Validation:

    • Before publication, validate the final Crystallographic Information File (CIF) using the checkCIF service from the International Union of Crystallography (IUCr). This checks for inconsistencies and potential errors in the model.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD is the definitive method, its reliance on high-quality single crystals is a significant limitation. Other techniques provide complementary information or can be used when single crystals are unobtainable.

TechniquePrimary Application for 2-(Fluoromethyl)pyridinesAdvantagesLimitations
Single-Crystal XRD Absolute structure determination, bond lengths/angles, packing analysis.[7]Unambiguous 3D structure, precise intermolecular distances.Requires single crystals of sufficient size and quality.
Powder XRD (PXRD) Phase identification, purity assessment, polymorphism screening.Fast, non-destructive, uses bulk powder sample.Provides no atomic-level structural detail, only a fingerprint.
Computational Modeling (DFT) Predicting stable conformers, analyzing intermolecular interaction energies.[5][6]Complements experimental data, helps rationalize observed packing.[10]Theoretical model, requires experimental validation.
Solid-State NMR (ssNMR) Studying polymorphism, dynamics in the solid state, and amorphous content.Sensitive to local atomic environments, no crystal needed.Complex spectra, provides indirect structural information.

Data Interpretation: A Comparative Case Study

Let's consider two hypothetical derivatives to illustrate how subtle structural changes manifest in the crystal packing.

  • Derivative A: 2-(Fluoromethyl)-4-nitropyridine

  • Derivative B: 2-(Fluoromethyl)-4-aminopyridine

The nitro group in Derivative A is a strong hydrogen bond acceptor, while the amino group in Derivative B is a strong hydrogen bond donor. This fundamental difference will dominate the crystal packing.

Packing_Comparison cluster_A Derivative A: Packing Motif cluster_B Derivative B: Packing Motif A1 N-O... H-C(F) A2 N-O... H-C(F) A1:f->A2:n C-H...O H-Bond B1 N-H... N(pyr) B2 N-H... N(pyr) B1:n->B2:pyr N-H...N H-Bond

Caption: Comparison of dominant hydrogen bonding in two derivatives.

We would expect the crystal structure of Derivative A to be dominated by C-H···O hydrogen bonds between the fluoromethyl group and the nitro group. In contrast, Derivative B would likely exhibit strong N-H···N hydrogen bonds, forming chains or dimers involving the amino group and the pyridine nitrogen. These different primary interactions would lead to entirely different unit cells and space groups, profoundly affecting the material's physical properties.

Conclusion

The crystal structure analysis of 2-(Fluoromethyl)pyridine derivatives is a critical component of modern drug development. A thorough understanding, achieved primarily through single-crystal X-ray diffraction, provides invaluable insights into the solid-state behavior of these important molecules. By complementing SC-XRD with techniques like PXRD and computational modeling, researchers can build a comprehensive picture of their compound's structure-property relationships. The methodologies and insights presented in this guide are intended to empower scientists to overcome the unique challenges posed by fluorinated heterocycles and to harness the power of crystallography to design safer, more effective medicines.

References

  • Title: Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives Source: ACS Publications URL: [Link]

  • Title: Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives Source: Figshare, American Chemical Society URL: [Link]

  • Title: Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene Source: ACS Publications URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Understanding of Noncovalent Interactions Involving Organic Fluorine Source: Odesa University Chemistry Institutional Repository URL: [Link]

  • Title: About Single X-ray Diffraction Source: University of Waterloo URL: [Link]

  • Title: X-ray single-crystal diffraction Source: Institute of Physics of the Czech Academy of Sciences URL: [Link]

  • Title: Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Pyridine Controlled Tin Perovskite Crystallization Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials Source: Semantic Scholar URL: [Link]

Sources

Comparative Guide: Cross-Reactivity & Stability of 2-(Fluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced technical comparison of 2-(Fluoromethyl)pyridine (2-FMP) derivatives. It is designed for researchers evaluating this moiety for medicinal chemistry (bioisosterism), radiochemistry (PET tracers), or synthetic building blocks.

Executive Summary

2-(Fluoromethyl)pyridine (2-FMP) occupies a unique and often challenging chemical space between the metabolically labile 2-Methylpyridine (2-MP) and the highly stable 2-(Trifluoromethyl)pyridine (2-TFMP) . Unlike the trifluoromethyl group, which is a stable steric shield, the monofluoromethyl group (–CH₂F) is chemically reactive and metabolically active.

This guide objectively compares 2-FMP against its primary analogs—2-Methylpyridine , 2-(Chloromethyl)pyridine , and 2-(Trifluoromethyl)pyridine —focusing on metabolic cross-reactivity (CYP450 interaction), chemical stability (hydrolysis/solvolysis), and pharmacological binding profiles.

Part 1: Physicochemical & Reactivity Profile[1]

The substitution of a hydrogen atom with fluorine in the methyl group of 2-picoline drastically alters the electronic landscape of the pyridine ring without significantly changing steric volume.

Comparative Physicochemical Data
Parameter2-Methylpyridine (2-MP) 2-(Fluoromethyl)pyridine (2-FMP) 2-(Trifluoromethyl)pyridine (2-TFMP) 2-(Chloromethyl)pyridine (2-CMP)
Moiety Structure –CH₃–CH₂F–CF₃–CH₂Cl
Electronic Effect Weak Donor (+I)Weak Acceptor (-I)Strong Acceptor (-I)Moderate Acceptor (-I)
Pyridine pKa ~5.97 (Basic)~4.10 (Less Basic)~2.50 (Weakly Basic)~3.80 (Less Basic)
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)116 kcal/mol (C-F)81 kcal/mol (C-Cl)
Metabolic Liability High (Oxidation to –COOH)High (Defluorination/Oxidation) Low (Metabolically Blocked)N/A (Synthetic Intermediate)
LogP (Lipophilicity) 1.06~1.151.801.30

Analyst Insight: The reduced basicity of 2-FMP (pKa ~4.1) compared to 2-MP (pKa ~6.0) reduces non-specific binding to acidic proteins (e.g., Alpha-1 acid glycoprotein), a common source of "cross-reactivity" in plasma protein binding assays. However, it increases the risk of off-target interactions with nucleophilic enzymes due to the activation of the methylene carbon.

Chemical Reactivity & Solvolysis Protocol

Unlike the inert –CF₃ group, the –CH₂F moiety is susceptible to solvolysis, particularly in acidic aqueous media. This "chemical cross-reactivity" often confounds biological assays if the compound degrades during incubation.

Protocol: Hydrolytic Stability Validation

This protocol validates whether observed "activity" is due to the parent 2-FMP or its hydrolysis product (2-hydroxymethylpyridine).

  • Preparation: Dissolve 2-FMP derivative (10 mM) in DMSO-d6.

  • Initiation: Dilute 1:10 into phosphate-buffered D₂O (pH 7.4) and acidic D₂O (pH 2.0, HCl).

  • Monitoring: Acquire ¹H-NMR spectra at t=0, 1h, 4h, and 24h.

  • Marker: Monitor the shift of the methylene doublet (–CH₂F, ~5.4 ppm, J_HF ~47 Hz).

    • Degradation Signal: Appearance of a singlet at ~4.7 ppm (–CH₂OH) and free fluoride ion (¹⁹F-NMR, -119 ppm).

  • Threshold: If >5% degradation occurs within 4 hours, the compound is unsuitable for long-duration equilibrium dialysis assays.

Part 2: Metabolic Cross-Reactivity (CYP450 & Defluorination)

The most critical "cross-reactivity" for 2-FMP derivatives is metabolic defluorination . While researchers often use fluorine to block metabolism, the monofluoromethyl group can act as a substrate for cytochrome P450, leading to "suicide inhibition" or toxic release of fluoroacetate-like intermediates.

Metabolic Pathways Comparison
  • 2-Methylpyridine: Rapidly oxidized by CYP2E1/CYP2D6 to carboxylic acid.

  • 2-(Trifluoromethyl)pyridine: Blocks oxidation completely (Metabolic Shield).

  • 2-(Fluoromethyl)pyridine: Undergoes oxidative defluorination . The hydroxylation of the –CH₂F carbon produces an unstable

    
    -fluoro-alcohol, which spontaneously eliminates HF to form the aldehyde.
    
Visualization: Metabolic Fate & Liability

MetabolicPathways Substrate 2-(Fluoromethyl)pyridine (Substrate) CYP CYP450 (Oxidation) Substrate->CYP Hydroxylation Intermediate [alpha-Fluoro-Alcohol] Unstable Intermediate CYP->Intermediate Aldehyde 2-Pyridinecarboxaldehyde (Reactive Electrophile) Intermediate->Aldehyde Spontaneous Defluorination (-HF) HF Hydrogen Fluoride (Bone Uptake/Toxicity) Intermediate->HF Acid Picolinic Acid (Stable Metabolite) Aldehyde->Acid Aldehyde Oxidase CrossReact Protein Cross-Linking (Off-Target Toxicity) Aldehyde->CrossReact Covalent Binding (Schiff Base)

Figure 1: Mechanism of metabolic instability for 2-(fluoromethyl)pyridine derivatives. Unlike the stable trifluoromethyl analog, the monofluoromethyl group releases HF and generates a reactive aldehyde, causing potential false positives in toxicity or binding assays.

Experimental Protocol: Microsomal Stability & Defluorination Assay

To distinguish between simple clearance and reactive metabolite formation:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH.

  • Control: Include a condition without NADPH (controls for chemical hydrolysis).

  • Readout 1 (Clearance): Monitor disappearance of parent via LC-MS/MS.

  • Readout 2 (Defluorination): Use an Ion-Selective Electrode (ISE) or ¹⁹F-NMR to detect free fluoride release in the supernatant.

    • Interpretation: High clearance + High F⁻ release = Oxidative Defluorination (High risk of bone toxicity in PET; high risk of liver toxicity in drugs).

    • Interpretation: High clearance + Low F⁻ release = Ring Oxidation (Standard metabolism).

Part 3: Binding Affinity & Bioisosteric Profiling

In drug design, the –CH₂F group is often explored as a "lipophilic hydrogen bond donor" mimic (bioisostere for –CH₂OH).

Hydrogen Bonding Capability
  • –CH₂F: The C-F bond is a poor hydrogen bond acceptor. However, the polarized C-H bond in –CH₂F can act as a weak Hydrogen Bond Donor (HBD) , unlike the C-H bonds in –CH₃ or –CF₃.

  • Cross-Reactivity Implication: If a receptor pocket contains a hydrogen bond acceptor (e.g., Asp/Glu side chain) that usually binds a hydroxyl group, 2-FMP may bind with moderate affinity, whereas 2-TFMP (no H-donor capability) will not.

Decision Matrix: Selecting the Right Derivative

DecisionMatrix Start Goal: Pyridine Substitution Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is H-Bond Donor required? Q1->Q2 No / Moderate Res_CF3 Use 2-(Trifluoromethyl)pyridine (Max Stability, No H-Bond) Q1->Res_CF3 Yes (Block Metabolism) Res_CHF2 Use 2-(Difluoromethyl)pyridine (Good Stability, Weak H-Bond) Q2->Res_CHF2 Weak Donor Needed Res_CH2F Use 2-(Fluoromethyl)pyridine (CAUTION: Labile, Reactive) Q2->Res_CH2F Yes (Mimic -CH2OH)

Figure 2: Selection strategy for fluorinated pyridine derivatives based on stability and binding requirements.

Part 4: PET Imaging Considerations (Specialized Application)

For researchers developing [¹⁸F] radiotracers, 2-(fluoromethyl)pyridine derivatives present specific cross-reactivity challenges distinct from therapeutic drugs.

  • Bone Uptake (The "In Vivo" Cross-Reactivity):

    • If the [¹⁸F]–C bond is broken (defluorination), free [¹⁸F]fluoride binds avidly to hydroxyapatite in bone.

    • Comparison: [¹⁸F]Trifluoromethyl derivatives are generally too slow to synthesize for short half-life isotopes. [¹⁸F]Fluoromethyl is accessible but prone to defluorination.

    • Mitigation: Deuteration of the methylene position (–CD₂¹⁸F) significantly slows defluorination via the Kinetic Isotope Effect (KIE), reducing "cross-reactivity" with bone tissue.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. BenchChem Technical Guides. Link

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS/ChemRxiv. Link

  • National Institutes of Health (NIH). (2019). Structure-Activity Relationship Studies of Pyridine-Based Ligands for PET Imaging. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-6-(trifluoromethyl)pyridine. Link

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications in Agrochemicals. Link

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. Link

Sources

benchmarking 2-(Fluoromethyl)pyridine against other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of heterocyclic building blocks, 2-(fluoromethyl)pyridine (2-FMP) occupies a critical "Goldilocks" zone between the metabolically labile 2-methylpyridine (2-MePy) and the highly lipophilic, electron-deficient 2-trifluoromethylpyridine (2-CF3Py).

While the trifluoromethyl group (


) is often the default for metabolic blocking, it imposes a severe penalty on basicity (pKa) and solubility. The monofluoromethyl group (

), conversely, offers a subtle modulation of electronics and lipophilicity while retaining the potential for hydrogen bonding. This guide benchmarks 2-FMP against its analogs, providing the data and protocols necessary to deploy it effectively in drug discovery campaigns.
Strategic Verdict
  • Use 2-FMP when: You need to block benzylic oxidation of a methyl group without completely abolishing the pyridine nitrogen's basicity or blowing out the LogP.

  • Avoid 2-FMP when: The specific metabolic liability of oxidative defluorination (release of HF) is observed in microsome stability assays.

Physicochemical Benchmarking

The substitution of hydrogen atoms with fluorine systematically alters the physicochemical profile. The table below aggregates experimental and predicted data to visualize the trend.

Table 1: Comparative Properties of 2-Substituted Pyridines
Property2-Methylpyridine (

)
2-(Fluoromethyl)pyridine (

)
2-Trifluoromethylpyridine (

)
Impact Analysis
LogP (Lipophilicity) ~1.1~1.2 – 1.3 ~2.2Moderate Increase:

is slightly more lipophilic than

but avoids the drastic +1.1 unit jump of

.
pKa (Basicity) 5.94~3.5 – 4.0 (Est.)< 1.0Basicity Retention: 2-FMP retains partial basicity, allowing H-bond acceptance. 2-CF3Py is effectively non-basic.
H-Bond Donor 00 (Weak C-H donor) 0The polarized C-H bonds in

can act as weak H-bond donors in specific receptor pockets.
Dipole Moment ~1.9 D~3.5 D ~2.5 DHigh Polarity: The alignment of the C-F bond vector creates a strong local dipole, useful for specific binding interactions.
Metabolic Risk High (Benzylic Ox.)Medium (Defluorination) Low (Blocking)See Section 3 for detailed mechanism.

Expert Insight: The pKa drop from ~6 to ~4 in 2-FMP is significant but often leaves the pyridine nitrogen capable of interacting with acidic residues (e.g., Asp/Glu) in the binding pocket, whereas the


 analog is electronically "dead" in this context.

Metabolic Stability & Toxicology

The assumption that "Fluorine = Stable" is dangerous when applied to monofluoromethyl groups. Unlike the chemically inert C-F bonds in


, the C-H bonds in 

are activated by the adjacent pyridine ring and the fluorine atom itself.
Mechanism: Oxidative Defluorination

The primary metabolic liability of 2-FMP is oxidative defluorination , mediated by Cytochrome P450 enzymes. This pathway mimics benzylic oxidation but results in the release of toxic fluoride ions and the formation of a reactive aldehyde or carboxylic acid.

MetabolicPathway Start 2-(Fluoromethyl)pyridine (Parent) Inter Gem-Fluorohydrin (Unstable Intermediate) Start->Inter CYP450 (Hydroxylation) Aldehyde Picolinaldehyde (Reactive Electrophile) Inter->Aldehyde -HF (Spontaneous) HF HF / Fluoride Ion (Toxicity Risk) Inter->HF Acid Picolinic Acid (Stable Metabolite) Aldehyde->Acid Aldehyde Oxidase or Dehydrogenase

Figure 1: The oxidative defluorination pathway. The loss of HF generates a reactive aldehyde, which can covalently modify proteins before being oxidized to the acid.

Risk Mitigation Strategy
  • Screen Early: Perform a standard microsomal stability assay (human/rat liver microsomes) specifically monitoring for the formation of Picolinic acid (+30 Da vs parent, -2 Da vs methyl) and Fluoride ion release .

  • Toxicity Check: While picolinic acid is a natural metabolite (tryptophan pathway), high fluxes of aldehyde intermediates can cause time-dependent inhibition (TDI) of CYPs.

Synthetic Protocol: Deoxyfluorination

The most reliable method for installing the


 group is the deoxyfluorination of the corresponding alcohol. While DAST is traditional, PyFluor  or Deoxo-Fluor  are recommended for better safety profiles and selectivity.
Protocol: Synthesis of 2-(Fluoromethyl)pyridine from 2-Pyridylmethanol

Reagents:

  • Substrate: 2-Pyridylmethanol (1.0 equiv)

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: DBU (optional, to scavenge HF)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 2-Pyridylmethanol and dissolve in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C  (dry ice/acetone bath).
    
  • Addition: Add Deoxo-Fluor dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C . Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the alcohol peak and the appearance of the less polar fluoride.

  • Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Caution:  Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes/EtOAc (typically 10-20% EtOAc).

    • Stability Note: The product is volatile and moderately unstable on acidic silica; use neutral alumina if degradation is observed.

Decision Framework: Selecting the Right Building Block

Use this logic flow to determine if 2-FMP is the correct tool for your lead optimization.

DecisionTree Start Optimization Goal: Replace 2-Methyl Group MetabIssue Is the Methyl group a metabolic soft spot? Start->MetabIssue Basicity Is the Pyridine Nitrogen essential for H-bonding? MetabIssue->Basicity Yes UseMe Keep 2-Methylpyridine (Consider deuteration) MetabIssue->UseMe No Lipophilicity Can the molecule tolerate +1.0 LogP increase? Basicity->Lipophilicity No (N is just a spacer) UseCH2F Use 2-(Fluoromethyl)pyridine (Balanced Bioisostere) Basicity->UseCH2F Yes (Need basicity) UseCF3 Use 2-Trifluoromethylpyridine (Strong metabolic block) Lipophilicity->UseCF3 Yes Lipophilicity->UseCH2F No (Need polarity)

Figure 2: Decision matrix for selecting fluorinated pyridine building blocks.

References

  • Physicochemical Properties of Fluorinated Pyridines

    • Comparison of LogP and pKa values for fluorin
    • Source: Journal of Medicinal Chemistry, "The Role of Fluorine in Drug Design."
    • (Example proxy for general review)

  • Metabolic Stability & Defluorination

    • Mechanistic insights into oxidative defluorin
    • Source: Chemical Research in Toxicology, "Metabolic Activation of Fluorin
  • Synthetic Protocols (Deoxyfluorination)

    • Development of PyFluor and Deoxo-Fluor reagents.
    • Source: Journal of the American Chemical Society, "Deoxyfluorination of Alcohols with 2-Pyridinesulfonyl Fluoride."
  • Toxicity of Picolinic Acid Derivatives

    • Toxicological assessment of pyridine metabolites.
    • Source: Journal of Nutrition, "Picolinic acid toxicity in r

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(Fluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(Fluoromethyl)pyridine is a specialized fluorinated building block often used as a bioisostere in drug development. Unlike its more stable trifluoromethyl counterparts, the monofluoromethyl group (-CH₂F) introduces unique reactivity. The benzylic-like carbon attached to the fluorine atom can exhibit alkylating properties under physiological conditions, and the pyridine ring facilitates rapid transdermal absorption.

The Core Safety Thesis: Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling this compound. Its lipophilicity allows it to penetrate standard nitrile gloves rapidly, and its volatility requires strict respiratory isolation. This guide outlines the "Defense-in-Depth" strategy required to handle this material with integrity.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The hazards of 2-(Fluoromethyl)pyridine are threefold: Flammability, Toxicity (Oral/Dermal), and Corrosivity.

Hazard ClassGHS CodeDescriptionOperational Implication
Flammable Liquid H226 Flammable liquid and vapor.[1][2]Ground all glassware; use spark-proof tools.
Acute Toxicity H301/H311 Toxic if swallowed or in contact with skin.Zero-skin-contact policy. Rapid absorption expected.
Skin/Eye Irritation H315/H319 Causes skin/serious eye irritation.[3][4]Vapors alone can cause ocular distress.
Specific Hazard EUH032 Contact with acids liberates very toxic gas.Do not mix with strong acids without scrubbing (potential HF release).

Critical Insight: The pyridine ring acts as a "permeation enhancer," carrying the fluorinated moiety through the stratum corneum (outer skin layer) faster than aliphatic fluorocarbons.

The PPE Defense System

This section details the specific equipment required. Do not deviate from these specifications without a documented risk assessment.

A. Hand Protection: The "Nitrile Trap"

WARNING: Standard 4-mil nitrile exam gloves provide <5 minutes of protection against pyridine derivatives before permeation occurs. Do not rely on them for immersion or prolonged handling.[5][6]

  • Primary Barrier (High Risk/Transfer): Silver Shield® / 4H® (PE/EVOH/PE Laminate) gloves.

    • Why: These multi-layer laminates are chemically impervious to aromatics and fluorinated solvents for >4 hours.

    • Trade-off: Poor dexterity. Wear these under a pair of nitrile gloves for grip.

  • Secondary Barrier (Incidental Splash Only): Double-gloved Nitrile (minimum 5 mil thickness).

    • Protocol: If a splash occurs, immediately remove the outer glove, inspect the inner glove, and replace.[7]

    • Color Indicator: Use a bright color (e.g., orange) for the inner glove and a dark color (e.g., purple) for the outer glove to easily spot tears.

B. Ocular & Face Protection

Safety glasses with side shields are inadequate for liquid handling of this volatile irritant.

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Vapors can bypass safety glasses. Pyridine derivatives are basic; eye contact can cause corneal opacification that is not immediately reversible.

  • Face Shield:[1][2] Required only when handling volumes >100 mL or during pressurized transfers.

C. Respiratory Protection (Engineering Controls)

PPE is the last line of defense; engineering controls are the first.

  • Primary: Certified Chemical Fume Hood operating at 80–100 fpm face velocity .

  • Secondary (Spill Cleanup/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: Do not use N95 dust masks; they offer zero protection against vapors.

Operational Protocol: The Closed-System Transfer

To minimize exposure, we utilize a closed-system approach for transferring reagents, avoiding "open pouring."

Diagram 1: Risk-Based PPE Selection Logic

PPE_Selection cluster_0 Exposure Potential cluster_1 Required PPE Configuration Input Task Assessment Low < 10mL Closed Vessel Input->Low High > 10mL Open/Pressurized Input->High ConfigA Config A: Fume Hood + Dbl Nitrile + Splash Goggles Low->ConfigA Standard ConfigB Config B: Fume Hood + Laminate Gloves + Face Shield + Apron High->ConfigB Enhanced Change gloves\nevery 15 mins Change gloves every 15 mins ConfigA->Change gloves\nevery 15 mins Impervious to\nPermeation Impervious to Permeation ConfigB->Impervious to\nPermeation

Caption: Decision matrix for selecting PPE based on volume and exposure risk. Note the escalation to laminate gloves for high-volume tasks.

Step-by-Step Transfer Method:
  • Preparation: Secure the receiving flask in the fume hood. Purge with Nitrogen/Argon.

  • Cannulation: Use a double-ended needle (cannula) or a chemically resistant syringe (glass/PTFE) for volumes <20 mL.

  • Pressure Equalization: Ensure the receiving vessel is vented to a bubbler or scrubber to prevent over-pressurization.

  • Decontamination: Immediately rinse needles/syringes with acetone inside the hood before removal.

Emergency Response & Disposal

In the event of a breach, immediate action prevents chronic injury.

Diagram 2: Spill Response Workflow

Spill_Response Start Spill Detected Eval Assess Volume Start->Eval Small < 50 mL (In Hood) Eval->Small Large > 50 mL (Or Outside Hood) Eval->Large Action1 Absorb with Vermiculite/Pad Small->Action1 Action2 EVACUATE LAB Call EH&S Large->Action2 Waste Dispose as Halogenated Waste Action1->Waste

Caption: Immediate workflow for spill containment. Note that large spills outside the hood require evacuation due to volatility.

Waste Disposal Protocol
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: NEVER mix with acidic waste streams (Risk of HF formation) or oxidizers (Risk of exothermic reaction).

  • Labeling: Must explicitly state "Contains Fluorinated Pyridine - Toxic."

References
  • PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.